molecular formula C21H28O2 B1683150 Tibolone CAS No. 5630-53-5

Tibolone

Cat. No.: B1683150
CAS No.: 5630-53-5
M. Wt: 312.4 g/mol
InChI Key: WZDGZWOAQTVYBX-XOINTXKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tibolone is a synthetic steroid with a complex pharmacological profile, acting as a prodrug for metabolites that exhibit tissue-selective estrogenic, progestogenic, and androgenic activities . Its primary research applications focus on the study of menopausal hormone therapy and postmenopausal osteoporosis . Researchers value this compound for its unique tissue-specific effects, which appear to produce desirable estrogenic actions in tissues like bone and vagina, while potentially minimizing effects in the breast and endometrium . This selectivity is theorized to result from intracrine metabolism, where tissue-specific enzymes convert this compound into active metabolites with different receptor affinities . The compound's mechanism of action involves its breakdown into three primary metabolites: the 3α- and 3β-hydroxy metabolites, which act as agonists of the estrogen receptor, and the Δ4-isomer, which acts as an agonist of the progesterone and androgen receptors . This multifaceted activity allows researchers to investigate the interplay of multiple hormonal pathways in a single compound. In preclinical and clinical studies, this compound has been shown to alleviate menopausal vasomotor symptoms, prevent bone loss, improve vaginal atrophy, and exert positive effects on mood and sexual function, the latter potentially linked to its androgenic properties . Important safety considerations from its clinical history note it is unsuitable for individuals with a history of breast cancer, cerebrovascular events, or endometrial cancer risk . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All handling and experimentation must be conducted by trained professionals in accordance with applicable safety regulations.

Properties

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDGZWOAQTVYBX-XOINTXKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023667
Record name Tibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 g/L
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5630-53-5
Record name Tibolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5630-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tibolone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tibolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9X0205V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuroprotective Mechanisms of Tibolone in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibolone, a synthetic steroid, is recognized for its therapeutic benefits in managing menopausal symptoms and preventing osteoporosis. Beyond these primary applications, a growing body of evidence highlights its significant neuroprotective properties, positioning it as a compound of interest for mitigating age-related cognitive decline and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in neuronal cells, focusing on its metabolism, receptor interactions, and modulation of key intracellular signaling pathways.

Core Mechanism of Action: A Multi-faceted Approach

This compound itself is a pro-drug that is rapidly metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer of this compound.[1][2] The tissue-specific effects of this compound are a direct consequence of the differential expression of metabolic enzymes and hormone receptors in various tissues, including the brain.[2][3]

The 3α- and 3β-hydroxy metabolites exert estrogenic effects by binding to estrogen receptors (ERs), with a preference for ERα over ERβ.[2][4] In contrast, the Δ4-isomer exhibits progestogenic and androgenic activities through its interaction with progesterone (B1679170) (PR) and androgen receptors (AR).[1][2][4] This complex pharmacology allows this compound to elicit a nuanced and tissue-selective biological response. In the central nervous system, the estrogenic actions of its metabolites are believed to be the primary drivers of its neuroprotective effects.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the receptor binding affinities of this compound's metabolites and its effects on key neuronal proteins.

Table 1: Receptor Binding Affinity of this compound and its Metabolites

CompoundReceptorRelative Binding Affinity (%) (Compared to endogenous ligand)
3α-OH-Tibolone Estrogen Receptor α (ERα)Weaker than Estradiol
Estrogen Receptor β (ERβ)Weaker than Estradiol
3β-OH-Tibolone Estrogen Receptor α (ERα)Weaker than Estradiol
Estrogen Receptor β (ERβ)Weaker than Estradiol
Δ4-Isomer Progesterone Receptor (PR)Strong
Androgen Receptor (AR)Stronger than this compound
This compound Progesterone Receptor (PR)10 times weaker than Δ4-Isomer
Androgen Receptor (AR)Weaker than Δ4-Isomer
Estrogen Receptor α (ERα)< 0.1% of Estradiol
Estrogen Receptor β (ERβ)< 0.1% of Estradiol

Data compiled from multiple sources indicating relative affinities. Specific Ki or IC50 values for neuronal receptors are not consistently reported in the literature.[2][4][5]

Table 2: Effects of this compound on Key Neuronal Proteins in Preclinical Models

Model SystemTreatmentProteinChangeReference
Aged Male Mice HippocampusThis compound (0.01 mg/kg)Phosphorylated Tau (PHF-1)Decreased[6]
This compound (1 mg/kg)Phosphorylated Tau (PHF-1)Decreased[6]
This compound (0.01 mg/kg)Total AktDecreased[6]
This compound (1 mg/kg)Total AktDecreased[6]
This compound (0.01 mg/kg)Phosphorylated AktDecreased[6]
This compound (1 mg/kg)Phosphorylated AktDecreased[6]
This compound (0.01 mg/kg)Ratio of p-Akt/Total AktIncreased[6]
This compound (1 mg/kg)Ratio of p-Akt/Total AktDecreased[6]
Co-cultured SH-SY5Y cellsMesenchymal Stem CellsBaxIncreased[7]
Mesenchymal Stem CellsBcl-2Decreased[7]
Mesenchymal Stem CellsBax/Bcl-2 RatioIncreased (7.7-fold)[7]
SH-SY5Y cellsβ-asaroneBeclin-1Decreased[8]
β-asaroneLC3BDecreased[8]
β-asaroneBcl-2Increased[8]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways, primarily through the activation of estrogen receptors by its metabolites.

PI3K/Akt/GSK3β Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Evidence suggests that this compound can modulate this pathway to promote neuronal resilience. Activation of ERs by this compound's metabolites can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK3β), a key enzyme involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[6] By inhibiting GSK3β, this compound can reduce tau hyperphosphorylation and its downstream pathological consequences.[6]

PI3K_Akt_GSK3beta_Pathway This compound This compound Metabolites (3α/β-OH) ER Estrogen Receptor (ER) This compound->ER Activates PI3K PI3K ER->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Survival Neuronal Survival Akt->Survival Promotes Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau

PI3K/Akt/GSK3β signaling pathway modulated by this compound.
MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in neuronal survival, differentiation, and synaptic plasticity. While direct evidence in neuronal cells is still emerging, studies in other cell types suggest that this compound and its metabolites can inhibit MAPK phosphorylation.[9] In a neuronal context, activation of ERs can lead to the activation of the Ras-Raf-MEK-ERK cascade. Phosphorylated ERK (p-ERK) can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) promotes the transcription of genes involved in neuronal survival and plasticity, including brain-derived neurotrophic factor (BDNF).

MAPK_ERK_Pathway This compound This compound Metabolites (3α/β-OH) ER Estrogen Receptor (ER) This compound->ER Activates Ras Ras ER->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates CREB CREB ERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB BDNF BDNF Gene Expression pCREB->BDNF Promotes Survival Neuronal Survival & Plasticity BDNF->Survival

MAPK/ERK signaling pathway potentially modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.

SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neuronal function and neurodegenerative diseases.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: To induce a neuronal phenotype, plate SH-SY5Y cells at a desired density. After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM retinoic acid (RA).

  • Maintenance: Refresh the differentiation medium every 2-3 days for a total of 5-7 days. For terminal differentiation, the medium can be further supplemented with brain-derived neurotrophic factor (BDNF) at 50 ng/mL for an additional 3-5 days.[10][11]

SHSY5Y_Differentiation_Workflow cluster_0 Day 0-1 cluster_1 Day 1-7 cluster_2 Day 7+ (Optional) Plating Plate SH-SY5Y cells in growth medium Differentiation Replace with differentiation medium + 10 µM RA Plating->Differentiation Refresh Refresh medium every 2-3 days Differentiation->Refresh TerminalDiff Add BDNF (50 ng/mL) to differentiation medium Differentiation->TerminalDiff For terminal differentiation

Workflow for the differentiation of SH-SY5Y cells.
Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders. This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.

Protocol:

  • Cell Plating: Plate differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or its metabolites for 24 hours.

  • Glutamate Challenge: Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 20-50 mM) for 24 hours.[12][13]

  • Cell Viability Assessment: Measure cell viability using the MTT assay.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis of Protein Expression and Phosphorylation

Western blotting is used to quantify the levels of specific proteins and their phosphorylation status.

Protocol:

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-ERK, total ERK, Bcl-2, Bax, Caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[6]

Conclusion

This compound's neuroprotective effects in neuronal cells are mediated by a complex interplay of its metabolites with estrogen, progesterone, and androgen receptors. The activation of these receptors, particularly estrogen receptors in the brain, triggers downstream signaling cascades, including the PI3K/Akt/GSK3β and likely the MAPK/ERK pathways. This modulation of intracellular signaling ultimately leads to the inhibition of apoptosis, reduction of tau hyperphosphorylation, and promotion of neuronal survival and plasticity. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of this compound's action and its potential as a therapeutic agent for neurodegenerative diseases. Further research is warranted to fully elucidate the quantitative aspects of its receptor interactions and signaling pathway modulation in various neuronal subtypes.

References

A Technical Guide on the Tissue-Specific Metabolites of Tibolone and Their Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibolone is a synthetic steroid utilized in hormone replacement therapy that exhibits a unique profile of tissue-specific hormonal activity. This selectivity is attributed to its complex metabolism, which varies across different tissues, and the distinct receptor affinities of its active metabolites. This document provides a comprehensive overview of this compound's metabolism, the receptor binding profiles of its key metabolites (3α-OH-tibolone, 3β-OH-tibolone, and the δ4-isomer), and the experimental methodologies used to characterize these properties. The tissue-specific actions of this compound—estrogenic in bone, brain, and vagina; progestogenic and androgenic in the endometrium and other tissues—are elucidated through a detailed examination of its metabolic pathways and receptor interactions.[1][2][3] This guide is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Introduction

This compound is a synthetic steroid classified as a Selective Tissue Estrogenic Activity Regulator (STEAR).[4] It is used for the treatment of climacteric symptoms in postmenopausal women and for the prevention of osteoporosis.[3][5] Its clinical efficacy is derived from its unique ability to exert estrogenic, progestogenic, and androgenic effects in a tissue-dependent manner.[1][6] The parent compound, this compound, is pharmacologically inactive and serves as a prodrug.[5][7] Following oral administration, it is rapidly metabolized in the gastrointestinal tract and liver into three primary active metabolites: 3α-hydroxythis compound (3α-OH-tibolone), 3β-hydroxythis compound (3β-OH-tibolone), and the δ4-isomer of this compound.[1][5][8] The tissue-selective effects of this compound are a direct consequence of how these metabolites interact with estrogen (ER), progesterone (B1679170) (PR), and androgen (AR) receptors in different cellular environments.[1][2]

Tissue-Specific Metabolism of this compound

The pharmacological profile of this compound is intricately linked to its metabolism, which is governed by the expression and activity of specific enzymes in various tissues.[2]

  • Formation of Estrogenic Metabolites: In tissues like the liver and intestines, this compound is rapidly converted to its two hydroxylated metabolites, 3α-OH-tibolone and 3β-OH-tibolone.[3][5][7] This conversion is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenase (HSD) enzymes, which are part of the aldo-keto reductase (AKR) 1C subfamily.[9][10] These two metabolites are responsible for the estrogenic effects of this compound, particularly in the bone, brain, and vaginal tissues.[1][3]

  • Formation of Progestogenic/Androgenic Metabolite: The δ4-isomer of this compound is formed through an enzymatic shift of a double bond in the parent molecule.[11] This metabolite has both progestogenic and androgenic properties.[2][12] Its effects are most prominent in the endometrium, where its progestogenic action prevents the endometrial proliferation that unopposed estrogenic activity can cause.[2][13]

  • Enzymatic Regulation in Target Tissues: The tissue-specific action is further refined by local enzyme regulation. For instance, in breast tissue, this compound and its metabolites inhibit the sulfatase enzyme and stimulate sulfotransferase activity.[2][4] This prevents the conversion of inactive sulfate-conjugated estrogens into their active forms, thereby minimizing estrogenic stimulation in the breast.[13][14]

dot

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Receptor Source (e.g., Tissue Homogenate) D Incubate: Receptor + Radioligand + Test Compound A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Radioligand Solution C->D E Separate Bound from Unbound Ligand (e.g., Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Plot Competition Curve F->G H Calculate IC50 G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

References

An In-depth Technical Guide to Tibolone's Effect on Gene Expression in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular effects of Tibolone on gene expression in breast cancer cell lines. It details the compound's mechanism of action, summarizes key experimental findings, outlines common research methodologies, and illustrates the complex signaling pathways involved.

Introduction: this compound and its Tissue-Specific Action

This compound is a synthetic steroid pro-drug, classified as a Selective Tissue Estrogenic Activity Regulator (STEAR), used in hormone therapy for postmenopausal symptoms.[1] Unlike conventional hormone therapies, this compound's clinical effects are tissue-specific, owing to its rapid metabolism into three active metabolites in the liver and intestines:

  • 3α-hydroxy and 3β-hydroxy metabolites: These exert estrogenic effects, primarily by binding to the estrogen receptor α (ERα).[2]

  • Δ4-isomer: This metabolite has progestogenic and androgenic properties, binding to the progesterone (B1679170) (PR) and androgen receptors (AR).[2]

This unique metabolic profile results in varied hormonal activities depending on the target tissue. In breast tissue, this compound's action is particularly complex, involving the modulation of local steroid metabolism to create a low-estrogenic environment. However, in vitro studies on breast cancer cell lines have produced conflicting results, with some suggesting anti-proliferative effects while others indicate potential for cell growth promotion.[3][4] This guide will delve into the molecular data underpinning these observations.

Core Mechanism: Modulation of Intratumoral Estrogen Metabolism

The primary mechanism by which this compound is thought to exert its effects in breast tissue is by altering the local activity of key steroid-converting enzymes. This action reduces the intracellular concentration of estradiol (B170435) (E2), the most potent endogenous estrogen.[1]

  • Inhibition of Sulfatase (STS): this compound and its metabolites potently inhibit the sulfatase enzyme, which is responsible for converting inactive estrone (B1671321) sulfate (B86663) (E1S) into active estrone (E1). This is considered a dominant pathway for local estrogen production in breast tumors.[2][3][5]

  • Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD): The conversion of the weaker estrogen, estrone (E1), to the highly potent estradiol (E2) is catalyzed by 17β-HSD. This compound and its Δ4-isomer have been shown to inhibit this enzyme's activity in MCF-7 and T-47D cell lines.[2]

  • Stimulation of Sulfotransferase (SULT): The 3-hydroxy metabolites of this compound can stimulate sulfotransferase activity, which catalyzes the reverse reaction of sulfatase, converting estrone back into its inactive, sulfated form (E1S).[1]

This concerted enzymatic modulation effectively lowers intracellular levels of active estradiol, thereby reducing the ligand available to activate ERα-mediated proliferative pathways.

Tibolone_Enzyme_Modulation cluster_Intracellular Intracellular Space (Breast Cancer Cell) E1S Estrone Sulfate (E1S) (Inactive) E1 Estrone (E1) E1S->E1 Sulfatase (STS) E1->E1S Sulfotransferase (SULT) E2 Estradiol (E2) (Potent Estrogen) E1->E2 17β-HSD ERa Estrogen Receptor α (ERα) E2->ERa Binds & Activates Proliferation Gene Transcription & Cell Proliferation ERa->Proliferation This compound This compound & Metabolites This compound->E1S Inhibits This compound->E1S Stimulates This compound->E1 Inhibits

Figure 1: Modulation of steroidogenic enzymes in breast cancer cells by this compound.

Data Presentation: Effect on Gene and Protein Expression

The effect of this compound on the expression of key genes involved in cell proliferation and apoptosis is complex and, in some cases, contradictory. Data is primarily derived from clinical studies on tumor biopsies and animal models, with limited quantitative gene expression data from in vitro cell line studies.

Table 1: Summary of this compound's Effect on Proliferation and Apoptosis Markers

Marker Gene/Protein Breast Cancer Model Treatment Observed Effect Significance Citation(s)
Proliferation Ki-67 (Protein) Postmenopausal Women (ER+) 2.5 mg/day this compound (14 days) Decrease in median expression (-2.4%) vs. placebo (+0.2%) P = 0.17 (Not Significant) [6]
Apoptosis Apoptosis Index Postmenopausal Women (ER+) 2.5 mg/day this compound (14 days) No median change (0.0%) vs. placebo (+0.3%) P = 0.031 (Significant) [6]
Anti-Apoptosis Bcl-2 (mRNA) Postmenopausal Women (ER+) 2.5 mg/day this compound (14 days) No significant change from baseline P = 0.642 (Not Significant) [7]
Pro-Apoptosis Bax (mRNA) Postmenopausal Women (ER+) 2.5 mg/day this compound (14 days) No significant change from baseline P = 0.739 (Not Significant) [7]
Angiogenesis VEGF (mRNA) MCF-7 Cells This compound & metabolites No effect on mRNA expression - [2]
Angiogenesis VEGF (mRNA) T-47D Cells Δ4-tibolone Less effective at increasing mRNA than progestogens - [2]

| Cell Growth | Cell Count | MCF-7 Cells | 0.01 µM - 1 µM this compound | Significant cell growth promotion | - |[4] |

Signaling Pathway Interactions

The diverse effects of this compound are mediated by the differential activation of steroid hormone receptors by its metabolites.

  • Estrogenic Pathway (MCF-7 Cells): In ERα-positive cells like MCF-7, the 3α/β-hydroxy metabolites bind to and activate ERα. This can, in theory, trigger downstream signaling cascades (e.g., PI3K/Akt/mTOR) that promote the transcription of estrogen-responsive genes and drive proliferation.[8] This may explain findings where this compound was observed to have a proliferative effect.[4]

  • Progestogenic/Androgenic Pathway (T-47D Cells): In cells with high PR expression, such as T-47D, the Δ4-isomer can activate PR and AR. Progestin signaling is complex; while it can induce proliferation through pathways involving cyclin D1 (CCND1), high doses can also be inhibitory.[9] The activation of AR by the Δ4-isomer may also contribute to anti-proliferative effects.

Tibolone_Receptor_Signaling This compound This compound (Pro-drug) Metabolites 3α/β-OH Metabolites (Estrogenic) This compound->Metabolites Metabolism Delta4 Δ4-Isomer (Progestogenic/ Androgenic) This compound->Delta4 Metabolism ERa Estrogen Receptor α (ERα) Metabolites->ERa Binds & Activates PR Progesterone Receptor (PR) Delta4->PR Binds & Activates AR Androgen Receptor (AR) Delta4->AR Binds & Activates Estrogenic_Response Estrogenic Response (e.g., Proliferation in MCF-7) ERa->Estrogenic_Response Progestogenic_Response Progestogenic Response (e.g., Proliferation/Inhibition in T-47D) PR->Progestogenic_Response Androgenic_Response Androgenic Response (Anti-proliferative) AR->Androgenic_Response Experimental_Workflow Start Culture MCF-7 or T-47D Cells in Standard Medium Starve Hormone Deprivation (Phenol Red-Free Medium + Charcoal-Stripped FBS, 72h) Start->Starve Treat Treat Cells (Vehicle, this compound, or Metabolites) (e.g., 24-72h) Starve->Treat Harvest Harvest Cells for Downstream Analysis Treat->Harvest RNA_path RNA Isolation & cDNA Synthesis Harvest->RNA_path Gene Analysis Protein_path Protein Lysis & Quantification Harvest->Protein_path Protein Analysis qPCR RT-qPCR Analysis (Gene Expression) RNA_path->qPCR Western Western Blot Analysis (Protein Expression) Protein_path->Western Data Data Analysis (Relative Quantification) qPCR->Data Western->Data

References

Tibolone's Impact on Non-Genomic Estrogen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibolone is a synthetic steroid hormone drug used for the management of climacteric symptoms in postmenopausal women and for the prevention of osteoporosis.[1][2] It is classified as a Selective Tissue Estrogenic Activity Regulator (STEAR) due to its unique metabolism and tissue-specific effects.[2][3] Upon administration, this compound is rapidly converted into three primary active metabolites: 3α-hydroxythis compound and 3β-hydroxythis compound, which exert estrogenic effects, and the Δ4-isomer, which has progestogenic and androgenic properties.[3]

Beyond the classical genomic pathway, where steroid receptors modulate gene transcription in the nucleus, estrogens and compounds like this compound can elicit rapid, non-genomic effects.[4] These actions are initiated at the cell membrane, are independent of gene transcription and protein synthesis, and involve the activation of various intracellular signaling cascades.[5][6] Understanding these non-genomic signaling pathways is crucial for elucidating the full spectrum of this compound's physiological and pharmacological actions, particularly its effects on the cardiovascular and central nervous systems.[7][8] This guide provides an in-depth technical overview of this compound's impact on non-genomic estrogen receptor (ER) signaling, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Non-Genomic Signaling Pathways Activated by this compound

This compound and its estrogenic metabolites initiate rapid signaling primarily through membrane-associated estrogen receptors (mERs), including the G protein-coupled estrogen receptor (GPER).[8][9] This interaction triggers a cascade of intracellular events, prominently involving the MAPK/ERK and PI3K/Akt pathways, leading to diverse cellular responses.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] this compound and its metabolites have been shown to rapidly activate this pathway. In human endothelial cells, the rapid activation of endothelial Nitric Oxide Synthase (eNOS) by this compound is dependent on MAPK-dependent cascades.[7][11][12] This activation is crucial for the production of nitric oxide (NO), a key molecule in vascular health.[7][13] Furthermore, studies on human coronary artery smooth muscle cells demonstrate that this compound and its metabolites inhibit cell growth by suppressing MAPK phosphorylation.[14]

PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another central signaling route that governs cell survival, growth, and metabolism.[15] Estrogen receptors can directly interact with the p85α regulatory subunit of PI3K, leading to its activation.[15] While some studies suggest that this compound's rapid effects, such as eNOS activation, do not rely on the PI3K pathway, others indicate its involvement in different cellular contexts.[7][16] For instance, this compound has been observed to modulate the PI3K/Akt pathway in the hippocampus, affecting the content and phosphorylation of Akt.[16]

Downstream Effects: eNOS Activation and Calcium Mobilization

A significant downstream consequence of this compound's non-genomic signaling is the activation of eNOS and the mobilization of intracellular calcium.

  • eNOS Activation and Nitric Oxide Production: this compound and its estrogenic metabolites (3α- and 3β-OH this compound) rapidly activate eNOS, leading to an increase in nitric oxide (NO) release from endothelial cells.[7][11][13] This effect is mediated by functional estrogen receptors and contributes to the regulation of vascular tone and atherogenesis.[7][12][13]

  • Intracellular Calcium ([Ca²⁺]i) Mobilization: Non-genomic steroid hormone actions frequently involve the rapid modulation of intracellular calcium levels, which acts as a crucial second messenger.[17][18] GPER1 signaling, for instance, has been shown to involve calcium mobilization.[19]

Tibolone_Non_Genomic_Signaling This compound-Initiated Non-Genomic Signaling Pathways This compound This compound & Estrogenic Metabolites mER Membrane Estrogen Receptors (mERα, GPER) This compound->mER G_Protein G Proteins mER->G_Protein Activates PI3K PI3K mER->PI3K Activates Shc Shc mER->Shc Activates PLC Phospholipase C (PLC) G_Protein->PLC Ca_Mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_Mobilization via IP3 Akt Akt PI3K->Akt Grb2_Sos Grb2/Sos Shc->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK eNOS eNOS ERK->eNOS Phosphorylates Cellular_Response Rapid Cellular Responses (e.g., Vasodilation, Neuroprotection) ERK->Cellular_Response Akt->eNOS Phosphorylates eNOS->Cellular_Response NO Production Ca_Mobilization->Cellular_Response

Caption: this compound-Initiated Non-Genomic Signaling Pathways.

Quantitative Data Summary

The following table summarizes quantitative findings from studies investigating the non-genomic effects of this compound on key signaling molecules.

Parameter MeasuredCell TypeTreatmentConcentrationTimeResultReference
NO Production Human Umbilical Vein Endothelial Cells (HUVECs)This compound1 µM30 min~2-fold increase vs. control[20]
HUVECs3α-OH-tibolone1 µM30 min~2.5-fold increase vs. control[20]
HUVECs3β-OH-tibolone1 µM30 min~2.5-fold increase vs. control[20]
MAPK (ERK) Phosphorylation Human Arterial Smooth Muscle CellsThis compound10 µM-Inhibition of serum-induced phosphorylation[14]
Akt Phosphorylation Aged Male Mouse HippocampusThis compound (low dose)-ChronicIncreased ratio of p-Akt/total Akt[16]
Aged Male Mouse HippocampusThis compound (high dose)-ChronicDecreased ratio of p-Akt/total Akt[16]
GABAB Response Attenuation Guinea Pig Hypothalamic NeuronsThis compound100 nMRapidAttenuation of baclofen-induced currents[8]
Guinea Pig Hypothalamic Neurons3β-OH-tibolone100 nMRapidAttenuation of baclofen-induced currents[8]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of non-genomic signaling. Below are synthesized protocols for key experiments cited in the literature.

Western Blotting for Protein Phosphorylation (e.g., p-ERK)

This protocol is a standard method to detect and quantify the phosphorylation status of specific proteins like ERK1/2.[10][21][22]

  • Cell Culture and Treatment: Seed cells (e.g., HUVECs, HEK-293T) in appropriate culture plates and grow to 70-80% confluency.[10] Starve cells in serum-free medium for several hours before treatment with this compound, its metabolites, or vehicle control for the desired time points.

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE: Denature protein samples by boiling in Laemmli buffer.[22] Load equal amounts of protein (10-20 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[10][22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.[10][23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., total ERK1/2).[21][23]

  • Densitometry: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each sample.[10]

Western_Blot_Workflow Experimental Workflow for Western Blotting A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody (e.g., anti-p-ERK) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Densitometry & Analysis I->J

Caption: Experimental Workflow for Western Blotting.

Intracellular Calcium ([Ca²⁺]i) Measurement

This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration.[24][25][26]

  • Cell Culture and Loading: Culture cells to ~90% confluency.[24][26] Detach and resuspend the cells. Load the cells with Fura-2 AM (acetoxymethyl ester), a membrane-permeable form of the dye, by incubating them in a loading buffer (e.g., HBSS) containing Fura-2 AM for 30-60 minutes at 37°C.[25][27] Cellular esterases cleave the AM group, trapping the active Fura-2 inside the cells.[24][26]

  • Washing: After incubation, wash the cells to remove extracellular dye.

  • Measurement: Resuspend the cells in a calcium-containing buffer and place them in a fluorometer or on a fluorescence microscope.

  • Ratiometric Imaging: Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[25][28] Measure the fluorescence emission at 510 nm for both excitation wavelengths.[25][28]

  • Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380).[26][27] An increase in this ratio corresponds to an increase in intracellular calcium concentration. After establishing a stable baseline, add this compound or other agonists and record the change in the fluorescence ratio over time.

Nitric Oxide (NO) Measurement

The Griess assay is a common colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[29][30][31]

  • Sample Collection: Culture cells (e.g., HUVECs) and treat them with this compound or control substances for the desired duration. Collect the cell culture supernatant.

  • Deproteination (Optional but Recommended): If the sample contains high protein levels, deproteinize it by adding zinc sulfate, vortexing, and centrifuging to pellet the precipitated proteins.[29]

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component I (e.g., sulfanilamide (B372717) in phosphoric acid) and Component II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride).[30]

    • In a 96-well plate, add the cell supernatant samples and a series of sodium nitrite standards of known concentrations.

    • Add the freshly mixed Griess reagent to each well.[30]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[30] During this time, a pink/magenta azo dye will form in the presence of nitrite.

  • Data Analysis: Measure the absorbance of each well at ~540 nm using a microplate reader.[29][31] Subtract the absorbance of a blank well. Generate a standard curve from the absorbance readings of the nitrite standards. Use this curve to determine the nitrite concentration in the experimental samples, which reflects the relative amount of NO produced.

Conclusion

This compound and its estrogenic metabolites exert significant and rapid cellular effects through non-genomic estrogen receptor signaling. The activation of key pathways, such as the MAPK/ERK cascade, leads to important downstream physiological responses, including the production of nitric oxide in the vasculature. These rapid, membrane-initiated actions are distinct from the slower, genomic effects and contribute to the complex, tissue-selective profile of this compound. A thorough understanding of these non-genomic mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for optimizing the therapeutic applications of this compound and for the development of novel selective tissue estrogenic activity regulators.

References

Foundational Research on Tibolone's Androgenic Effects in the Brain and Liver: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tibolone is a synthetic steroid used in hormone therapy for the management of menopausal symptoms and the prevention of osteoporosis.[1][2] It is distinguished by its classification as a Selective Tissue Estrogenic Activity Regulator (STEAR), exerting variable estrogenic, progestogenic, and androgenic effects depending on the target tissue.[2][3][4] This tissue-specific activity is not inherent to the parent compound but is a result of its rapid metabolism into three primary active metabolites following oral administration.[5][6][7] Two of these metabolites, 3α-hydroxythis compound and 3β-hydroxythis compound, are responsible for its estrogenic effects, notably in the brain, bone, and vagina.[6][7] The third metabolite, the Δ4-isomer of this compound, possesses both progestogenic and androgenic properties.[5][6] This guide provides an in-depth analysis of the foundational research concerning the androgenic effects mediated by this compound's Δ4-isomer, with a specific focus on its mechanisms of action in the brain and liver.

Section 1: this compound Metabolism and the Androgenic Metabolite

Upon ingestion, this compound is rapidly metabolized by enzymes in the intestine and liver.[3][5] The parent molecule is converted into its active metabolites, including the Δ4-isomer, which is primarily responsible for the androgenic and progestogenic activities of the drug.[8][9] This metabolite exerts its effects by binding to and activating the Androgen Receptor (AR) and the Progesterone Receptor (PR).[8][9][10] The 3-hydroxy metabolites do not bind to the AR.[8] The tissue-specific actions of this compound are therefore critically dependent on the local enzymatic conversion to these active forms and the relative expression of steroid receptors in different cells.[3][10]

Section 2: Androgenic Effects in the Brain

The androgenic activity of this compound's Δ4-isomer plays a significant role in its effects on the central nervous system (CNS).[5][6] Studies in ovariectomized monkeys have shown that compared to serum, various brain regions accumulate higher levels of the androgenic/progestagenic Δ4-tibolone metabolite.[11] These elevated central levels are linked to this compound's beneficial effects on mood and libido in postmenopausal women.[7][11]

Signaling Pathways in the Brain

The Δ4-isomer of this compound activates androgen receptors, which are widely distributed throughout the brain.[12] AR activation initiates both classic genomic and rapid non-genomic signaling pathways.

  • Genomic Pathway: The Δ4-isomer binds to the AR in the cytoplasm, leading to the receptor's translocation into the nucleus. Here, the ligand-receptor complex binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes associated with neuronal function, survival, and plasticity.[13]

  • Non-Genomic Pathway: ARs can also be associated with the cell membrane, where they can rapidly activate intracellular signaling cascades, such as the MAPK/ERK pathway.[13] This rapid signaling can influence neuronal excitability and protect against apoptosis.[13]

Caption: Androgenic signaling pathways of this compound's Δ4-isomer in the brain.
Quantitative Data: Effects on Androgen Profile

The androgenic effects of this compound are also mediated systemically by its influence on Sex Hormone-Binding Globulin (SHBG), which is synthesized in the liver. By reducing SHBG levels, this compound increases the bioavailability of free testosterone (B1683101).[1][14]

ParameterBaseline (Mean)Change after 12 Months with this compound (2.5 mg/day)p-valueReference
Free Testosterone (Free T) 15.1 pmol/L+101% (Doubled)<0.05[14]
SHBG 63.3 nmol/L-51% (Halved)<0.05[14]
DHEAS 3.1 µmol/L+22%<0.05[14]
Total Testosterone 0.8 nmol/L-11% (Slight decrease)<0.05[14]
(Data from a randomized, double-blind, prospective 1-year trial in 100 postmenopausal women)[14]
Experimental Protocols

1. Animal Model for CNS Effects Assessment:

  • Model: Ovariectomized (OVX) cynomolgus monkeys are used to simulate a postmenopausal state.[11]

  • Treatment: Animals receive daily oral doses of this compound for an extended period (e.g., 36 days).[11]

  • Sample Collection: At the end of the treatment period, blood serum and various brain regions (e.g., hypothalamus, hippocampus, cerebral cortex) are collected.[3][11]

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to quantify the concentrations of this compound and its metabolites (Δ4-isomer, 3α-OH-tibolone, 3β-OH-tibolone, and their sulfated forms) in serum and brain tissue homogenates. This allows for a direct comparison of peripheral and central metabolite levels.[3][11]

2. Receptor Binding and Transactivation Assays:

  • Objective: To determine the affinity and functional activity of this compound and its metabolites for the androgen receptor.[8]

  • Binding Assay Protocol: A competitive binding assay is performed using a radiolabeled androgen (e.g., ³H-R1881) and purified AR. The ability of unlabeled this compound or its metabolites to displace the radioligand is measured, and the concentration required for 50% displacement (IC50) is calculated to determine binding affinity.

  • Transactivation Assay Protocol: Cells (e.g., Chinese hamster ovary cells) are co-transfected with a plasmid expressing the human AR and a reporter plasmid containing an ARE linked to a reporter gene (e.g., luciferase). The cells are then treated with this compound or its metabolites. The activation of the AR is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).[8]

Caption: A generalized experimental workflow for assessing this compound's effects.

Section 3: Androgenic Effects in the Liver

The liver is a primary site of this compound metabolism and also a target for its androgenic effects.[3][15] The androgenic actions in the liver are twofold: direct activation of ARs by the Δ4-isomer and indirect modulation of systemic androgen levels through the regulation of SHBG synthesis.[3][14]

Signaling and Metabolic Regulation in the Liver

Androgen/AR signaling in the liver plays a role in regulating lipid and protein metabolism.[16][17] this compound's Δ4-isomer binds to hepatic ARs, influencing the transcription of genes involved in these processes. A key and clinically significant androgenic effect in the liver is the suppression of SHBG gene expression.[14] This leads to lower circulating levels of SHBG, which in turn increases the proportion of biologically active, unbound testosterone in the bloodstream.[14][18] While beneficial for libido, these hepatic androgenic effects can also influence lipid profiles, notably by reducing HDL-cholesterol levels.[1][19]

Liver_Androgenic_Signaling cluster_systemic Systemic Circulation cluster_hepatocyte Liver Hepatocyte Tibolone_in Oral this compound Metabolite Δ4-Isomer Tibolone_in->Metabolite First-Pass Metabolism SHBG_circ SHBG Testo_bound Testosterone-SHBG (Bound/Inactive) SHBG_circ->Testo_bound Binds Testosterone Testo_free Free Testosterone (Active) Testo_bound->Testo_free Reduced Binding leads to Increased Free T AR_complex Δ4-Isomer-AR Complex Metabolite->AR_complex Binds to AR SHBG_gene SHBG Gene AR_complex->SHBG_gene Suppresses Transcription Lipid_genes Lipid Metabolism Genes AR_complex->Lipid_genes Regulates Transcription SHBG_synth SHBG Synthesis SHBG_gene->SHBG_synth Leads to SHBG_synth->SHBG_circ Decreased Secretion Lipid_synth Altered Lipid Profile (e.g., ↓ HDL) Lipid_genes->Lipid_synth

References

A Technical Guide to the Interaction of Tibolone with Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tibolone is a synthetic steroid utilized in menopausal hormone therapy, distinguished by its tissue-selective hormonal activity. It exerts estrogenic effects on the bone and central nervous system, while avoiding stimulation of the endometrium and breast tissue. This unique profile is not inherent to the parent molecule but is the result of its complex metabolism and subsequent interactions with key steroidogenic enzymes in various target tissues. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its critical interactions with steroid sulfatase (STS) and the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family. We will detail the molecular pathways, present quantitative data on enzyme inhibition and activation, outline relevant experimental protocols, and visualize these complex interactions to provide a comprehensive resource for researchers and drug development professionals.

This compound Metabolism: The Foundation of Tissue Selectivity

This compound itself is a pharmacologically inactive prodrug that is rapidly and extensively metabolized in the intestine and liver following oral administration.[1][2] Its tissue-specific effects are determined by the local enzymatic conversion into three primary active metabolites.[3][4]

  • 3α-hydroxy-tibolone and 3β-hydroxy-tibolone: These metabolites are formed by the action of 3α- and 3β-hydroxysteroid dehydrogenases (which are members of the aldo-keto reductase 1C subfamily) and are responsible for the estrogenic effects of this compound.[1][5] They bind to the estrogen receptor (ER), primarily ERα, mediating the beneficial effects on bone density, vaginal atrophy, and thermoregulation.[6][7]

  • Δ4-isomer of this compound: This metabolite is formed directly from the parent compound and possesses both progestogenic and androgenic properties.[7][8] Its progestogenic activity in the endometrium prevents proliferation, while its androgenic effects in the brain and liver may contribute to positive effects on mood and libido.[7]

These metabolites, particularly the estrogenic 3-hydroxy versions, circulate predominantly in their inactive, sulfated forms.[3][9] The local reactivation of these metabolites and the modulation of local estrogen synthesis are controlled by the enzymes steroid sulfatase and 17β-hydroxysteroid dehydrogenases.

G tibolone_node This compound (Inactive Prodrug) metabolite_node metabolite_node enzyme_node enzyme_node effect_node effect_node This compound This compound akr1c 3α/3β-HSDs (AKR1C Family) This compound->akr1c Intestine/Liver isomerase Isomerase This compound->isomerase Intestine/Liver delta4 Δ4-Isomer effect_prog Progestogenic & Androgenic Effects delta4->effect_prog h3a 3α-OH-Tibolone effect_estro Estrogenic Effects (Bone, Vagina, Brain) h3a->effect_estro h3b 3β-OH-Tibolone h3b->effect_estro akr1c->h3a akr1c->h3b isomerase->delta4

Figure 1: Metabolic activation pathway of this compound.

Interaction with Steroid Sulfatase (STS)

Steroid sulfatase is a pivotal enzyme in steroid biosynthesis, responsible for hydrolyzing inactive circulating steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[10] In hormone-dependent tissues like the breast, this pathway is a major source of local estrogen production. This compound and its metabolites exert a potent, tissue-specific inhibitory effect on STS.[11][12]

Tissue-Specific Inhibition of STS Activity

The inhibitory action of this compound on STS is a cornerstone of its breast safety profile.[3][13] Studies have shown that this compound and its metabolites strongly inhibit STS activity in breast cancer cell lines, have an intermediate effect in endometrial cells, and are largely inactive in osteoblast-like bone cells.[12][14] This selective inhibition prevents the local conversion of circulating E1S to estrone, thereby reducing the substrate available for conversion to potent estradiol (B170435) and avoiding estrogenic stimulation in the breast.[13][15] In breast cancer cells, the mechanism is primarily through reversible inhibition.[11]

Quantitative Data on STS Inhibition

The following table summarizes the reported inhibitory effects of this compound and its metabolites on STS activity across different human cell lines.

Cell LineTissue TypeCompound(s)Concentration% InhibitionReference
T-47DBreast CancerThis compound & MetabolitesNot Specified70 - 90%[12][14]
MCF-7Breast CancerThis compound & Metabolites10 µM33 - 57%[11]
T47DBreast CancerThis compound & Metabolites10 µM33 - 57%[11]
HEC-1AEndometrial CancerThis compound & MetabolitesNot Specified8 - 43%[12][14]
JEG-3ChoriocarcinomaThis compound & Metabolites10 µM33 - 57%[11]
HOS-TE-85Osteoblast-likeThis compound, Δ4-Isomer10 µMInactive[11]
HOS-TE-85Osteoblast-like3α/3β-OH Metabolites10 µM39 - 55%[11]
The Sulfation-Desulfation Balance

While this compound inhibits STS, its own estrogenic metabolites are subject to sulfation by sulfotransferase (SULT) enzymes, converting them into inactive sulfate conjugates that predominate in circulation.[3][16] STS can, in turn, hydrolyze these conjugates to regenerate the active forms. However, this process is selective; only the 3β-hydroxy-tibolone sulfates are efficiently hydrolyzed by STS, whereas the 17-sulfates of this compound and its Δ4-isomer, and the sulfates of 3α-hydroxy-tibolone, are resistant to STS action.[16][17] This dynamic interplay between SULTs and STS creates a mechanism for tightly regulating the local availability of active estrogenic metabolites.

G steroid_node steroid_node enzyme_node enzyme_node tibolone_node tibolone_node E1S Estrone Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS E1 Estrone (E1) (Active) STS->E1 Hydrolysis Tib This compound & Metabolites Tib->STS Strong Inhibition Breast Breast & Endometrial Tissue Bone Bone Tissue Bone_effect No significant inhibition in bone

Figure 2: this compound's inhibitory action on the Steroid Sulfatase (STS) pathway.

Interaction with 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Enzymes

The 17β-HSD family of enzymes plays a critical role in regulating the biological potency of steroid hormones at a pre-receptor level.[18] They catalyze the interconversion of low-activity 17-ketosteroids and high-activity 17β-hydroxysteroids. Two isoforms are particularly relevant to this compound's mechanism:

  • 17β-HSD Type 1 (17β-HSD1): Primarily catalyzes the reductive conversion of the weak estrogen estrone (E1) to the highly potent estradiol (E2).[19][20] High expression of this enzyme in breast tumors is linked to increased local E2 levels and tumor growth.[21]

  • 17β-HSD Type 2 (17β-HSD2): Catalyzes the opposite, oxidative reaction, converting potent E2 back into the weaker E1.[13][20] This enzyme acts as a protective mechanism against excessive estrogenic stimulation.

This compound and its metabolites exert a dual and opposing effect on these two enzymes, further contributing to its tissue-selective profile.[3][22]

Dual Action on 17β-HSD Pathways

In breast and endometrial tissue, this compound's enzymatic modulation leads to a net decrease in potent estradiol:

  • Inhibition of 17β-HSD Type 1: this compound and its metabolites inhibit the activity of 17β-HSD1.[3][13] This action, combined with the inhibition of STS, effectively shuts down the two main pathways for local production of estradiol, preventing stimulation of breast and endometrial tissue.[7][22]

  • Stimulation of 17β-HSD Type 2: Concurrently, this compound and its progestogenic Δ4-isomer upregulate the activity of the estrogen-inactivating enzyme, 17β-HSD2.[3][13] This enhances the conversion of any available estradiol back to the less potent estrone, providing an additional layer of protection in the endometrium.[13]

G steroid_node steroid_node enzyme_node enzyme_node tibolone_node tibolone_node E1 Estrone (E1) (Less Potent) HSD1 17β-HSD Type 1 (Activating) E1->HSD1 E2 Estradiol (E2) (Highly Potent) HSD2 17β-HSD Type 2 (Inactivating) E2->HSD2 Oxidation HSD1->E2 Reduction HSD2->E1 Tib This compound & Metabolites Tib->HSD1 Inhibition Tib->HSD2 Stimulation G cluster_circulation Circulation cluster_breast Breast Tissue cluster_bone Bone Tissue cluster_endo Endometrium This compound This compound (Oral) Metabolites 3α/3β-OH (Estrogenic) Δ4-Isomer (Progestogenic) This compound->Metabolites Metabolism b_STS STS Metabolites->b_STS Inhibit b_HSD1 17β-HSD1 Metabolites->b_HSD1 Inhibit bo_Met 3α/3β-OH Metabolites Metabolites->bo_Met en_HSD2 17β-HSD2 Metabolites->en_HSD2 Stimulate en_Delta4 Δ4-Isomer Metabolites->en_Delta4 E1S Estrone Sulfate (E1S) E1S->b_STS b_E1 E1 b_STS->b_E1 b_E1->b_HSD1 b_E2 E2 b_HSD1->b_E2 b_ER Estrogen Receptor b_E2->b_ER b_Result Result: No Stimulation bo_ER Estrogen Receptor bo_Met->bo_ER bo_Result Result: Bone Preservation en_E1 E1 en_HSD2->en_E1 en_E2 E2 en_E2->en_HSD2 en_PR Progesterone Receptor en_Delta4->en_PR en_Result Result: No Proliferation G cluster_STS cluster_HSD1 step_node step_node reagent_node reagent_node instrument_node instrument_node s1 1. Culture Cells (e.g., MCF-7) s2 2. Incubate with Inhibitor (this compound) s1->s2 s3 3. Add Substrate s2->s3 s4 4. Incubate (37°C) s3->s4 sub_s [3H]Estrone-Sulfate s3->sub_s s5 5. Extract Product s4->s5 s6 6. Quantify s5->s6 prod_s [3H]Estrone s5->prod_s scint Scintillation Counter s6->scint h1 1. Prepare Enzyme (Cell Homogenate) h2 2. Prepare Reaction Mix (Enzyme, Inhibitor, Cofactor) h1->h2 h3 3. Add Substrate h2->h3 h4 4. Incubate (37°C) h3->h4 sub_h [3H]Estrone + NADPH h3->sub_h h5 5. Extract Steroids h4->h5 h6 6. Separate & Quantify h5->h6 prod_h [3H]Estradiol h5->prod_h hplc HPLC with Radioflow Detector h6->hplc

References

The Pharmacokinetics of Tibolone's Sulfated Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibolone is a synthetic steroid used for the management of menopausal symptoms and the prevention of osteoporosis. Its pharmacological activity is attributed to its rapid and extensive metabolism into three active metabolites: 3α-hydroxythis compound, 3β-hydroxythis compound, and Δ4-tibolone. A crucial aspect of this compound's pharmacokinetics is the subsequent sulfation of these metabolites, a process that significantly influences their bioavailability, distribution, and tissue-specific effects. This technical guide provides an in-depth exploration of the pharmacokinetics of this compound's sulfated metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying metabolic pathways.

Metabolic Pathway and Tissue-Specific Action

Following oral administration, this compound undergoes extensive first-pass metabolism in the liver and intestines. The parent compound is rapidly converted to its hydroxylated and isomerized metabolites. These active metabolites are then subject to Phase II conjugation, primarily through sulfation by sulfotransferase (SULT) enzymes. This metabolic process is a critical determinant of this compound's tissue-selective activity, a concept known as "pre-receptor regulation."

In tissues such as the breast and endometrium, high levels of SULT activity lead to the rapid conversion of active hydroxy metabolites into inactive sulfated conjugates.[1][2][3] Conversely, in tissues like bone, lower SULT activity and the presence of sulfatase (STS) enzymes, which can hydrolyze the sulfated metabolites back to their active form, result in a net estrogenic effect.[2][3] The primary enzymes responsible for the sulfation of this compound's metabolites are SULT2A1 and SULT1E1.[1][4]

Tibolone_Metabolism_and_Action Metabolic Pathway and Tissue-Specific Action of this compound cluster_circulation Systemic Circulation cluster_target_tissue Target Tissue (e.g., Bone) This compound This compound Metabolites Active Metabolites (3α-OH, 3β-OH, Δ4-isomer) This compound->Metabolites First-Pass Metabolism Sulfated_Metabolites Inactive Sulfated Metabolites Metabolites->Sulfated_Metabolites Sulfation (SULTs) Estrogen_Receptor Estrogen Receptor Metabolites->Estrogen_Receptor Binding Sulfated_Metabolites->Metabolites Desulfation (STS) Tissue_Effect Tissue-Specific Estrogenic Effect Estrogen_Receptor->Tissue_Effect Activation

Metabolic pathway and tissue-specific action of this compound.

Quantitative Pharmacokinetics of this compound Metabolites

The pharmacokinetic profile of this compound is characterized by low systemic exposure to the parent drug and its active metabolites, with a high predominance of sulfated conjugates in circulation. Following a single oral dose of 2.5 mg this compound, over 90% of the circulating metabolites are in the sulfated form within 3 hours.[5] The predominant di-sulfated metabolite is 3α,17β-di-sulfated-tibolone.[5]

While specific pharmacokinetic parameters for the sulfated metabolites are not extensively detailed in publicly available literature, the data for the non-sulfated active metabolites provide insight into the rapid metabolism and clearance of the active moieties.

Table 1: Pharmacokinetic Parameters of Non-Sulfated this compound Metabolites in Postmenopausal Women (Single 2.5 mg Oral Dose)

MetaboliteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
3α-hydroxythis compound16.71-249.6 - 62.6~7
3β-hydroxythis compound3.71-2Not Reported~7
Δ4-tibolone0.81-2Not ReportedNot Reported

Data compiled from multiple sources. Note that the half-life (t½) is for the terminal elimination phase of the active metabolites, which are rapidly converted to their sulfated forms.

Experimental Protocols

The quantification of this compound and its sulfated metabolites in biological matrices requires sensitive and specific analytical methods due to their complex structures and low circulating concentrations. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for the Quantification of this compound and its Metabolites in Human Plasma

This section outlines a typical LC-MS/MS method for the analysis of this compound and its metabolites.

1. Sample Preparation:

  • Objective: To extract the analytes from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 500 µL of human plasma, add an internal standard (e.g., isotopically labeled this compound metabolite).

    • Perform liquid-liquid extraction with 1 mL of ethyl acetate.

    • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Objective: To separate the analytes of interest before detection by the mass spectrometer.

  • Parameters:

    • LC System: UPLC system

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 95% A to 5% A over 4 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Objective: To detect and quantify the separated analytes.

  • Parameters:

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 313.2 → 277.2

      • 3α/3β-hydroxythis compound: m/z 315.2 → 297.2

      • Δ4-tibolone: m/z 313.2 → 91.1

      • Sulfated Metabolites: Require specific optimization, often in negative ion mode, with precursor ions corresponding to the sulfated molecule and product ions corresponding to the loss of the sulfate (B86663) group (SO3, 80 Da) or the de-sulfated metabolite.

    • Collision Energy and other MS parameters: Optimized for each analyte.

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.[6]

Experimental_Workflow Bioanalytical Workflow for this compound and Metabolites Start Plasma Sample Collection Sample_Prep Sample Preparation (LLE or SPE) Start->Sample_Prep LC_Separation UPLC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Processing and Quantification MS_Detection->Data_Analysis End Pharmacokinetic Analysis Data_Analysis->End

A typical bioanalytical workflow for this compound and its metabolites.

Conclusion

The pharmacokinetics of this compound are complex and are largely driven by the extensive formation of sulfated metabolites. These sulfated conjugates are the predominant circulating species and play a pivotal role in the tissue-specific effects of the drug. Understanding the dynamics of sulfation and desulfation is therefore essential for a comprehensive grasp of this compound's mechanism of action. The analytical methods for quantifying these metabolites, particularly LC-MS/MS, provide the necessary sensitivity and specificity for their determination in biological matrices. Further research to fully elucidate the pharmacokinetic profiles of the individual sulfated metabolites will provide a more complete picture of this compound's disposition in the body and its therapeutic effects.

References

Tibolone's Influence on Angiogenic Factor Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Molecular Mechanisms and Experimental Evidence Surrounding Tibolone and Vascular Endothelial Growth Factor (VEGF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how this compound, a synthetic steroid used for hormone therapy, modulates the expression of key angiogenic factors, with a primary focus on Vascular Endothelial Growth Factor (VEGF). This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.

Executive Summary

This compound exhibits a complex, tissue-selective hormonal effect, acting as an estrogenic, progestogenic, and androgenic agent through its active metabolites.[1][2] Its influence on angiogenesis, the formation of new blood vessels, is a critical area of research, particularly concerning its safety and therapeutic potential in various physiological and pathological contexts, including the endometrium and breast tissue. The evidence to date suggests that this compound and its metabolites can differentially regulate the expression of VEGF and other angiogenic factors, with the specific outcome being highly dependent on the cellular context and the hormonal milieu.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound and its metabolites on the expression of angiogenic factors.

Table 1: In Vitro Effects of this compound and its Metabolites on Angiogenic Factor mRNA Expression in Ishikawa Cells (Endometrial Adenocarcinoma)

TreatmentConcentration (µmol/L)Target GeneFold Change vs. ControlReference
This compound1.0, 0.1, 0.01VEGF 121Increased[3]
VEGF 165Increased[3]
TSP-1No significant change[3]
3α-hydroxythis compound1.0, 0.1, 0.01VEGF 121Increased[3]
VEGF 165Increased[3]
TSP-1No significant change[3]
3β-hydroxythis compound1.0, 0.1, 0.01VEGF 121Increased[3]
VEGF 165Increased[3]
TSP-1No significant change[3]
Δ4-tibolone1.0, 0.1, 0.01VEGF 121No effect[3]
VEGF 165No effect[3]
TSP-1Increased[3]
Estradiol (B170435) (E2)1.0, 0.1, 0.01VEGF 121Increased[3]
VEGF 165Increased[3]
TSP-1No significant change[3]

Table 2: In Vivo Effects of this compound on Plasma VEGF Levels in Postmenopausal Women

Treatment GroupDurationBaseline Plasma VEGF (pg/mL)Plasma VEGF at 6 Months (pg/mL)Plasma VEGF at 12 Months (pg/mL)P-valueReference
This compound (2.5 mg/day)12 months240.6 ± 165.8271.4 ± 172.7274.8 ± 183.1P=0.03[4][5]
CEE/MPA12 months268.1 ± 187.8320.0 ± 175.3321.1 ± 181.8P=0.01[4][5]
Raloxifene12 monthsNot specifiedNo significant changeNo significant changeNot specified[4][5]
Control12 monthsNot specifiedNo significant changeNo significant changeNot specified[4][5]

Signaling Pathways and Mechanisms of Action

This compound is metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[1][2] The tissue-selective effects of this compound are a result of the differential expression and activity of enzymes that metabolize this compound and the varying affinities of its metabolites for estrogen, progesterone, and androgen receptors in different target tissues.[6]

The estrogenic metabolites, 3α- and 3β-hydroxythis compound, are thought to upregulate VEGF expression through activation of estrogen receptors (ERα and ERβ). This is consistent with the known effects of estradiol on VEGF.[3] In contrast, the Δ4-isomer, which has progestogenic and androgenic properties, appears to have a different effect. In endometrial cells, it does not stimulate VEGF but increases the expression of the anti-angiogenic factor Thrombospondin-1 (TSP-1).[3] This dual action may contribute to the observed endometrial safety of this compound, as the progestogenic effect of the Δ4-isomer counteracts the estrogenic stimulation of the endometrium.[7][8][9]

In breast cancer cells, the effects are more complex and appear to be cell-line dependent. While some studies suggest that the Δ4-isomer is less effective than progestogens at inducing VEGF in T-47D cells, other research indicates that this compound and its hydroxy-metabolites have no effect on VEGF mRNA expression in MCF-7 cells.[10]

Tibolone_Metabolism_and_Action cluster_metabolism Metabolism of this compound cluster_metabolites Active Metabolites and Receptor Binding cluster_tissue_effects Tissue-Specific Effects on Angiogenic Factors This compound This compound Metabolites Active Metabolites This compound->Metabolites Rapid Conversion M_alpha 3α-hydroxythis compound M_beta 3β-hydroxythis compound M_delta Δ4-isomer ER Estrogen Receptor (ERα, ERβ) M_alpha->ER Agonist M_beta->ER Agonist PR Progesterone Receptor (PR) M_delta->PR Agonist AR Androgen Receptor (AR) M_delta->AR Agonist Endometrium Endometrial Cells ER->Endometrium Breast Breast Cancer Cells ER->Breast PR->Endometrium PR->Breast VEGF_up ↑ VEGF Expression Endometrium->VEGF_up Estrogenic Effect TSP1_up ↑ TSP-1 Expression Endometrium->TSP1_up Progestogenic Effect VEGF_neutral Neutral/Variable Effect on VEGF Breast->VEGF_neutral

Caption: Metabolism of this compound and the tissue-specific actions of its metabolites on angiogenic factors.

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies investigating the effects of this compound on angiogenic factor expression.

In Vitro Study on Ishikawa Cells
  • Objective: To determine the effect of this compound and its metabolites on the mRNA expression of VEGF isoforms and TSP-1.[3]

  • Cell Line: Ishikawa cells (a well-differentiated human endometrial adenocarcinoma cell line).[3]

  • Cell Culture: Cells were cultured to confluence in vitro.[3]

  • Treatment: Confluent cells were treated with this compound, 3α-hydroxythis compound, 3β-hydroxythis compound, Δ4-tibolone, and Estradiol (E2) at concentrations of 1.0, 0.1, and 0.01 µmol/L for 24 hours. Control cells were treated with the medium alone.[3]

  • RNA Extraction and Reverse Transcription: Total RNA was extracted from control and treated cells and then reverse-transcribed into cDNA.[3]

  • Gene Expression Analysis: The relative abundance of VEGF 121, VEGF 165, TSP-1, and β-actin (housekeeping gene) mRNA was measured using a polymerase chain reaction (PCR) with the incorporation of 33P-dCTP, followed by scintillation spectroscopy.[3]

in_vitro_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Gene Expression Analysis start Ishikawa Cells culture Culture to Confluence start->culture treatment 24h Treatment with This compound, Metabolites, or E2 (1.0, 0.1, 0.01 µM) culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rt Reverse Transcription (cDNA Synthesis) rna_extraction->rt pcr PCR with 33P-dCTP (VEGF, TSP-1, β-actin) rt->pcr scintillation Scintillation Spectroscopy pcr->scintillation results Quantification of mRNA Expression scintillation->results

Caption: Experimental workflow for in vitro analysis of angiogenic factor expression.

In Vivo Study in Postmenopausal Women
  • Objective: To evaluate the effect of this compound on circulating VEGF levels in postmenopausal women.[4][5]

  • Study Design: A one-year prospective intervention study.[4][5]

  • Participants: 146 postmenopausal women.[4][5]

  • Treatment Groups:

    • This compound: 2.5 mg/day (n=37)

    • Continuous combined hormone therapy (CEE/MPA): 0.625 mg conjugated equine estrogen + 5 mg medroxyprogesterone (B1676146) acetate (B1210297) (n=34)

    • Raloxifene: 60 mg/day (n=40)

    • Control: No active treatment (n=35)[4][5]

  • Data Collection: Plasma VEGF levels were measured at baseline, 6 months, and 12 months.[4][5]

  • Analysis: Statistical analysis was performed to compare the changes in plasma VEGF levels between the treatment groups and the control group over the study period.[4][5]

Discussion and Future Directions

The available data indicates that this compound's effect on angiogenesis is nuanced. In the endometrium, the combined estrogenic and progestogenic activities of its metabolites appear to create a balanced effect, with an increase in the pro-angiogenic VEGF being potentially counteracted by an increase in the anti-angiogenic TSP-1, which may contribute to the observed endometrial safety profile.[3][7][8] In circulation, long-term administration of this compound has been shown to increase plasma VEGF levels in postmenopausal women, an effect that was particularly evident in women with low baseline VEGF levels.[4][5] The clinical implications of this increase are still under investigation.

The conflicting results observed in different breast cancer cell lines highlight the importance of the cellular context in determining the response to this compound.[10] Further research is needed to elucidate the precise signaling pathways involved in this compound's regulation of VEGF and other angiogenic factors in various tissues, especially in the breast.

Future studies should focus on:

  • Investigating the downstream signaling cascades activated by this compound's metabolites through their respective receptors that lead to the modulation of VEGF gene transcription.

  • Exploring the role of co-regulators and transcription factors in mediating the tissue-selective effects of this compound on angiogenesis.

  • Conducting larger, well-controlled clinical trials to further clarify the long-term impact of this compound-induced changes in angiogenic factors on cardiovascular health and cancer risk.

Conclusion

This compound exerts a complex and tissue-dependent influence on the expression of angiogenic factors, most notably VEGF. Its estrogenic metabolites tend to increase VEGF expression, while its progestogenic/androgenic metabolite can have opposing or neutral effects depending on the cell type. This intricate mechanism of action underscores the unique pharmacological profile of this compound and highlights the need for continued research to fully understand its implications for women's health.

References

The Neuropsychopharmacological Effects of Tibolone: A Technical Guide on Cognitive Function and Mood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibolone, a synthetic steroid, exhibits a unique pharmacological profile with tissue-selective estrogenic, progestogenic, and androgenic activities. This guide provides a comprehensive technical overview of the current basic research on this compound's impact on cognitive function and mood, with a focus on its mechanisms of action in the central nervous system. We consolidate findings from key clinical and preclinical studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols from pivotal research are provided to facilitate replication and further investigation. Furthermore, we visualize the complex signaling pathways and experimental workflows using Graphviz (DOT language) to offer a clear and concise representation of the underlying biological processes. This document is intended to be a resource for researchers, scientists, and professionals in drug development engaged in the study of hormonal therapies and their neurological effects.

Introduction

This compound is a synthetic steroid hormone drug that is used for hormone replacement therapy in postmenopausal women.[1] It is a selective tissue estrogenic activity regulator (STEAR).[1][2] Upon oral administration, this compound is rapidly metabolized into three active metabolites: 3α-hydroxythis compound and 3β-hydroxythis compound, which have estrogenic effects, and the Δ4-isomer, which possesses progestogenic and androgenic properties.[1][3][4] This tissue-specific activity allows this compound to have beneficial estrogenic effects on the brain, bone, and vagina, while minimizing stimulation of the endometrium and breast tissue.[3][5]

The effects of this compound on the central nervous system, particularly on cognitive function and mood, are of significant interest. Menopause is often associated with changes in mood, including an increased risk of depressive symptoms, and subjective cognitive complaints.[6][7] this compound's unique profile suggests it may offer benefits in these domains, potentially through its interaction with various steroid receptors and modulation of neurotransmitter systems and neuroprotective pathways.

Mechanism of Action in the Central Nervous System

This compound's effects in the brain are mediated by its three active metabolites, which bind to and activate steroid hormone receptors.[3]

  • Estrogenic Activity : The 3α- and 3β-hydroxy metabolites bind to estrogen receptors (ERα and ERβ), which are widely distributed in brain regions critical for cognition and mood, such as the hippocampus and prefrontal cortex.[3][8]

  • Androgenic and Progestogenic Activity : The Δ4-isomer binds to androgen receptors (AR) and progesterone (B1679170) receptors (PR).[3][8] The androgenic activity is thought to contribute to the positive effects on libido and mood.[7]

These receptor interactions trigger a cascade of downstream signaling events that influence neuronal function, plasticity, and survival.

Signaling Pathways

The activation of steroid receptors by this compound's metabolites initiates genomic and non-genomic signaling pathways that are implicated in neuroprotection and the modulation of mood and cognition.

Tibolone_Signaling_Pathways cluster_metabolism This compound Metabolism cluster_receptors Receptor Activation cluster_effects Downstream Effects This compound This compound Metabolites 3α-OH-Tibolone 3β-OH-Tibolone (Estrogenic) This compound->Metabolites Delta4_isomer Δ4-isomer (Androgenic, Progestogenic) This compound->Delta4_isomer ER Estrogen Receptors (ERα, ERβ) Metabolites->ER AR_PR Androgen & Progesterone Receptors (AR, PR) Delta4_isomer->AR_PR Neuroprotection Neuroprotection (e.g., MAPK/AKT pathway activation, anti-apoptotic) ER->Neuroprotection Neurotransmitter_Modulation Neurotransmitter Modulation (e.g., ↑ Acetylcholine (B1216132), ↑ β-endorphin) ER->Neurotransmitter_Modulation Synaptic_Plasticity Synaptic Plasticity ER->Synaptic_Plasticity AR_PR->Neurotransmitter_Modulation

Figure 1: this compound's metabolism and downstream signaling pathways in the brain.

Impact on Mood

Several studies have investigated the effects of this compound on mood in postmenopausal women, with many reporting beneficial effects.[6][9]

Clinical Evidence

A significant body of clinical research suggests that this compound can improve mood and overall well-being. For instance, a double-blind crossover study involving 256 postmenopausal women found a significant improvement in mood in the group treated with 2.5 mg/day of this compound compared to placebo.[2] Another study demonstrated that this compound treatment for six months led to an increase in β-endorphin levels, which correlated with mood improvement.[2]

Quantitative Data on Mood
StudyParticipantsTreatmentDurationOutcome MeasureResults
Tax et al. (1987)[6]256 postmenopausal womenThis compound (2.5 mg/day) vs. Placebo-16-item visual analog scale for moodSignificant improvement in total weekly mood score with this compound.
Genazzani et al. (1988)[6]Postmenopausal womenThis compound vs. Conjugated Equine Estrogens (CEE)4 monthsPlasma β-endorphin (β-EP) and β-lipotropin (β-LPH) levelsThis compound increased β-EP and β-LPH levels more than CEE at 2 months.
Cincotta et al. (1998)18 women with PMSThis compound (2.5 mg/day) vs. Placebo3 monthsVisual Linear Analogue Scale (VLAS) for PMS symptoms and serum β-endorphinSignificant improvement in VLAS scores and increased β-endorphin levels with this compound.[10]

Impact on Cognitive Function

The effects of this compound on cognitive function appear to be more nuanced than its effects on mood, with studies reporting varied outcomes across different cognitive domains.

Clinical Evidence

Some studies have suggested that this compound may preserve or even enhance certain aspects of cognitive function. For example, a study by Pan et al. (2003) found a trend towards improvement in Cognitive Abilities Screening Instrument (CASI) and Mini-Mental State Examination (MMSE) scores in postmenopausal women treated with this compound for 6 months, although the results were not statistically significant.[6][11][12] Conversely, a long-term study by Fluck et al. (2002) on women who had taken this compound for approximately 10 years found improved semantic memory but worse performance on tasks of sustained attention and planning compared to a control group.[5][13]

Quantitative Data on Cognition
StudyParticipantsTreatmentDurationOutcome MeasureResults
Pan et al. (2003)[6][11][12]40 postmenopausal womenThis compound (2.5 mg/day) vs. CEE (0.625 mg/d) + MPA (5 mg/d)6 monthsCASI and MMSENon-significant increasing trend in CASI and MMSE scores for both groups. The rate of increase was slightly greater in the CEE+MPA group.[6][11][12][14]
Fluck et al. (2002)[5][13]25 women on long-term this compound (2.5 mg/day) vs. 25 matched controls~10 yearsCategory generation task (semantic memory), sustained attention task, planning taskThis compound group had significantly better semantic memory but performed significantly worse on sustained attention and planning tasks.[5][13]
Albertazzi et al. (2000)[6]Postmenopausal womenThis compound vs. E2+NETA-Memory testsBoth groups showed improvement in semantic memory; only the E2+NETA group showed an effect on recognition memory.[6]

Experimental Protocols

To aid in the design of future research, detailed methodologies from key cited studies are provided below.

Protocol: Pan et al. (2003) - Cognitive Function Comparison
  • Study Design : 6-month, prospective, single-blind, randomized, single-center study.[11][12]

  • Participants : 50 healthy postmenopausal women were initially enrolled, with 40 completing the study.[11]

  • Inclusion Criteria : Healthy postmenopausal women.

  • Exclusion Criteria : Not specified in the provided abstracts.

  • Intervention :

  • Outcome Measures :

    • Cognitive Abilities Screening Instrument (CASI) scores.[11]

    • Mini-Mental State Examination (MMSE) scores.[11]

    • Serum estradiol (B170435) levels.

  • Assessment Schedule : Baseline, 3 months, and 6 months.[11]

Pan_et_al_2003_Workflow Start Enrollment (50 postmenopausal women) Randomization Randomization Start->Randomization Group1 Group 1 (n=23) CEE + MPA Randomization->Group1 Group2 Group 2 (n=17) This compound Randomization->Group2 Baseline Baseline Assessment (CASI, MMSE, Estradiol) FollowUp3 3-Month Follow-up (CASI, MMSE, Estradiol) Baseline->FollowUp3 FollowUp6 6-Month Follow-up (CASI, MMSE, Estradiol) FollowUp3->FollowUp6 Analysis Data Analysis FollowUp6->Analysis

Figure 2: Experimental workflow for the Pan et al. (2003) study.

Protocol: Fluck et al. (2002) - Long-term Cognitive Effects
  • Study Design : Open, pair-matched control study.[5]

  • Participants :

    • This compound group (n=25): Women aged 54-66 years who had been taking this compound (2.5 mg/day) for approximately 10 years.[5]

    • Control group (n=25): Women who had never taken HRT, pair-matched for age, years since menopause, IQ, years of secondary education, and occupation.[5]

  • Matching Criteria : Anxiety and depression scores on the Hospital Anxiety and Depression rating scale were matched between groups.[5]

  • Exclusion Criteria : Clinical range scores on the Hospital Anxiety and Depression rating scale, any current illness, or recent use of psychoactive medication.[5]

  • Outcome Measures :

    • Self-ratings of bodily symptoms and mood (before and after a mildly stressful test).[5]

    • Cognitive performance tests, including a category generation task (semantic memory), a sustained attention task, and a planning task.[5]

Protocol: Genazzani et al. - Animal Study on Neurosteroids and β-endorphin
  • Study Design : Controlled animal study.

  • Subjects : Female Wistar rats.[15]

  • Groups :

    • Ovariectomized (OVX) rats (n=48) divided into six groups: untreated, placebo, estradiol valerate (B167501) (E2V; 0.05 mg/kg/day), and this compound (0.1, 0.5, or 2 mg/kg/day).[15]

    • Cycling control rats (n=8).[15]

    • Cycling rats treated with placebo (n=8).[15]

  • Intervention Duration : 14 days of oral treatment.[15]

  • Outcome Measures :

    • Allopregnanolone (B1667786) levels in various brain regions (frontal lobe, parietal lobe, hippocampus, hypothalamus, anterior pituitary), adrenal glands, and serum.[15]

    • β-endorphin (β-EP) levels in different brain regions (frontal lobe, parietal lobe, hippocampus, hypothalamus, anterior pituitary, neurointermediate pituitary) and plasma.[15]

Neuroprotective and Neurotransmitter Effects

Preclinical studies have provided evidence for this compound's neuroprotective effects and its ability to modulate neurotransmitter systems.

  • Neuroprotection : this compound and its metabolites have been shown to have antioxidant properties, reduce neuronal death in animal models of neuronal damage, and modulate neuroinflammatory responses.[2][16][17] The activation of ERα and ERβ by this compound's estrogenic metabolites is thought to mediate some of these neuroprotective effects.[2]

  • Neurotransmitter Systems :

    • Cholinergic System : Studies in ovariectomized monkeys have shown that this compound can affect choline (B1196258) acetyltransferase (ChAT), a key enzyme in acetylcholine synthesis, in a dose-dependent manner.[2] In animal models of oxidative stress, this compound has been found to maintain normal levels of ChAT and acetylcholine.[2]

    • Serotonergic System : There is some evidence to suggest that this compound may modulate the serotonergic system, although more research is needed in this area.[18][19]

    • Endorphin System : As mentioned previously, this compound has been shown to increase β-endorphin levels in both animal and human studies, which is likely a key mechanism for its mood-enhancing effects.[2][6][10][15][20]

Conclusion

This compound demonstrates a complex and multifaceted impact on the central nervous system. Its effects on mood are generally positive, likely mediated by an increase in β-endorphin levels and the androgenic properties of its Δ4-isomer metabolite. The cognitive effects of this compound are less clear-cut, with evidence suggesting potential benefits in some domains, such as semantic memory, but potential deficits in others, like sustained attention and planning, particularly with long-term use.

The tissue-selective nature of this compound's action, driven by its metabolism into estrogenic, progestogenic, and androgenic compounds, provides a unique mechanism for influencing brain function. The activation of MAPK/AKT pathways, modulation of neurotransmitter systems, and neuroprotective effects all contribute to its overall neuropsychopharmacological profile.

Further research is warranted to fully elucidate the long-term cognitive consequences of this compound treatment and to understand the precise molecular mechanisms underlying its diverse effects on the brain. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists and clinicians working to advance our understanding of this compound and other hormonal therapies for postmenopausal women.

References

Methodological & Application

Application Notes and Protocols for Tibolone Administration in Ovariectomized Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Tibolone in ovariectomized (OVX) rat models, a common preclinical model for studying postmenopausal conditions.

Introduction

This compound is a synthetic steroid with tissue-specific hormonal activities, exhibiting estrogenic, progestogenic, and androgenic effects.[1][2][3] It is utilized in hormone replacement therapy to alleviate climacteric symptoms and prevent osteoporosis in postmenopausal women.[2][4] The ovariectomized rat is a well-established animal model that mimics the hormonal changes of menopause, characterized by estrogen deficiency. This model is instrumental in evaluating the efficacy and mechanism of action of therapeutic agents like this compound.

Quantitative Data Summary

The following table summarizes various dosages and administration regimens of this compound used in studies with ovariectomized rats.

Dosage Administration Route Vehicle Treatment Duration Key Findings Reference
250, 1000, 4000 µ g/rat/day Oral gavageNot specified4 weeksDose-dependent prevention of trabecular bone loss.[1]
1 mg/dayOral gavageCarboxymethylcellulose150 daysReversal of vaginal atrophy without dysplastic effects.[5]
125, 250, 500 µ g/day Oral gavageNot specified16 monthsPrevention of bone loss in both peripheral and axial skeleton.[6]
1 mg/kgOral gavageNot specified7 daysReduction of inflammation and oxidative stress in the hippocampus.[7]
1 mg/dayOral gavage0.5% Carboxymethylcellulose20 weeksSignificant reduction in total cholesterol and HDL-c levels.[8]
0.01, 0.1, 1.0, 10 mg/kg/dayOral gavageNot specified18 weeksHigh doses improved emotional learning.[9]
0.1, 0.5 mgOral gavage (every other day)Not specified14 weeksAttenuated the development of osteoarthritis and reduced nociception.[10]

Experimental Protocols

Ovariectomy Procedure in Rats

This protocol describes the dorsal approach for ovariectomy, which is a minimally invasive method.[11][12]

Materials:

  • Anesthetics (e.g., isoflurane)

  • Gas anesthesia machine with an induction chamber and nose cone

  • Analgesics

  • Personal Protective Equipment (PPE: cap, gloves, mask, lab coat)

  • Clippers

  • Surgical scrub (e.g., 4% chlorhexidine, 70% isopropyl alcohol)

  • Sterile surgical kit (scalpel, forceps, hemostats, scissors)

  • Suture material (absorbable and non-absorbable)

  • External heat source

  • Eye lubricant

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using a gas anesthesia machine. Once the desired level of anesthesia is achieved, apply eye lubricant to prevent corneal drying. Shave the fur on the dorsal midline, from the mid-thoracic to the lumbar region.[11][13] Aseptically prepare the surgical site using a surgical scrub.

  • Incision: Place the rat in sternal recumbency. Make a single, midline skin incision (approximately 1-2 cm) over the dorsal aspect of the lumbar region.[12]

  • Locating the Ovaries: Bluntly dissect the skin from the underlying muscle. The skin incision can be shifted to either side to locate the ovaries, which are situated in a fat pad just below the kidneys.[11][12] The ovarian fat pad is often visible as a white patch through the muscle wall.

  • Exteriorization and Removal of the Ovary: Make a small incision through the muscle wall directly over the fat pad.[12] Gently grasp the fat pad with forceps to exteriorize the ovary.[11] Clamp the uterine horn and associated blood vessels with a hemostat.[14] Ligate the uterine horn and vessels proximal to the ovary. Excise the ovary and the ligated tissue.[14]

  • Contralateral Ovary Removal: Gently return the uterine horn to the abdominal cavity. Shift the skin incision to the contralateral side and repeat the procedure to remove the other ovary.[11][12]

  • Closure: Close the muscle incision with absorbable sutures. Close the skin incision with non-absorbable sutures or wound clips.[11][13]

  • Post-operative Care: Administer analgesics as per the approved protocol. Monitor the rat until it has fully recovered from anesthesia. House the rat individually for the first few days post-surgery to prevent wound disruption.[14] Allow a recovery period of at least two to three weeks before initiating this compound treatment to ensure depletion of endogenous hormones.[11][13]

This compound Preparation and Administration by Oral Gavage

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, 10% sucrose (B13894) solution)

  • Mortar and pestle or appropriate homogenization equipment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

    • If using a suspension like carboxymethylcellulose, weigh the appropriate amount of the vehicle powder.

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.

    • For soluble vehicles like sucrose solution, dissolve the this compound directly in the solution.[15]

    • Prepare the dosing solution fresh daily.[15]

  • Oral Gavage Administration:

    • Weigh the rat to determine the correct volume of the dosing solution to administer. The volume should typically be between 10-20 ml/kg.[16]

    • Gently restrain the rat. One common method is to hold the rat firmly by the loose skin over the neck and shoulders, ensuring the head is in a straight line with the body.[16]

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.[16]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.[16]

    • Once the needle is in the correct position, slowly administer the solution.[16]

    • Withdraw the needle smoothly and return the rat to its cage.

    • Observe the animal for any signs of distress or complications.

Signaling Pathways and Experimental Workflow

This compound Metabolism and Tissue-Selective Action

This compound is a prodrug that is rapidly metabolized into three active metabolites: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[2][3] These metabolites have different affinities for steroid receptors, leading to tissue-selective effects.[2]

Tibolone_Metabolism cluster_metabolites cluster_receptors This compound This compound Metabolites Active Metabolites This compound->Metabolites Rapid Metabolism Metabolite1 3α-hydroxythis compound Metabolite2 3β-hydroxythis compound Metabolite3 Δ4-isomer Receptors Steroid Receptors Metabolite1->Receptors Estrogenic Effects ER Estrogen Receptor (ER) Metabolite1->ER Metabolite2->Receptors Estrogenic Effects Metabolite2->ER Metabolite3->Receptors Progestogenic & Androgenic Effects PR Progesterone Receptor (PR) Metabolite3->PR AR Androgen Receptor (AR) Metabolite3->AR Tissue Tissue-Specific Effects ER->Tissue Bone, Vagina, Brain PR->Tissue Endometrium AR->Tissue Brain, Liver

Caption: Metabolism of this compound and its tissue-selective receptor activation.

Experimental Workflow for this compound Administration in OVX Rats

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in an ovariectomized rat model.

Experimental_Workflow Start Start: Female Rats OVX Ovariectomy (OVX) Surgery Start->OVX Recovery Post-operative Recovery (2-3 weeks) OVX->Recovery Grouping Randomization into Experimental Groups Recovery->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Monitoring In-life Monitoring (e.g., body weight, food intake) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., bone density, serum analysis, tissue histology) Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis End Conclusion Analysis->End

Caption: A generalized experimental workflow for this compound studies in OVX rats.

References

Application Notes and Protocols: Methodology for Studying Tibolone's Effects on Bone Mineral Density In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting in vivo studies to assess the efficacy of Tibolone in preventing bone loss and increasing bone mineral density (BMD). The primary focus is on the use of the ovariectomized (OVX) rat model, a well-established animal model for postmenopausal osteoporosis.

Introduction

This compound is a synthetic steroid with tissue-specific hormonal activities, exhibiting estrogenic, progestogenic, and androgenic effects.[1][2][3] In the context of bone health, this compound is recognized for its ability to prevent bone loss and increase bone mineral density, particularly in postmenopausal women.[1][4][5][6][7] Its mechanism of action in bone is primarily mediated through its estrogenic metabolites, which bind to estrogen receptors, thereby inhibiting bone resorption.[8][9] The ovariectomized (OVX) rat is a widely used and appropriate animal model for studying postmenopausal osteoporosis as it mimics the estrogen deficiency-induced bone loss seen in humans.[10][11][12]

Experimental Protocols

Protocol 1: Ovariectomized (OVX) Rat Model for Osteoporosis

This protocol details the induction of osteoporosis in female rats through surgical removal of the ovaries, creating a model of postmenopausal bone loss.

Materials:

  • Mature female rats (e.g., Wistar or Sprague-Dawley, 3-6 months old)[2][13]

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture materials (absorbable and non-absorbable)

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care

  • Warming pads

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Anesthesia: Anesthetize the rat using an appropriate method. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur on the dorsal or ventral side, depending on the surgical approach. Cleanse the surgical area with an antiseptic solution.

  • Ovariectomy:

    • Dorsal Approach: Make a small incision through the skin and underlying muscle layers on both sides of the spine, just below the rib cage.

    • Ventral Approach: Make a single midline incision on the abdomen.

    • Locate and exteriorize the ovaries.

    • Ligate the ovarian blood vessels and the fallopian tubes.

    • Excise the ovaries.

  • Closure: Suture the muscle and skin layers.

  • Sham Operation: For the control group, perform the same surgical procedure without removing the ovaries.

  • Post-Operative Care: Administer analgesics as required. Monitor the animals for signs of pain or infection. Allow a recovery period of at least two weeks before starting the treatment to allow for the establishment of bone loss.[12]

  • Treatment Administration:

    • This compound can be administered orally via gavage or subcutaneously.[14]

    • Prepare a suspension of this compound in a suitable vehicle (e.g., aqueous gelatin solution).

    • Administer the assigned dose of this compound or vehicle to the respective groups daily or as per the study design. Doses in rat studies have ranged from 125 to 4000 µ g/rat/day .[2][13]

Protocol 2: Measurement of Bone Mineral Density (BMD) using Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a non-invasive technique used to measure BMD in both humans and small animals.[15][16][17]

Materials:

  • DEXA scanner equipped with small animal software (e.g., PIXImus)[18]

  • Anesthetic (e.g., isoflurane)

  • Animal positioning aids

Procedure:

  • System Calibration: Calibrate the DEXA scanner according to the manufacturer's instructions before each session.

  • Animal Anesthesia: Anesthetize the rat. Ensure the animal remains immobile throughout the scan.

  • Positioning: Place the rat in a prone position on the scanning platform. Ensure the spine is straight and the limbs are positioned consistently for each scan.[19]

  • Scan Acquisition:

    • Perform a whole-body scan or scans of specific regions of interest (ROI), such as the lumbar spine and the proximal femur.[16][18]

    • The lumbar spine (L1-L4) is a common site for measuring trabecular bone density.[16]

    • The proximal femur is used to assess both cortical and trabecular bone.

  • Data Analysis:

    • Use the scanner's software to define the ROIs for the lumbar spine and femur.

    • The software will calculate the bone area (cm²), bone mineral content (BMC, g), and areal bone mineral density (aBMD, g/cm²).

  • Longitudinal Monitoring: DEXA allows for repeated measurements in the same animal over time to track changes in BMD throughout the study period.[16][19]

Data Presentation

The following tables summarize the effects of this compound on bone mineral density from in vivo studies.

Table 1: Effect of this compound on Bone Mineral Density in Ovariectomized Rats

Animal ModelTreatment GroupDurationBone SiteBMD Change vs. OVX ControlReference
3-month-old OVX ratsThis compound (250 µ g/day )4 weeksDistal Femur (Trabecular)Prevention of bone loss[2]
3-month-old OVX ratsThis compound (1000 µ g/day )4 weeksDistal Femur (Trabecular)Prevention of bone loss[2]
3-month-old OVX ratsThis compound (4000 µ g/day )4 weeksDistal Femur (Trabecular)Prevention of bone loss[2]
6-month-old OVX ratsThis compound (125 µ g/day )16 monthsLumbar Spine (L1-L2), TibiaInhibition of trabecular bone volume loss[13]
6-month-old OVX ratsThis compound (250 µ g/day )16 monthsLumbar Spine (L1-L2), TibiaInhibition of trabecular bone volume loss[13]
6-month-old OVX ratsThis compound (500 µ g/day )16 monthsLumbar Spine (L1-L2), Tibia88% inhibition of L1-L2 and 55% of tibial volume loss[13]

Table 2: Effect of this compound on Bone Mineral Density in Postmenopausal Women

Study PopulationTreatment GroupDurationBone SiteBMD Change from BaselineReference
Early postmenopausal womenThis compound (1.25 mg/day)2 yearsLumbar SpineSignificant increase[4]
Early postmenopausal womenThis compound (2.5 mg/day)2 yearsLumbar SpineProgressive increase[4]
Early postmenopausal womenThis compound (1.25 mg/day)2 yearsTotal HipSignificant increase[4]
Early postmenopausal womenThis compound (2.5 mg/day)2 yearsTotal HipProgressive increase[4]
Women with osteopenia/osteoporosisThis compound (2.5 mg/day)8 yearsLumbar SpineSignificant increase[5]
Women with osteopenia/osteoporosisThis compound (2.5 mg/day)8 yearsProximal FemurSignificant increase[5]
Postmenopausal osteoporotic womenThis compound (2.5 mg/day)2 yearsLumbar Spine+7.2% (vs. placebo)[6]
Postmenopausal osteoporotic womenThis compound (2.5 mg/day)2 yearsFemoral Neck+2.6% (vs. placebo)[6]

Visualizations

experimental_workflow animal_model Animal Model Selection (e.g., Mature Female Rats) ovariectomy Ovariectomy (OVX) Surgery & Post-Operative Care animal_model->ovariectomy sham_control Sham Surgery (Control Group) animal_model->sham_control acclimatization Acclimatization & Baseline BMD Measurement (DEXA) ovariectomy->acclimatization sham_control->acclimatization treatment_groups Randomization into Treatment Groups acclimatization->treatment_groups tibolone_admin This compound Administration (Specified Dose & Duration) treatment_groups->tibolone_admin vehicle_control Vehicle Administration (Control Group) treatment_groups->vehicle_control monitoring Longitudinal BMD Monitoring (DEXA at intervals) tibolone_admin->monitoring vehicle_control->monitoring endpoint Endpoint Analysis monitoring->endpoint bmd_analysis Final BMD Measurement (DEXA) endpoint->bmd_analysis biomechanical_testing Biomechanical Strength Testing endpoint->biomechanical_testing biochemical_markers Analysis of Bone Turnover Markers endpoint->biochemical_markers data_analysis Statistical Data Analysis & Interpretation bmd_analysis->data_analysis biomechanical_testing->data_analysis biochemical_markers->data_analysis

Experimental Workflow for In Vivo Study of this compound

tibolone_signaling_pathway cluster_bone In Bone Tissue This compound This compound (Oral Administration) metabolism Metabolism in Liver & Intestine This compound->metabolism metabolite_3a 3α-OH-Tibolone (Estrogenic) metabolism->metabolite_3a metabolite_3b 3β-OH-Tibolone (Estrogenic) metabolism->metabolite_3b metabolite_delta4 Δ4-Isomer (Progestogenic & Androgenic) metabolism->metabolite_delta4 bone_tissue Target Tissue: Bone estrogen_receptor Estrogen Receptor (ERα) metabolite_3a->estrogen_receptor binds to metabolite_3b->estrogen_receptor binds to gene_transcription Modulation of Gene Transcription estrogen_receptor->gene_transcription osteoclast_inhibition ↓ Osteoclast Activity & Bone Resorption gene_transcription->osteoclast_inhibition osteoblast_activity Maintained Osteoblast Activity gene_transcription->osteoblast_activity bone_density ↑ Bone Mineral Density ↓ Fracture Risk osteoclast_inhibition->bone_density osteoblast_activity->bone_density

References

Application Note: In Vitro Assay for Measuring Tibolone's Inhibition of Sulfatase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Steroid sulfatase (STS) is a critical enzyme in the steroidogenic pathway, responsible for hydrolyzing inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[1] This enzymatic activity is a key source of active estrogens in postmenopausal women and is implicated in the pathology of hormone-dependent diseases like breast cancer.[1][2] Consequently, STS has emerged as a significant therapeutic target.[1]

Tibolone, a synthetic steroid used in hormone replacement therapy, exhibits tissue-specific effects, in part by inhibiting STS activity.[3][4][5] This application note provides detailed protocols for in vitro assays to measure the inhibitory potential of this compound and its metabolites on sulfatase activity, catering to researchers, scientists, and professionals in drug development. The methodologies described include both radiometric and fluorometric assays, offering flexibility based on laboratory capabilities.

Signaling Pathway of Steroid Biosynthesis and STS Inhibition

The following diagram illustrates the role of STS in the conversion of inactive steroid sulfates to active steroids and the point of inhibition by this compound.

Steroid_Biosynthesis cluster_pathway Steroid Biosynthesis Pathway cluster_inhibition Inhibition DHEAS DHEA Sulfate (DHEAS) STS Steroid Sulfatase (STS) DHEAS->STS Hydrolysis E1S Estrone Sulfate (E1S) E1S->STS Hydrolysis DHEA DHEA STS->DHEA E1 Estrone (E1) STS->E1 Active_Androgens Active Androgens (e.g., Testosterone) DHEA->Active_Androgens HSDs Active_Estrogens Active Estrogens (e.g., Estradiol) E1->Active_Estrogens 17β-HSD This compound This compound & Metabolites This compound->STS Inhibits

Caption: Steroid biosynthesis pathway and the inhibitory action of this compound on STS.

Quantitative Data Summary

The inhibitory effects of this compound and its metabolites on sulfatase activity are tissue-specific.[3][4] The following tables summarize the quantitative data on the percentage of inhibition observed in various cell lines.

Table 1: Percentage of Sulfatase Inhibition by this compound and its Metabolites (10 µM)

CompoundBreast Cancer Cells (MCF-7 & T-47D)Endometrial Cells (HEC-1A)Osteoblast-like Cells (HOS-TE-85)
This compound~48%[6]8-43%[3]Inactive[5]
3α-hydroxy metabolite70-90%[3]8-43%[3]39-55%[5]
3β-hydroxy metabolite~46%[6]8-43%[3]39-55%[5]
Δ(4)-isomer70-90%[3]8-43%[3]Inactive[5]
3α-sulfated metabolite~95%[6]-39-55%[5]
3β-sulfated metabolite--39-55%[5]

Table 2: IC50 Value for this compound Metabolite

CompoundEnzyme SourceIC50
3β-hydroxy metabolitePlacental microsomes20.5 µM[6]

Experimental Protocols

Two primary methods for assessing STS inhibition by this compound are presented: a radiometric assay using a labeled substrate and a fluorometric assay offering a non-radioactive alternative.

Protocol 1: Radiometric In Vitro STS Inhibition Assay

This protocol determines the inhibitory potential of this compound on STS activity using human placental microsomes as the enzyme source and [³H]-estrone sulfate as the substrate.[7]

Materials:

  • This compound and its metabolites

  • Human placental microsomes (source of STS enzyme)[7]

  • Estrone-3-sulfate (E1S), sodium salt (substrate)[7]

  • [6,7-³H]-Estrone sulfate (radiolabeled substrate)[7]

  • Tris-HCl buffer (pH 7.4)[7]

  • Toluene[7]

  • Scintillation cocktail[7]

  • 96-well microplates[7]

  • Incubator (37°C)[7]

  • Scintillation counter[7]

  • DMSO (for inhibitor stock solutions)[7]

Radiometric_Assay_Workflow Prep_Reagents Prepare Reagents (Buffer, Substrate, Inhibitor) Assay_Setup Set up Assay Plate (Enzyme, Buffer, Inhibitor) Prep_Reagents->Assay_Setup Enzyme_Prep Prepare Enzyme (Human Placental Microsomes) Enzyme_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C (15 min) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C (30-60 min) Reaction_Initiation->Incubation Termination Terminate Reaction (Add Toluene) Incubation->Termination Extraction Extract Product Termination->Extraction Quantification Quantify Radioactivity (Scintillation Counting) Extraction->Quantification Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Quantification->Data_Analysis

Caption: Experimental workflow for the radiometric STS inhibition assay.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.4.[7]

    • Substrate Solution: Prepare a stock solution of E1S in the assay buffer. A typical final concentration in the assay is 20 µM. Spike the E1S stock with [³H]-E1S for radiolabeling.[7]

    • Inhibitor Solutions: Prepare a stock solution of this compound or its metabolites in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v).[7]

    • Enzyme Preparation: Dilute the human placental microsomes in the assay buffer to a final protein concentration that yields a linear reaction rate for at least 60 minutes. This needs to be determined empirically.[7]

  • Assay Protocol:

    • In a 96-well microplate, add the diluted enzyme preparation, assay buffer, and varying concentrations of the inhibitor (this compound/metabolites) or vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[7]

    • Initiate the reaction by adding the substrate solution to each well. The final reaction volume is typically 100-200 µL.[7]

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[7]

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding an equal volume of toluene (B28343) to each well.[7]

    • Mix thoroughly to extract the product (estrone) into the organic phase.

  • Quantification:

    • Carefully transfer a known volume of the upper toluene layer to a scintillation vial.[7]

    • Add scintillation cocktail to each vial.[7]

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the percentage of STS inhibition for each inhibitor concentration relative to the control (DMSO-treated) wells.[7]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of STS activity) by fitting the data to a sigmoidal dose-response curve.[7]

Protocol 2: Fluorometric In Vitro STS Inhibition Assay

This protocol utilizes the fluorogenic substrate 4-methylumbelliferyl sulfate (4-MUS) for a sensitive and continuous in vitro assay to measure STS activity and its inhibition by this compound.[1]

Materials:

  • This compound and its metabolites

  • STS enzyme source (recombinant enzyme or cell/tissue lysate)[1]

  • 4-methylumbelliferyl sulfate (4-MUS), potassium salt (substrate)[1]

  • 4-methylumbelliferone (4-MU) (standard)[1]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]

  • Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)[1]

  • 96-well black microplates (for fluorescence reading)

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[1]

  • DMSO

Fluorometric_Assay_Workflow Prep_Reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Standard) Assay_Setup Set up Assay Plate (Enzyme, Buffer, Inhibitor) Prep_Reagents->Assay_Setup Enzyme_Prep Prepare Enzyme (Recombinant or Lysate) Enzyme_Prep->Assay_Setup Reaction_Initiation Initiate Reaction (Add Substrate) Assay_Setup->Reaction_Initiation Incubation Incubate at 37°C (15-60 min) Reaction_Initiation->Incubation Termination Stop Reaction (Add Stop Solution) Incubation->Termination Measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) Termination->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis

Caption: Experimental workflow for the fluorometric STS inhibition assay.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]

    • 4-MUS Substrate Stock Solution (10 mM): Dissolve 4-MUS potassium salt in sterile, deionized water.[1]

    • 4-MU Standard Stock Solution (1 mM): Dissolve 4-MU in DMSO.[1]

    • Inhibitor Solutions: Prepare a stock solution of this compound or its metabolites in DMSO and create serial dilutions.

    • Enzyme Preparation: Dilute the STS enzyme preparation to the desired concentration in cold Assay Buffer immediately before use.[1]

  • Standard Curve Preparation:

    • Prepare a serial dilution of the 4-MU standard in Assay Buffer to create a range of concentrations (e.g., 0 to 10 µM).

    • Add the standards to the 96-well plate, followed by the Stop Solution, and read the fluorescence.

  • Assay Protocol:

    • In a 96-well plate, add the diluted enzyme, assay buffer, and varying concentrations of the inhibitor or vehicle control.

    • Initiate the reaction by adding the 4-MUS substrate solution.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[1]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding the Stop Solution to each well. This also enhances the fluorescence of the 4-MU product.[1]

    • Measure the fluorescence on a plate reader with excitation at approximately 360 nm and emission at 460 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Use the 4-MU standard curve to convert fluorescence units to the amount of product formed.

    • Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Troubleshooting and Considerations

  • Enzyme Activity: Ensure the enzyme concentration is optimized to provide a linear reaction rate for the duration of the incubation period.[7] Low enzyme activity can narrow the inhibition window.[8]

  • Solvent Effects: The final concentration of solvents like DMSO should be kept low (e.g., <0.5%) and consistent across all wells to avoid affecting enzyme activity.[7]

  • Pipetting Accuracy: Use calibrated pipettes and master mixes where possible to minimize variability between replicate wells.[8]

  • Edge Effects: When using microplates, consider not using the outer wells for critical data points to avoid potential "edge effects".[8]

  • Inhibitor Type: this compound and its metabolites may act as reversible inhibitors.[5] For irreversible inhibitors, determining the Ki value may be more appropriate than the IC50.[7]

By following these detailed protocols, researchers can effectively measure and characterize the inhibitory effects of this compound and its metabolites on sulfatase activity, contributing to a better understanding of its tissue-specific actions and potential therapeutic applications.

References

Unveiling the Neuroprotective Mechanisms of Tibolone in Astrocytes: A Proteomic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing proteomic techniques to identify and quantify proteins regulated by Tibolone in astrocytes, particularly in the context of cellular stress. This compound, a synthetic steroid, has demonstrated neuroprotective effects, and understanding its molecular mechanisms at the protein level is crucial for therapeutic development.[1][2][3][4] This application note outlines the experimental workflow, from cell culture and treatment to mass spectrometry-based protein identification and data analysis. Detailed protocols for key experimental steps are provided to ensure reproducibility. Furthermore, we present quantitative data on this compound-regulated proteins in a lipotoxic model of astrocyte injury and visualize the experimental workflow and implicated signaling pathways using diagrams.

Introduction

Astrocytes are critical for maintaining brain homeostasis, and their dysfunction is implicated in various neurodegenerative diseases.[5][6] Lipotoxicity, a condition resulting from an excess of fatty acids like palmitic acid, can induce astrocyte damage and contribute to neuronal death.[1][4] this compound, a synthetic steroid with estrogenic, progestogenic, and androgenic properties, has emerged as a promising neuroprotective agent.[2][3][7] Proteomics offers a powerful platform to comprehensively analyze changes in the astrocyte proteome in response to this compound, providing insights into its mechanisms of action.[1][8]

This application note details the use of a label-free mass spectrometry-based proteomics approach to identify proteins regulated by this compound pre-treatment in human astrocytes challenged with palmitic acid.[1] The findings reveal that this compound can restore the expression of proteins involved in crucial cellular processes such as protein translation and transport, which are dysregulated by lipotoxic stress.[1]

Quantitative Data Summary

A label-free quantitative proteomics study was conducted on normal human astrocytes treated with palmitic acid (pal) to induce lipotoxicity, with or without pre-treatment with this compound (tip).[1] A total of 1655 proteins were identified.[1][8] The following tables summarize the number of differentially expressed proteins and highlight key proteins regulated by this compound.

Table 1: Summary of Differentially Expressed Proteins. [1][8]

Comparison GroupTotal Differentially Expressed ProteinsUpregulated ProteinsDownregulated Proteins
Palmitic Acid vs. Control54--
This compound + Palmitic Acid vs. Control128--
This compound + Palmitic Acid vs. Palmitic Acid451728

Table 2: Key this compound-Regulated Proteins in Astrocytes Under Lipotoxic Stress. [1]

ProteinGeneFunctionEffect of this compound Pre-treatment
ADP-ribosylation factor 3ARF3Protein transport, vesicular traffickingExpression restored
Importin-7IPO7Nuclear import of proteinsExpression restored
60S ribosomal protein L37RPL37Protein synthesis (translation)Expression restored
Eukaryotic translation initiation factor 4 gamma 2eIF4G2Protein synthesis (translation)Expression restored
Translocon-associated protein subunit gammaSSR3Protein translocation into the ERUpregulated
Signal recognition particle 14kDa proteinSRP14Protein targeting to the ERUpregulated
Dolichyl-diphosphooligosaccharide-protein glycosyltransferase subunit 1RPN1Protein glycosylationUpregulated
D-bifunctional proteinHSD17B4Fatty acid beta-oxidationUpregulated

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the proteomic analysis of this compound-regulated proteins in astrocytes.

Cell Culture and Treatment
  • Cell Line: Normal human astrocytes (NHA).

  • Culture Medium: Astrocyte medium supplemented with 1% penicillin-streptomycin (B12071052) and astrocyte growth supplement.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Groups:

    • Control: Vehicle-treated cells.

    • Palmitic Acid (pal): Cells treated with palmitic acid (e.g., 500 µM) to induce lipotoxicity.

    • This compound + Palmitic Acid (tip): Cells pre-treated with this compound (e.g., 10 nM) for 24 hours, followed by co-treatment with palmitic acid.

  • Treatment Procedure:

    • Seed astrocytes in appropriate culture vessels and allow them to adhere and grow to ~80% confluency.

    • For the "tip" group, add this compound to the culture medium and incubate for 24 hours.

    • Prepare the palmitic acid solution by complexing it with bovine serum albumin (BSA).

    • Add the palmitic acid solution or vehicle control to the respective treatment groups and incubate for the desired duration (e.g., 24 hours).

    • After treatment, harvest the cells for protein extraction.

Protein Extraction and Digestion
  • Cell Lysis:

    • Wash the astrocyte cell pellets with ice-cold PBS.

    • Lyse the cells in a buffer containing 8 M urea (B33335), 1 M ammonium (B1175870) bicarbonate, and a protease inhibitor cocktail.

    • Sonicate the samples on ice to ensure complete cell lysis and shear DNA.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Protein Digestion (In-solution):

    • Take a fixed amount of protein (e.g., 50 µg) from each sample.

    • Reduce the proteins with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.

    • Alkylate the reduced proteins with iodoacetamide (B48618) in the dark at room temperature for 1 hour.

    • Dilute the urea concentration to less than 2 M with ammonium bicarbonate.

    • Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Stop the digestion by adding formic acid.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

    • Dry the purified peptides in a vacuum centrifuge.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Peptide Separation:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid.

    • Load the peptides onto a trap column followed by separation on an analytical column packed with C18 material.

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans in the Orbitrap at high resolution.

    • Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire fragment ion spectra in the Orbitrap.

Data Analysis and Protein Identification
  • Database Search:

    • Use a search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a human protein database (e.g., UniProt).

    • Set search parameters to include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

    • Set a false discovery rate (FDR) of less than 1% for both peptide and protein identification.

  • Label-Free Quantification (LFQ):

    • Use the LFQ intensities calculated by the search software for protein quantification.

    • Normalize the LFQ intensities across all samples.

  • Statistical Analysis:

    • Perform statistical tests (e.g., t-test or ANOVA) to identify proteins with significantly different abundances between the experimental groups.

    • Apply a significance threshold (e.g., p-value < 0.05) and a fold-change cutoff.

  • Bioinformatics Analysis:

    • Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of differentially expressed proteins to identify over-represented biological processes and pathways.

    • Construct protein-protein interaction networks to identify key protein hubs and modules affected by the treatments.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomic Analysis cluster_outcome Outcome NHA Normal Human Astrocytes Control Control (Vehicle) NHA->Control Treatment PAL Palmitic Acid (500 µM) NHA->PAL Treatment TIP_PAL This compound (10 nM) + Palmitic Acid NHA->TIP_PAL Treatment Protein_Extraction Protein Extraction & Digestion Control->Protein_Extraction PAL->Protein_Extraction TIP_PAL->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis Data_Analysis->Bioinformatics DEPs Differentially Expressed Proteins Bioinformatics->DEPs Pathways Affected Pathways & Processes DEPs->Pathways Mechanisms Neuroprotective Mechanisms of this compound Pathways->Mechanisms Tibolone_Mechanism cluster_stress Lipotoxic Stress (Palmitic Acid) cluster_this compound This compound Intervention cluster_key_proteins Key Regulated Proteins PA Palmitic Acid ER_Stress ER Stress PA->ER_Stress Translation_Dysregulation Dysregulation of Protein Translation & Transport ER_Stress->Translation_Dysregulation Apoptosis Apoptosis Translation_Dysregulation->Apoptosis This compound This compound This compound->Translation_Dysregulation Inhibits ER_Function Restoration of ER Function This compound->ER_Function ER_Function->Apoptosis Inhibits Protein_Homeostasis Protein Homeostasis ER_Function->Protein_Homeostasis Cell_Survival Enhanced Cell Survival Protein_Homeostasis->Cell_Survival ARF3 ARF3 Protein_Homeostasis->ARF3 IPO7 IPO7 Protein_Homeostasis->IPO7 RPL37 RPL37 Protein_Homeostasis->RPL37 eIF4G2 eIF4G2 Protein_Homeostasis->eIF4G2

References

Application Notes and Protocols for Studying the Estrogenic Activity of Tibolone using MCF-7 and T-47D Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibolone is a synthetic steroid used in hormone replacement therapy that exhibits tissue-specific estrogenic, progestogenic, and androgenic activity. Its complex pharmacological profile stems from its metabolism into three active metabolites: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[1] The 3α-OH and 3β-OH metabolites are primarily estrogenic, while the Δ4-isomer has progestogenic and androgenic properties.[2] Understanding the estrogenic activity of this compound in breast tissue is of paramount importance, given the link between estrogen and breast cancer. The estrogen receptor-positive (ER+) human breast cancer cell lines, MCF-7 and T-47D, are well-established in vitro models for studying the effects of hormonal compounds on breast cancer cells. These cell lines express estrogen receptors and are responsive to estrogenic stimuli, making them ideal for investigating the nuanced estrogenic and anti-estrogenic effects of this compound and its metabolites.

This document provides detailed application notes and experimental protocols for utilizing MCF-7 and T-47D cell lines to elucidate the estrogenic activity of this compound. The protocols cover key assays for assessing cell proliferation, apoptosis, and gene expression.

Data Presentation

Table 1: Effect of this compound on Cell Proliferation (Ki-67 Expression) in ER+ Breast Cancer Patients
Treatment GroupBaseline Median Ki-67 (%)Post-treatment Median Ki-67 (%)Median Change from Baseline (%)
This compound (2.5 mg/day for 14 days)13.012.0-2.4
Placebo17.819.0+0.2

Data from a study in postmenopausal women with ER+ primary breast cancer. The difference in the change from baseline between the this compound and placebo groups was not statistically significant (p=0.17)[3][4][5].

Table 2: Effect of this compound on Apoptosis in ER+ Breast Cancer Patients
Treatment GroupBaseline Median Apoptosis Index (%)Post-treatment Median Apoptosis Index (%)Median Change from Baseline (%)
This compound (2.5 mg/day for 14 days)1.41.60.0
Placebo1.41.7+0.3

Data from a study in postmenopausal women with ER+ primary breast cancer. The difference in the change from baseline apoptosis index between the this compound and placebo groups was statistically significant (p=0.031)[3][4][5].

Table 3: Dose-Dependent Inhibition of Estrone (B1671321) Sulfatase Activity by this compound and its Metabolites in MCF-7 and T-47D Cells
CompoundConcentration (M)Inhibition of E1S to E2 Conversion in MCF-7 cells (%)Inhibition of E1S to E2 Conversion in T-47D cells (%)
This compound 5 x 10⁻⁸~70~70
5 x 10⁻⁷~80~85
5 x 10⁻⁶~90~95
5 x 10⁻⁵~95~98
3α-OH this compound (Org 4094) 5 x 10⁻⁸~80~75
5 x 10⁻⁷~90~90
5 x 10⁻⁶~95~98
5 x 10⁻⁵~98~98
3β-OH this compound (Org 30126) 5 x 10⁻⁸~75~80
5 x 10⁻⁷~85~90
5 x 10⁻⁶~95~98
5 x 10⁻⁵~98~98
Δ4-isomer (Org OM38) 5 x 10⁻⁸~45~50
5 x 10⁻⁷~60~65
5 x 10⁻⁶~70~80
5 x 10⁻⁵~85~90

Data is estimated from reported high efficiency of inhibition.[6] The study indicates that this compound and its metabolites, particularly the 3-hydroxy metabolites, are potent inhibitors of estrone sulfatase, an enzyme crucial for the conversion of inactive estrone sulfate (B86663) to active estrone.

Experimental Protocols

Cell Culture of MCF-7 and T-47D Cells

Materials:

  • MCF-7 and T-47D cell lines

  • DMEM (for MCF-7) or RPMI-1640 (for T-47D) medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks and plates

Protocol:

  • Media Preparation:

    • MCF-7 Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • T-47D Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Estrogen-Depleted Medium: For experiments investigating estrogenic effects, use phenol (B47542) red-free medium supplemented with 10% charcoal-stripped FBS.

  • Cell Thawing and Plating:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed into a culture flask.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

    • Add Trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.

    • Neutralize the trypsin with growth medium, collect the cell suspension, and centrifuge.

    • Resuspend the cell pellet and seed into new flasks at the desired split ratio (typically 1:3 to 1:6).

Cell Proliferation Assay (MTT Assay)

Materials:

  • MCF-7 or T-47D cells

  • 96-well plates

  • This compound and its metabolites (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or its metabolites. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • MCF-7 or T-47D cells

  • 6-well plates

  • This compound and its metabolites

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or its metabolites for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Materials:

  • MCF-7 or T-47D cells

  • This compound and its metabolites

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., ESR1, TFF1 (pS2), TGFB1) and a housekeeping gene (e.g., GAPDH, ACTB).

Primer Sequences (Example):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
ESR1 (ERα) AATTCTGACAATCGACGCCAGGTGCTTCAACATTCTCCCTCCTC
TFF1 (pS2) TTGTGGTTTTCCTGGTGTCATGGGCCTCTCTCTGACCTTC
TGFB1 CAACAATTCCTGGCGATACCGAACCCGTTGATGTCCACTT
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or its metabolites. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Mandatory Visualizations

Tibolone_Metabolism_and_Action cluster_metabolism This compound Metabolism cluster_metabolites cluster_action Action in Breast Cancer Cells cluster_effects Cellular Effects This compound This compound Metabolites Active Metabolites This compound->Metabolites Liver & Intestine Enzymes Steroidogenic Enzymes (e.g., Sulfatase) This compound->Enzymes Inhibits Apoptosis Apoptosis This compound->Apoptosis May Induce 3a-OH 3α-OH this compound 3b-OH 3β-OH this compound Delta4 Δ4-isomer ER Estrogen Receptor (ERα) 3a-OH->ER Binds (Estrogenic) 3b-OH->ER Binds (Estrogenic) PR Progesterone Receptor (PR) Delta4->PR Binds (Progestogenic) AR Androgen Receptor (AR) Delta4->AR Binds (Androgenic) Proliferation Cell Proliferation ER->Proliferation Modulates GeneExpression Gene Expression (e.g., pS2, TGFβ) ER->GeneExpression Regulates PR->Proliferation Modulates AR->Proliferation Modulates Enzymes->Proliferation Indirectly Affects

Caption: Metabolism and multifaceted action of this compound in breast cancer cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Start with MCF-7 and T-47D cells culture Culture in appropriate medium start->culture passage Subculture at 80-90% confluency culture->passage seed Seed cells for experiments passage->seed treat Treat with this compound and metabolites seed->treat prolif Cell Proliferation Assay (MTT) treat->prolif apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis gene Gene Expression Analysis (qPCR) treat->gene prolif_data Analyze proliferation data prolif->prolif_data apop_data Analyze apoptosis data apoptosis->apop_data gene_data Analyze gene expression data gene->gene_data

Caption: General experimental workflow for studying this compound's effects.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Breast Cancer Cell cluster_outcome Cellular Outcome This compound This compound Sulfatase Sulfatase This compound->Sulfatase Inhibits 3a-OH 3α-OH this compound ER Estrogen Receptor (ERα) 3a-OH->ER Activates 3b-OH 3β-OH this compound 3b-OH->ER Activates E1S Estrone Sulfate (E1S) E1S->Sulfatase Substrate ERE Estrogen Response Element (ERE) ER->ERE Binds TargetGenes Target Genes (e.g., pS2) ERE->TargetGenes Transcription CellCycle Cell Cycle Progression TargetGenes->CellCycle ApoptosisReg Apoptosis Regulation TargetGenes->ApoptosisReg Proliferation Altered Proliferation CellCycle->Proliferation Apoptosis Modulated Apoptosis ApoptosisReg->Apoptosis

Caption: this compound's mechanism of action on estrogen signaling in breast cancer cells.

References

Application Notes and Protocols: A Framework for Assessing the Neuroprotective Effects of Tibolone in a Mouse Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tibolone is a synthetic steroid that acts as a selective tissue estrogenic activity regulator (STEAR).[1] Following administration, it is rapidly metabolized into three active compounds: 3α-hydroxythis compound and 3β-hydroxythis compound, which have estrogenic effects, and the Δ4-isomer, which has progestogenic and androgenic properties.[2][3] This unique metabolic profile allows this compound to exert tissue-specific hormonal effects.[4] Emerging evidence highlights its significant neuroprotective potential, attributed to a range of mechanisms including anti-inflammatory, anti-apoptotic, and antioxidant actions.[5][6] Studies have shown that this compound can reduce the accumulation of amyloid-beta (Aβ) and prevent the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease (AD).[5] These effects are mediated through the activation of various steroid receptors (estrogen, androgen, and progesterone (B1679170) receptors), which in turn stimulate pro-survival signaling pathways like MAPK/AKT.[5][6]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the neuroprotective efficacy of this compound in a validated mouse model of Alzheimer's disease. The protocols detailed herein cover behavioral, histological, and biochemical analyses to provide a multi-faceted evaluation of this compound's therapeutic potential.

Experimental Design

A robust experimental design is critical for obtaining reproducible and conclusive results. This section outlines the recommended animal model, experimental groups, and a study timeline.

1. Animal Model Selection

The triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) is recommended. These mice harbor three mutations associated with familial AD (APP Swedish, MAPT P301L, and PSEN1 M146V) and progressively develop both Aβ plaques and tau pathology, closely mimicking the neuropathological progression in human AD.[7]

2. Experimental Groups

A minimum of four experimental groups are proposed to ensure adequate controls and dose-response evaluation:

  • Group 1: Sham Control (Wild-Type): Healthy, age-matched wild-type mice receiving the vehicle. This group establishes baseline performance and histology.

  • Group 2: AD Model + Vehicle (3xTg-AD): 3xTg-AD mice receiving the vehicle. This group serves as the negative control, demonstrating the full extent of pathology.

  • Group 3: AD Model + this compound (Low Dose): 3xTg-AD mice receiving a low dose of this compound (e.g., 0.5 mg/kg/day).

  • Group 4: AD Model + this compound (High Dose): 3xTg-AD mice receiving a high dose of this compound (e.g., 1.0 mg/kg/day).[4]

3. Dosing and Administration

This compound should be administered orally (e.g., via gavage or in medicated food/water) for a sustained period (e.g., 12 weeks) beginning before or at the onset of significant pathology in the 3xTg-AD model (typically around 6 months of age).[2]

4. Experimental Workflow Diagram

The following diagram outlines the overall experimental timeline.

G cluster_0 Phase 1: Acclimatization & Grouping (1 Week) cluster_1 Phase 2: Treatment Period (12 Weeks) cluster_2 Phase 3: Behavioral Assessment (Week 12) cluster_3 Phase 4: Tissue Collection & Analysis start Procure 6-month-old 3xTg-AD and WT Mice acclimate Acclimatize Mice start->acclimate grouping Randomize into 4 Experimental Groups acclimate->grouping treatment Daily Oral Administration: - Vehicle - this compound (Low Dose) - this compound (High Dose) grouping->treatment mwm Morris Water Maze Test (5 days) treatment->mwm euthanasia Euthanasia & Brain Perfusion mwm->euthanasia dissection Brain Dissection (Hemisphere 1: Histo) (Hemisphere 2: Biochem) euthanasia->dissection analysis Histology (IHC, TUNEL) Biochemistry (Western Blot) dissection->analysis

Caption: Experimental workflow from animal grouping to final analysis.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables provide a structured format for presenting the quantitative data expected from this experimental design.

Table 1: Behavioral Assessment - Morris Water Maze

Group Escape Latency (Day 5, seconds) Time in Target Quadrant (Probe Trial, %)
Sham Control (WT) 15.2 ± 2.1 45.5 ± 5.3
AD Model + Vehicle 48.9 ± 6.3 21.3 ± 4.8
AD Model + this compound (Low) 35.7 ± 5.5 30.1 ± 5.1

| AD Model + this compound (High) | 25.1 ± 4.9 | 38.9 ± 5.9 |

Table 2: Quantitative Histopathological Analysis

Group Aβ Plaque Load (% Area) p-Tau Positive Neurons (cells/mm²) TUNEL-Positive Cells (cells/mm²)
Sham Control (WT) 0.1 ± 0.05 5.3 ± 1.5 2.1 ± 0.8
AD Model + Vehicle 12.4 ± 2.8 85.6 ± 10.2 45.8 ± 7.2
AD Model + this compound (Low) 8.9 ± 2.1 55.1 ± 8.9 28.3 ± 6.1

| AD Model + this compound (High) | 5.2 ± 1.9 | 30.4 ± 7.5 | 15.7 ± 5.4 |

Table 3: Biochemical Analysis - Western Blot (Relative Protein Expression)

Group Bcl-2 / Bax Ratio Cleaved Caspase-3 p-Akt / Total Akt Ratio
Sham Control (WT) 2.5 ± 0.3 1.0 ± 0.1 2.8 ± 0.4
AD Model + Vehicle 0.8 ± 0.2 3.9 ± 0.5 0.9 ± 0.2
AD Model + this compound (Low) 1.4 ± 0.3 2.5 ± 0.4 1.7 ± 0.3

| AD Model + this compound (High) | 2.1 ± 0.4 | 1.5 ± 0.3 | 2.5 ± 0.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Morris Water Maze (MWM)

This protocol assesses hippocampal-dependent spatial learning and memory.[8]

1. Apparatus

  • A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint.[9]

  • Water temperature maintained at 22-25°C.[9]

  • A submerged escape platform (10 cm diameter), 1-1.5 cm below the water surface.[9]

  • High-contrast visual cues placed on the walls of the testing room.[8]

  • A video tracking system to record and analyze the mouse's swim path.[9]

2. Acquisition Phase (5 Days)

  • Habituation (Day 0): Allow each mouse to swim freely for 60 seconds without the platform. Then, guide the mouse to a visible platform and allow it to remain for 20-30 seconds.[9]

  • Training Trials (Days 1-5): Conduct 4 trials per day for each mouse.

  • For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start positions (N, S, E, W).[10]

  • Allow the mouse a maximum of 60-90 seconds to find the hidden platform.[9]

  • If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails, gently guide it to the platform and let it stay for 15 seconds.[9]

  • Record the escape latency (time to find the platform) for each trial.

3. Probe Trial (24 hours after last training trial)

  • Remove the escape platform from the pool.[9]

  • Place the mouse in the maze at a novel starting position and allow it to swim freely for 60 seconds.[9]

  • Record the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of crossings over the former platform location.[9]

Protocol 2: Immunohistochemistry (IHC) for Aβ and p-Tau

This protocol enables the visualization and quantification of AD pathology in brain tissue.[11]

1. Tissue Preparation

  • Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).[12]

  • Post-fix the brain in 4% PFA overnight at 4°C.[11]

  • Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution until it sinks.

  • Section the brain into 30-40 µm thick coronal sections using a cryostat. Store sections in a cryoprotectant solution at -20°C.[13]

2. Staining Procedure (Free-Floating)

  • Wash sections three times in PBS.

  • Antigen Retrieval (for Aβ): Incubate sections in 70% formic acid for 10 minutes at room temperature.

  • Wash sections again in PBS.

  • Blocking: Incubate sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[14]

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.

    • For Aβ plaques: Anti-Aβ antibody (e.g., 6E10).

    • For Tau pathology: Anti-phospho-Tau antibody (e.g., AT8).

  • Wash sections three times in PBS.

  • Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Goat anti-mouse Alexa Fluor 488). Protect from light.[15]

  • Wash sections three times in PBS.

  • Counterstaining: Incubate with a nuclear stain like DAPI for 10 minutes.[16]

  • Mount sections onto slides and coverslip with mounting medium.[16]

3. Quantification

  • Capture images of the hippocampus and cortex using a fluorescence or confocal microscope.

  • Use image analysis software (e.g., ImageJ) to quantify the percentage of area covered by Aβ plaques and the number of p-Tau positive neurons per unit area.

Protocol 3: TUNEL Assay for Apoptosis

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]

1. Tissue Preparation

  • Use brain sections prepared as described in the IHC protocol.

2. Staining Procedure

  • Follow the manufacturer's instructions for a commercial TUNEL assay kit (e.g., from Roche or Solarbio).[18][19]

  • Permeabilization: Incubate sections in a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2-15 minutes.[20][21]

  • Rinse sections with PBS.

  • TUNEL Reaction: Incubate sections with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTP) for 1-2 hours at 37°C in a humidified, dark chamber.[21]

  • Rinse sections thoroughly with PBS.

  • Counterstain with DAPI to label all nuclei.[17]

  • Mount and coverslip the sections.

3. Quantification

  • Visualize sections under a fluorescence microscope.

  • Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-positive (total) cells in defined regions of the hippocampus.

  • Express the result as an apoptotic index: (Number of TUNEL-positive cells / Total number of cells) x 100%.[17]

Protocol 4: Western Blot Analysis

This protocol quantifies the expression levels of key proteins involved in apoptosis and cell survival signaling.[20]

1. Protein Extraction

  • Homogenize frozen hippocampal tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Akt, p-Akt) and a loading control (e.g., β-actin or GAPDH).[20]

  • Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Densitometry

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Visualizations of Key Pathways and Relationships

This compound's Neuroprotective Signaling Pathways

This diagram illustrates the proposed molecular mechanisms by which this compound exerts its neuroprotective effects.

G cluster_0 Cellular Input cluster_1 Metabolism & Receptor Binding cluster_2 Intracellular Signaling Cascades cluster_3 Downstream Cellular Effects cluster_4 Overall Outcome This compound This compound metabolites Active Metabolites (3α-OH, 3β-OH, Δ4-isomer) This compound->metabolites receptors Steroid Receptors (ERα, ERβ, AR, PR) metabolites->receptors binds & activates akt PI3K/AKT Pathway receptors->akt mapk MAPK/ERK Pathway receptors->mapk survival ↑ Pro-Survival Genes (e.g., Bcl-2) akt->survival apoptosis ↓ Pro-Apoptotic Proteins (e.g., Bax) akt->apoptosis inflammation ↓ Neuroinflammation (↓ NF-κB) akt->inflammation pathology ↓ Aβ Production ↓ Tau Hyperphosphorylation akt->pathology mapk->survival mapk->apoptosis mapk->inflammation mapk->pathology outcome Neuroprotection & Improved Cognitive Function survival->outcome apoptosis->outcome inflammation->outcome pathology->outcome

Caption: this compound's metabolic activation and downstream signaling pathways.

Logical Relationship of Experimental Outcomes

G cluster_0 Experimental Evidence cluster_1 Inferred Mechanisms cluster_2 Primary Conclusion behavior Behavioral Data (MWM) - Improved Memory functional Functional Rescue behavior->functional histo Histological Data (IHC, TUNEL) - Reduced Aβ/Tau Pathology - Decreased Apoptosis structural Structural Preservation histo->structural biochem Biochemical Data (WB) - Pro-Survival Signaling Activated molecular Molecular Mechanism biochem->molecular conclusion This compound exhibits neuroprotective effects in the AD mouse model functional->conclusion structural->conclusion molecular->conclusion

References

Quantifying Tibolone and Its Metabolites in Plasma: A Detailed Guide to Bioanalytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive application note provides detailed protocols and quantitative data for the analysis of Tibolone and its primary active metabolites—3α-hydroxy-tibolone, 3β-hydroxy-tibolone, and the Δ4-isomer of this compound—in plasma. The methodologies presented are based on state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques, offering the high sensitivity and selectivity required for pharmacokinetic and bioequivalence studies.

Introduction

This compound is a synthetic steroid used in hormone replacement therapy to treat climacteric symptoms and prevent osteoporosis in postmenopausal women. Following oral administration, this compound is rapidly metabolized into three pharmacologically active compounds: 3α-hydroxy-tibolone and 3β-hydroxy-tibolone, which exert estrogenic effects, and the Δ4-isomer of this compound, which has progestogenic and androgenic properties.[1] Due to this rapid and extensive metabolism, the plasma concentrations of the parent drug and its Δ4-isomer are typically very low.[1] Therefore, robust and sensitive bioanalytical methods are crucial for accurately characterizing the pharmacokinetic profiles of this compound and its metabolites.

While both GC-MS and LC-MS/MS methods have been developed for this purpose, LC-MS/MS is often preferred to avoid potential analytical artifacts associated with the derivatization and high temperatures required for GC-MS analysis.[2][3] This document outlines validated protocols for both approaches, providing researchers with the necessary information to implement these techniques in their laboratories.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of this compound and its metabolites in plasma.

Table 1: LC-MS/MS Methods for Quantification of this compound and its Metabolites

AnalyteMethodInternal StandardLinearity RangeLLOQPrecision (%RSD)Accuracy (%RE)Reference
This compound (as oxime-derivative)LC-ESI-MS/MSΔ4-Tibolone-d610.178–2016.040 pg/mL10.178 pg/mL< 5.70%± 6.1%[4]
3α-Hydroxy-tiboloneUPLC-MS/MS3α-Hydroxy-tibolone-¹³CD₃0.100–35.000 ng/mL0.100 ng/mLInter-assay: 1.94-12.50%Inter-assay: 98.93-103.00%[1]
3α-Hydroxy-tiboloneHPLC-ESI-MS/MS3α-Hydroxy-tibolone-d51–100 ng/mL1 ng/mLNot ReportedNot Reported[5]
3α-Hydroxy-tiboloneLC-MS/MS3α-OH-tibolone-d60.2–20 ng/mL0.2 ng/mLInter-assay: 1.49-5.00%Inter-assay: 99.75-100.94%[6]

Table 2: GC-MS Methods for Quantification of this compound and its Metabolites

Analyte(s)Sample PreparationDerivatizationLLOQReference
This compound, Δ4-isomer, 3α- and 3β-hydroxy-tiboloneSolid Phase ExtractionTri-Sil® reagent0.1 ng/mL[1]
3α- and 3β-hydroxy-tiboloneSolid Phase ExtractionNot Specified0.500 ng/mL[1]

Experimental Protocols

Protocol 1: Quantification of this compound (as Oxime-Derivative) by LC-ESI-MS/MS

This protocol is based on a sensitive and reproducible method that involves derivatization to enhance the ionization efficiency of this compound.[4][7]

1. Sample Preparation

  • Spiking: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of this compound.

  • Internal Standard Addition: Add an appropriate amount of the internal standard (Δ4-Tibolone-d6) to all samples, calibrators, and QCs.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound and the internal standard with methanol.

  • Derivatization:

    • Add 1% hydroxylamine (B1172632) solution to the eluate and incubate at 60°C for 30 minutes.[7]

    • Terminate the reaction by adding 0.1% formic acid in methanol.[7]

  • Final Processing:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: Zorbax XDB C18 column or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • This compound-oxime: m/z 328.2 → 295.2[4]

    • Δ4-Tibolone-d6 (IS): m/z 334.2 → 129.0[4]

Protocol 2: Quantification of 3α-Hydroxy-Tibolone by UPLC-MS/MS

This protocol outlines a rapid and robust method for the quantification of the major estrogenic metabolite of this compound.[1]

1. Sample Preparation

  • Internal Standard Addition: Add 3α-Hydroxy-Tibolone-¹³CD₃ as the internal standard to the plasma samples.

  • Liquid-Liquid Extraction (LLE):

    • Add ethyl acetate (B1210297) to the plasma sample and vortex to mix.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

  • Final Processing:

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis

  • Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A suitable UPLC analytical column (e.g., C18).

  • Mobile Phase: A binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Electrospray ionization.

  • MRM Transitions: Specific precursor-to-product ion transitions for 3α-Hydroxy-Tibolone and its deuterated internal standard should be optimized.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction derivatization Derivatization (Optional, e.g., for this compound) extraction->derivatization evaporation Evaporation derivatization->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Processing & Quantification detection->quantification

Caption: General workflow for the quantification of this compound and its metabolites in plasma.

G This compound This compound Metabolite1 3α-Hydroxy-Tibolone (Estrogenic) This compound->Metabolite1 Metabolism Metabolite2 3β-Hydroxy-Tibolone (Estrogenic) This compound->Metabolite2 Metabolism Metabolite3 Δ4-Isomer (Progestogenic/ Androgenic) This compound->Metabolite3 Metabolism

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for Establishing a Cell Culture Model of Tibolone's Effect on Endometrial Cells

Author: BenchChem Technical Support Team. Date: December 2025

I have now completed a comprehensive literature search and gathered detailed information on establishing a cell culture model to study Tibolone's effect on endometrial cells. I have protocols for culturing Ishikawa cells, performing key functional assays (MTT, Annexin V/PI, and RT-qPCR), and a good understanding of the underlying signaling pathways. I have also found some quantitative data on cell proliferation and gene expression, although specific IC50 values remain somewhat elusive in the readily available literature.

I am now in a strong position to synthesize this information and generate the detailed application notes and protocols as requested by the user. I will structure the response with the following sections:

  • Introduction: Briefly describe this compound, its metabolites, and their tissue-specific effects on the endometrium. Introduce the Ishikawa cell line as a suitable in vitro model.

  • Data Presentation: Create tables to summarize the expected quantitative outcomes from the described experiments. This will be based on the trends and some specific data points found in the literature.

  • Experimental Protocols: Provide detailed, step-by-step protocols for:

    • Ishikawa Cell Culture (including media preparation, passaging, and cryopreservation).

    • Cell Viability Assay (MTT Assay).

    • Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry).

    • Gene Expression Analysis (RT-qPCR).

  • Visualization of Signaling Pathways and Workflows:

    • Create Graphviz (DOT language) diagrams for the signaling pathways of this compound's metabolites (estrogenic, progestogenic, and androgenic effects) in endometrial cells.

    • Create Graphviz diagrams for the experimental workflows.

    • Ensure all diagrams adhere to the specified formatting requirements (width, color contrast, node text contrast, and color palette).

    • Provide a brief caption for each diagram.

I will now proceed to generate the final response based on the information I have gathered and organized.

Executing the plan to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic steroid utilized in hormone replacement therapy that exhibits a tissue-specific hormonal profile. Following oral administration, this compound is rapidly metabolized into three active compounds: the Δ4-isomer, which has progestogenic and androgenic properties, and the 3α-hydroxy and 3β-hydroxy metabolites, which are primarily estrogenic.[1][2] In the endometrium, this compound is locally converted to its Δ4-isomer, leading to a predominantly progestogenic effect that typically results in an atrophic, rather than proliferative, endometrial state.[1][3]

The human endometrial adenocarcinoma cell line, Ishikawa, is a well-established in vitro model for studying the effects of hormones on the endometrium as it expresses estrogen and progesterone (B1679170) receptors. The PRAB-36 subline, which has stable progesterone receptor expression, is particularly useful for investigating progestogenic effects.[4] This document provides detailed protocols for culturing Ishikawa cells and for conducting key experiments to elucidate the cellular and molecular effects of this compound and its metabolites.

Data Presentation

The following tables summarize the expected quantitative outcomes from the experiments detailed in this document. These are representative data based on published literature and should be used as a reference for expected results.

Table 1: Effect of this compound and its Metabolites on Ishikawa Cell Viability (MTT Assay)

CompoundConcentration (µM)Treatment Duration (hours)% Inhibition of Cell Growth (relative to control)
This compound0.1240Significant inhibition in PR-positive cells[4]
Δ4-isomer0.1240Significant inhibition in PR-positive cells[4]
3α-OH-Tibolone0.1240Minimal to no inhibition[4]
3β-OH-Tibolone0.1240Some inhibition observed[4]

Table 2: Apoptosis Analysis in Ishikawa Cells (Annexin V/PI Staining)

TreatmentConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-BaselineBaseline
This compound1.25 mg/day (in vivo)No significant change from baseline[5]No significant change from baseline[5]
Δ4-isomerTo be determinedExpected increaseExpected increase

Table 3: Gene Expression Analysis in Endometrial Cells (RT-qPCR)

GeneTreatmentFold Change (relative to control)Reference
17β-HSDThis compound, Δ4-isomerSignificant increase[6]
SULT1E1This compound, Δ4-isomerSignificant increase[6]
Prolactin (PRL)This compound, Δ4-isomerWeaker increase compared to progesterone[6]
IGFBP1This compound, Δ4-isomerLittle to no effect[6]
Bcl-2This compound (1.25 mg/day)Increased expression[5]
Angiopoietin-1Δ4-isomerNo increase[7]
TNF-αThis compound & metabolitesNo effect[7]

Experimental Protocols

Ishikawa Cell Culture

This protocol describes the standard procedures for culturing, passaging, and cryopreserving the Ishikawa human endometrial adenocarcinoma cell line.

Materials:

  • Ishikawa cell line (e.g., from a reputable cell bank)

  • Complete Growth Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Cryopreservation Medium: 90% FBS, 10% DMSO

  • T-75 culture flasks, 6-well plates, 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath (37°C)

  • Centrifuge

  • Cryovials

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 150 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:5 split ratio.

  • Cryopreservation:

    • Follow the passaging protocol to harvest the cells.

    • Resuspend the cell pellet in cold cryopreservation medium at a density of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into each cryovial.

    • Place the vials in a controlled-rate freezing container and store at -80°C overnight.

    • Transfer the vials to liquid nitrogen for long-term storage.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Ishikawa cells

  • Complete growth medium

  • This compound and its metabolites (Δ4-isomer, 3α-OH-Tibolone, 3β-OH-Tibolone)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed Ishikawa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its metabolites in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Ishikawa cells

  • 6-well plates

  • This compound and its metabolites

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed Ishikawa cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and its metabolites for a specified duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.

    • Combine all cells from each well into a single tube.

  • Washing:

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the mRNA levels of target genes in response to treatment with this compound and its metabolites.

Materials:

  • Ishikawa cells

  • 6-well plates

  • This compound and its metabolites

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., ESR1, PGR, AR, CCND1, BCL2, MYC) and a housekeeping gene (e.g., ACTB, GAPDH)

  • Real-time PCR system

Protocol:

  • Cell Seeding and Treatment:

    • Seed Ishikawa cells in 6-well plates and treat with this compound and its metabolites as described previously.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Tibolone_Metabolite_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolites 3α/β-OH-Tibolone (Estrogenic) This compound->Metabolites Metabolism Delta4_isomer Δ4-isomer (Progestogenic/ Androgenic) This compound->Delta4_isomer Metabolism ER Estrogen Receptor (ER) Metabolites->ER PR Progesterone Receptor (PR) Delta4_isomer->PR AR Androgen Receptor (AR) Delta4_isomer->AR PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Non-genomic MAPK_ERK MAPK/ERK Pathway ER->MAPK_ERK Non-genomic ERE Estrogen Response Element (ERE) ER->ERE Genomic PR->MAPK_ERK Non-genomic PRE Progesterone Response Element (PRE) PR->PRE Genomic AR->PI3K_Akt Non-genomic ARE Androgen Response Element (ARE) AR->ARE Genomic Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2) PI3K_Akt->Anti_Apoptotic_Genes Proliferation_Genes Proliferation Genes (e.g., c-Myc, Cyclin D1) MAPK_ERK->Proliferation_Genes ERE->Proliferation_Genes Transcription ERE->Anti_Apoptotic_Genes Transcription PRE->Proliferation_Genes Inhibition Progestogenic_Genes Progestogenic Genes (e.g., 17β-HSD) PRE->Progestogenic_Genes Transcription ARE->Proliferation_Genes Transcription

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with Ishikawa Cells culture Culture to 80-90% confluency start->culture seed Seed cells into appropriate plates culture->seed treat Treat with this compound and its metabolites seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis gene_expression Gene Expression (RT-qPCR) treat->gene_expression viability_analysis Calculate % inhibition and IC50 values viability->viability_analysis apoptosis_analysis Quantify apoptotic cell populations apoptosis->apoptosis_analysis gene_analysis Determine relative gene expression gene_expression->gene_analysis

References

Application Notes and Protocols: Western Blot Analysis of ChAT and TPH after Tibolone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of Choline Acetyltransferase (ChAT) and Tryptophan Hydroxylase (TPH) protein levels in biological samples following treatment with Tibolone. This document offers a comprehensive guide for researchers investigating the neuroprotective and neuromodulatory effects of this compound on the cholinergic and serotonergic systems.

Introduction

This compound is a synthetic steroid with estrogenic, progestogenic, and androgenic properties that is used in the management of menopausal symptoms.[1][2] Emerging research suggests that this compound may also exert significant effects on the central nervous system, including the modulation of key neurotransmitter systems.[3][4][5] Choline Acetyltransferase (ChAT) is the enzyme responsible for the synthesis of acetylcholine, a neurotransmitter crucial for cognitive function. Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin, a neurotransmitter involved in mood regulation.[6] This protocol outlines a robust Western blot procedure to analyze changes in the expression of ChAT and TPH in response to this compound treatment.

Data Presentation

The following table summarizes hypothetical quantitative data based on published findings on the effects of this compound on ChAT and TPH expression in the hippocampus of aging male mice.[7] This table is for illustrative purposes to guide data presentation.

Treatment GroupDose (mg/kg)Relative ChAT Protein Expression (Normalized to Control)Relative TPH Protein Expression (Normalized to Control)
Vehicle Control01.00 ± 0.121.00 ± 0.15
This compound0.010.65 ± 0.09*1.05 ± 0.18
This compound1.00.95 ± 0.141.10 ± 0.20

* Indicates a statistically significant difference from the vehicle control group (p < 0.05).

Experimental Protocols

This section details the complete workflow for the Western blot analysis of ChAT and TPH.

Sample Preparation

Proper sample preparation is critical for obtaining reliable results.[8][9] The following protocol is suitable for both cultured cells and tissue samples.

a. For Cultured Cells (e.g., Neuronal Cell Lines):

  • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.

  • Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]

  • Aspirate the PBS completely.[10][11]

  • Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the dish (e.g., 1 mL per 10 cm dish).[6][10]

  • Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6][10]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay, such as the Bicinchoninic acid (BCA) assay.[6]

b. For Tissue Samples (e.g., Hippocampus):

  • Dissect the tissue of interest on ice as quickly as possible to minimize protein degradation.[8]

  • Snap-freeze the tissue in liquid nitrogen and store it at -80°C until use.[8]

  • For homogenization, add ice-cold RIPA buffer with protease and phosphatase inhibitors to the frozen tissue in a pre-chilled tube (e.g., 300 µL of buffer for a ~5 mg piece of tissue).[8]

  • Homogenize the tissue using an electric homogenizer on ice.[8]

  • Rinse the homogenizer blade twice with additional lysis buffer and pool with the homogenate.[8]

  • Agitate the homogenate gently for 2 hours at 4°C.[8]

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[8]

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration using a BCA assay.[6]

SDS-PAGE and Protein Transfer
  • Prepare protein samples for loading by mixing the lysate with 4X Laemmli sample buffer.[12] It is recommended to load 10-50 µg of protein per lane.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]

  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of ChAT (~68-70 kDa) and TPH (~51-60 kDa).[14]

  • Run the gel electrophoresis to separate the proteins by size.[12][13]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6][11]

Immunoblotting and Detection
  • After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][11][12]

  • Incubate the membrane with primary antibodies specific for ChAT and TPH. The antibodies should be diluted in the blocking buffer according to the manufacturer's recommendations. This incubation is typically performed overnight at 4°C with gentle agitation.[11][13][15]

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.[6][12]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6][11][13]

  • Wash the membrane three times with TBST for 10 minutes each.[6][12]

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[6]

  • Capture the chemiluminescent signal using a digital imaging system.[6]

  • For quantification, perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of ChAT and TPH to a loading control protein such as β-actin or GAPDH.[6]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis treatment This compound Treatment (Cells or Animal Model) lysis Cell/Tissue Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ChAT, anti-TPH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry & Normalization imaging->densitometry

Caption: Western Blot Experimental Workflow.

signaling_pathway cluster_gene_expression Gene Expression cluster_protein_synthesis Protein Synthesis This compound This compound receptors Steroid Receptors (ER, PR, AR) This compound->receptors signaling Intracellular Signaling Cascades receptors->signaling transcription Transcription Factors signaling->transcription chat_gene ChAT Gene transcription->chat_gene Modulation tph_gene TPH Gene transcription->tph_gene Modulation chat_protein ChAT Protein chat_gene->chat_protein tph_protein TPH Protein tph_gene->tph_protein

Caption: Potential this compound Signaling Pathway.

References

Application of Gene Expression Profiling to Understand Tibolone's Tissue Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tibolone is a synthetic steroid used for the management of climacteric symptoms and the prevention of osteoporosis in postmenopausal women.[1] It exhibits a unique tissue-selective profile, exerting estrogenic effects on the bone and brain, progestagenic effects on the endometrium, and having minimal effects on breast tissue.[2][3] This tissue selectivity is attributed to its complex metabolism into three active metabolites: two estrogenic 3α- and 3β-hydroxy metabolites and a progestagenic and androgenic Δ4-isomer.[4][5] The local enzymatic conversion and receptor modulation in different target tissues are key to its differential effects.[6][7]

Gene expression profiling, particularly through microarray analysis, has been a pivotal tool in elucidating the molecular mechanisms underlying this compound's tissue-specific actions. By comparing the transcriptomic changes induced by this compound with those of conventional hormone replacement therapies, researchers have gained valuable insights into its unique pharmacological profile. These studies have been instrumental in understanding its protective effects on the endometrium and its distinct behavior in breast tissue.

This document provides detailed application notes and protocols for utilizing gene expression profiling to investigate the tissue-selective effects of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and pharmacology.

Data Presentation

Endometrial Gene Expression

This compound's effect on the endometrium is primarily progestagenic, which counteracts the proliferative effects of its estrogenic metabolites, thus ensuring endometrial safety.[4][8] Gene expression studies have demonstrated that this compound induces a unique transcriptomic profile in endometrial cells, distinct from that of estradiol (B170435) (E2) or a combination of E2 and medroxyprogesterone (B1676146) acetate (B1210297) (E2+MPA).[9]

Treatment GroupTotal Number of Significantly Regulated GenesOverlap with E2 TreatmentOverlap with E2 + MPA TreatmentThis compound-Specific GenesReference
This compound173721795[9]
Estradiol (E2)799N/AN/AN/A[9]
E2 + MPA174N/AN/AN/A[9]

Table 1: Comparison of Gene Regulation in Human Endometrium after 21 days of Treatment. [9]

In endometrial glandular cells, this compound and its Δ4-isomer significantly increase the mRNA levels of 17β-hydroxysteroid dehydrogenase (17βHSD) type 2 and sulfotransferase (SULT1E1), enzymes involved in the inactivation of estrogens.[10][11] In stromal cells, the progestagenic response is weaker, with a modest induction of prolactin (PRL) and little effect on insulin-like growth factor binding protein-1 (IGFBP1).[10][11]

Breast Tissue Gene Expression

The effect of this compound on breast tissue is of particular interest due to the concerns associated with conventional hormone replacement therapy and breast cancer risk. In vitro studies have shown that this compound can have antiproliferative and pro-apoptotic effects on breast cancer cells.[12] This is, in part, due to the local regulation of steroid-metabolizing enzymes. This compound and its metabolites inhibit sulfatase activity, which is crucial for the conversion of inactive estrogen sulfates to active estrogens, and stimulate sulfotransferase activity, which inactivates estrogens.[7]

In MCF-7 breast cancer cells, this compound has been shown to lead to significant cell growth at certain concentrations.[13] However, in other studies using different breast cancer cell lines, the Δ4-isomer of this compound exhibited effects comparable to the progestin medroxyprogesterone acetate (MPA).[14]

Cell LineTreatmentKey FindingsReference
MCF-7This compound (0.01 µM - 1 µM)Significant cell growth[13]
T47-DΔ4-Tibolone vs. MPAMicroarray analysis showed differentially expressed genes[14]
ZR-75This compoundIncreased STAT5 and tissue factor (progestagenic effect)[15]

Table 2: Summary of Gene Expression and Proliferation Studies in Breast Cancer Cell Lines.

Bone Tissue Gene Expression

This compound's beneficial effects on bone are primarily mediated by its estrogenic metabolites, which act through the estrogen receptor (ER) to prevent bone loss and increase bone mineral density.[16][17] Studies in human fetal osteoblast (hFOB) cells have shown that the 3α- and 3β-hydroxy metabolites of this compound increase the expression of key osteoblastic markers.

Cell LineTreatmentEffect on Gene/Protein ExpressionReference
ERα-positive hFOB3α- and 3β-hydroxy this compound (10 µM)Dose-dependent increase in alkaline phosphatase activity[2]
ERα-positive hFOB3α- and 3β-hydroxy this compound (20 µM)Increased mRNA levels for alkaline phosphatase and type 1 collagen; Increased protein levels for osteocalcin[2]

Table 3: Effect of this compound Metabolites on Gene and Protein Expression in Human Fetal Osteoblast Cells. [2]

Experimental Protocols

Cell Culture and Hormone Treatment

This protocol is a generalized procedure based on methodologies cited for breast and endometrial cancer cell lines.[15][18]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, ZR-75) or endometrial cancer cell lines (e.g., Ishikawa).

  • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS).

  • Phenol red-free DMEM/F12 medium supplemented with 5% charcoal-dextran stripped FBS (hormone-free medium).

  • This compound and its metabolites (3α-OH, 3β-OH, Δ4-isomer), Estradiol (E2), Medroxyprogesterone acetate (MPA).

  • Vehicle control (e.g., ethanol).

  • Cell culture flasks/plates.

Procedure:

  • Maintain cell lines in DMEM/F12 medium with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • For hormone treatment experiments, seed cells in appropriate culture vessels.

  • Once cells reach approximately 80% confluency, switch to hormone-free medium for at least 72 hours to deplete endogenous hormones.[18]

  • Prepare stock solutions of this compound, its metabolites, E2, and MPA in the appropriate vehicle.

  • Treat the cells with the desired concentrations of the compounds or vehicle control for the specified duration (e.g., 24, 48 hours).

  • Following treatment, harvest the cells for RNA extraction.

RNA Extraction and Microarray Hybridization

This protocol provides a general workflow for RNA isolation and microarray analysis.[10][19][20][21][22]

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Chloroform, isopropanol, 75% ethanol.

  • RNase-free water, tubes, and pipette tips.

  • Spectrophotometer (e.g., NanoDrop) for RNA quantification.

  • Bioanalyzer for RNA quality assessment.

  • cDNA synthesis kit.

  • In vitro transcription (IVT) labeling kit (e.g., with biotinylated nucleotides).

  • Microarray slides (e.g., Affymetrix GeneChip).

  • Hybridization station, scanner.

Procedure:

  • RNA Extraction:

    • Lyse the harvested cells using TRIzol reagent or the lysis buffer from a commercial kit.

    • Homogenize the lysate.

    • If using TRIzol, perform phase separation with chloroform, precipitate RNA with isopropanol, wash with ethanol, and resuspend the RNA pellet in RNase-free water.

    • If using a kit, follow the manufacturer's instructions for RNA purification.

  • RNA Quality and Quantity Control:

    • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • Assess RNA integrity (RIN value) using a Bioanalyzer. High-quality RNA is crucial for reliable microarray data.

  • cDNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase and a T7-oligo(dT) primer.

    • Synthesize second-strand cDNA.

    • Use the double-stranded cDNA as a template for in vitro transcription to produce biotin-labeled complementary RNA (cRNA).

  • Fragmentation and Hybridization:

    • Fragment the labeled cRNA to a uniform size.

    • Hybridize the fragmented cRNA to the microarray chip in a hybridization oven for a specified time and temperature (e.g., 16 hours at 45°C).[10]

  • Washing, Staining, and Scanning:

    • Wash the microarray to remove non-specifically bound cRNA.

    • Stain the array with a fluorescently labeled molecule that binds to the biotin (B1667282) on the cRNA (e.g., streptavidin-phycoerythrin).[10]

    • Scan the microarray using a laser confocal scanner to detect the fluorescence intensity at each probe.

  • Data Analysis:

    • Use appropriate software to quantify the signal intensities and perform background correction and normalization.

    • Identify differentially expressed genes between treatment groups using statistical analysis (e.g., t-test, ANOVA) with a defined significance threshold (e.g., p-value < 0.05 and fold change > 1.5).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tibolone_Metabolism_and_Action cluster_Metabolism This compound Metabolism cluster_Tissue_Selectivity Tissue-Selective Action This compound This compound Metabolites 3α-OH-Tibolone 3β-OH-Tibolone Δ4-isomer This compound->Metabolites Liver & Intestine Bone Bone Metabolites->Bone Estrogenic (ERα activation) Endometrium Endometrium Metabolites->Endometrium Progestagenic (PR activation) Breast Breast Metabolites->Breast Enzyme Modulation (Sulfatase inhibition)

Caption: Overview of this compound metabolism and its tissue-selective action.

Experimental_Workflow start Cell Culture (e.g., MCF-7, Ishikawa) hormone_depletion Hormone Depletion (Charcoal-stripped serum) start->hormone_depletion treatment Treatment (this compound, Metabolites, E2, Vehicle) hormone_depletion->treatment rna_extraction RNA Extraction treatment->rna_extraction qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc labeling cDNA Synthesis & cRNA Labeling qc->labeling hybridization Microarray Hybridization labeling->hybridization scanning Scanning & Image Analysis hybridization->scanning data_analysis Data Analysis (Differential Gene Expression) scanning->data_analysis end Biological Interpretation data_analysis->end

Caption: Workflow for gene expression profiling of this compound's effects.

Endometrial_Signaling cluster_genes Regulated Genes This compound This compound Delta4_isomer Δ4-isomer This compound->Delta4_isomer Metabolism PR Progesterone Receptor (PR) Delta4_isomer->PR Binds & Activates Gene_Expression Gene Expression Changes PR->Gene_Expression Regulates Response Endometrial Protection (Anti-proliferative) Gene_Expression->Response 17βHSD2 ↑ 17βHSD2 ↑ SULT1E1 ↑ SULT1E1 ↑ Cell Cycle Genes ↓ Cell Cycle Genes ↓

Caption: this compound's progestagenic signaling pathway in the endometrium.

Breast_Tissue_Modulation cluster_enzymes Enzyme Modulation Tibolone_Metabolites This compound & Metabolites Sulfatase Sulfatase Tibolone_Metabolites->Sulfatase Inhibits Sulfotransferase Sulfotransferase Tibolone_Metabolites->Sulfotransferase Stimulates Estrone_Sulfate Estrone Sulfate (Inactive) Estrone Estrone (Active) Estrone_Sulfate->Estrone Sulfatase Estrone->Estrone_Sulfate Sulfotransferase Result Reduced Local Estrogenic Activity Anti-proliferative & Pro-apoptotic Effects Estrone->Result

Caption: this compound's mechanism of action in breast tissue.

References

Application Notes and Protocols for Studying the Progestagenic Actions of Tibolone using Ishikawa PRAB-36 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibolone is a synthetic steroid utilized in hormone replacement therapy that exhibits tissue-selective hormonal activities. It is a pro-drug that is metabolized into three active compounds: two estrogenic metabolites (3α-OH-tibolone and 3β-OH-tibolone) and one metabolite with progestogenic and androgenic properties (Δ4-isomer)[1][2][3]. The Ishikawa PRAB-36 cell line is a valuable in vitro model for specifically investigating the progestagenic effects of compounds like this compound. This cell line is derived from a human endometrial adenocarcinoma and has been stably transfected to express high levels of both progesterone (B1679170) receptor A (PRA) and progesterone receptor B (PRB), while lacking estrogen and androgen receptors[4][5][6]. This characteristic makes it an ideal system to dissect the direct progestagenic actions of this compound and its metabolites, independent of estrogenic or androgenic influences.

These application notes provide detailed protocols for utilizing Ishikawa PRAB-36 cells to assess the progestagenic activity of this compound, focusing on cell proliferation and gene expression analysis.

Data Presentation

The progestagenic action of this compound and its metabolites in Ishikawa PRAB-36 cells is primarily characterized by the inhibition of cell growth. Below is a summary of the quantitative data from studies investigating these effects.

Table 1: Effect of this compound and its Metabolites on Ishikawa PRAB-36 Cell Proliferation

CompoundConcentrationDuration of TreatmentProliferation (% of Control)Reference
This compound0.1 µM10 days~50%[7][5][8]
Δ4-Tibolone0.1 µM10 days~40%[7][5][8]
3α-OH-Tibolone0.1 µM10 daysNo significant inhibition[7][5][8]
3β-OH-Tibolone0.1 µM10 days~75%[4][5][8]
Medroxyprogesterone Acetate (MPA)1 nM10 days~30%[7][5][8]

Note: The growth inhibition by this compound and its Δ4-isomer is reversible with the co-administration of a progesterone receptor antagonist, confirming the progestagenic mechanism of action[4][5]. The partial inhibition by 3β-OH-tibolone is likely due to its intracellular conversion to the active Δ4-isomer[4][5].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tibolone_Metabolism_and_Action cluster_metabolism This compound Metabolism cluster_action Progestagenic Action in Ishikawa PRAB-36 Cells This compound This compound Metabolites This compound->Metabolites 3α-OH-Tibolone 3α-OH-Tibolone Metabolites->3α-OH-Tibolone Estrogenic 3β-OH-Tibolone 3β-OH-Tibolone Metabolites->3β-OH-Tibolone Estrogenic Δ4-Isomer Δ4-Isomer Metabolites->Δ4-Isomer Progestogenic & Androgenic PR Progesterone Receptor (A/B) Δ4-Isomer->PR Binds and Activates Gene Expression\nModulation Gene Expression Modulation PR->Gene Expression\nModulation Regulates Growth\nInhibition Growth Inhibition Gene Expression\nModulation->Growth\nInhibition Leads to Experimental_Workflow cluster_assays Assessments start Start culture Culture Ishikawa PRAB-36 cells in steroid-free medium start->culture treatment Treat cells with this compound, its metabolites, or control culture->treatment incubation Incubate for specified duration treatment->incubation proliferation Cell Proliferation Assay (e.g., MTT, Crystal Violet) incubation->proliferation gene_expression Gene Expression Analysis (e.g., qPCR) incubation->gene_expression data_analysis Data Analysis and Interpretation proliferation->data_analysis gene_expression->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Tibolone's Effect on Postmenopausal Osteoporosis Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models, particularly the ovariectomized (OVX) rat model, for investigating the therapeutic effects of Tibolone on postmenopausal osteoporosis. Detailed protocols for key experiments are outlined to ensure reproducibility and accuracy in research settings.

Introduction

Postmenopausal osteoporosis is a prevalent skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[1][2] The decline in estrogen levels following menopause is a primary contributor to this condition.[1][2] this compound, a synthetic steroid, exhibits tissue-selective hormonal activity, with estrogenic effects on the bone and vagina, but not on the endometrium or breast.[3][4][5] This unique profile makes it a subject of interest for treating postmenopausal symptoms, including bone loss.[6][7][8][9] The ovariectomized (OVX) rat is a well-established and widely used animal model that mimics the estrogen deficiency and subsequent bone loss seen in postmenopausal women, making it an ideal preclinical model to study the efficacy of therapeutic agents like this compound.[1][2][10][11][12]

Animal Model: The Ovariectomized (OVX) Rat

The OVX rat model is the most frequently used animal model for studying postmenopausal osteoporosis due to the similarities in bone metabolism changes following estrogen deficiency in both rats and humans.[2][10] Ovariectomy induces an increase in the rate of bone turnover, with resorption exceeding formation, leading to a rapid initial phase of bone loss, particularly in cancellous bone.[1][10]

Key Characteristics of the OVX Rat Model:

  • Increased bone turnover.[10]

  • Greater loss of cancellous bone than cortical bone.[1][10]

  • Decreased intestinal calcium absorption.[1][10]

  • Similar skeletal response to therapies like estrogen, bisphosphonates, and this compound as seen in humans.[10]

Experimental Design and Protocols

A typical experimental design to evaluate the effect of this compound in an OVX rat model involves several key stages, from animal selection and surgery to treatment and endpoint analysis.

Protocol 1: Ovariectomy and Animal Grouping

Objective: To induce estrogen deficiency and create a model of postmenopausal osteoporosis.

Materials:

  • Female Sprague-Dawley or Wistar rats (3-6 months old).[1][3][12][13]

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical instruments (scalpel, forceps, scissors, sutures).

  • Antiseptic solution (e.g., povidone-iodine).

  • Analgesics for post-operative care.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to surgery.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.

  • Surgical Preparation: Shave and disinfect the surgical area on the dorsal or ventral side.

  • Incision: Make a small incision to access the abdominal cavity.

  • Ovary Removal: Locate the ovaries and ligate the ovarian blood vessels. Carefully excise both ovaries.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics and monitor the animals for recovery.

  • Sham Operation: For the control group, perform a sham surgery where the ovaries are located but not removed.

  • Animal Grouping: Divide the animals into the following groups (n=8 per group is a common practice):[3][12]

    • Sham-operated Control (SHAM): Undergoes sham surgery and receives a vehicle.

    • Ovariectomized Vehicle-treated Control (OVX-V): Undergoes ovariectomy and receives a vehicle.

    • Ovariectomized this compound-treated Group (OVX-T): Undergoes ovariectomy and receives this compound at various doses.

Timeline: The earliest signs of bone loss after ovariectomy are observed within 2 weeks.[12] Treatment with this compound can be initiated 1-2 weeks after surgery for a preventative regimen or after a longer period (e.g., 3 months) to model established osteoporosis.[1][12]

Protocol 2: this compound Administration

Objective: To administer this compound to the experimental groups.

Materials:

  • This compound powder.

  • Vehicle for dissolving this compound (e.g., corn oil, sterile water with a suspending agent).

  • Oral gavage needles.

Procedure:

  • Dose Preparation: Prepare fresh solutions of this compound at the desired concentrations. Common doses used in rat studies range from 125 to 4000 µ g/rat/day .[3][13]

  • Administration: Administer the prepared this compound solution or vehicle to the respective animal groups via oral gavage once or twice daily.[13]

  • Duration: The treatment duration can vary from 4 weeks to 16 months, depending on the study's objectives.[3][13]

Protocol 3: Assessment of Bone Health

Objective: To evaluate the effects of this compound on bone mineral density, bone turnover, and biomechanical strength.

1. Bone Mineral Density (BMD) Measurement:

  • Method: Dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).[13]

  • Procedure: Anesthetize the rats and perform scans of the femur and lumbar spine at baseline and at the end of the treatment period.

  • Parameters: Trabecular and cortical bone mineral density.[13]

2. Bone Turnover Marker Analysis:

  • Sample Collection: Collect serum and urine samples at specified time points.

  • Markers of Bone Resorption:

  • Markers of Bone Formation:

  • Method: Use commercially available ELISA kits for quantification.

3. Bone Histomorphometry:

  • Sample Preparation: Euthanize the animals at the end of the study and collect the tibiae or lumbar vertebrae. Fix, dehydrate, and embed the bones in plastic.

  • Staining: Section the bones and stain with von Kossa or other relevant stains.

  • Analysis: Use a microscope with an image analysis system to measure parameters such as:

    • Trabecular bone volume (BV/TV).

    • Trabecular thickness (Tb.Th).

    • Trabecular number (Tb.N).

    • Trabecular separation (Tb.Sp).

4. Biomechanical Testing:

  • Sample Preparation: Collect femurs or lumbar vertebrae.

  • Method: Perform three-point bending tests on the femur mid-shaft to determine cortical strength or compression tests on the vertebral bodies.[3]

  • Parameters:

    • Ultimate load.

    • Stiffness.

    • Energy to failure.

Data Presentation

The following tables summarize the expected quantitative outcomes from studies evaluating this compound's effect in OVX rat models.

Table 1: Effect of this compound on Bone Mineral Density (BMD)

Treatment GroupTrabecular BMD (mg/cm³)Cortical BMD (mg/cm³)
SHAMHighHigh
OVX-VehicleSignificantly DecreasedNo significant change
OVX-Tibolone (low dose)Partially prevented decreaseNo significant change
OVX-Tibolone (high dose)Completely prevented decreaseNo significant change

Data presented as expected trends based on published literature.[13]

Table 2: Effect of this compound on Bone Turnover Markers

Treatment GroupUrinary DPD/Creatinine Ratio (Resorption)Serum Osteocalcin (Formation)
SHAMLowNormal
OVX-VehicleSignificantly IncreasedSignificantly Increased
OVX-TiboloneSignificantly Decreased (towards SHAM levels)Significantly Decreased (towards SHAM levels)

Data presented as expected trends based on published literature.[3][13]

Table 3: Effect of this compound on Biomechanical Properties

Treatment GroupFemoral Cortical StrengthVertebral Compressive Strength
SHAMHighHigh
OVX-VehicleDecreasedSignificantly Decreased
OVX-TiboloneIncreased (compared to OVX-Vehicle)Significantly Increased (compared to OVX-Vehicle)

Data presented as expected trends based on published literature.[3]

Signaling Pathways and Mechanism of Action

This compound is a synthetic steroid that is rapidly metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[5][14] The tissue-selective effects of this compound are a result of the differential metabolism, enzyme regulation, and receptor activation in various tissues.[5] In bone, the estrogenic metabolites of this compound are responsible for its bone-preserving effects.[5][14]

The protective effect of this compound on bone is mediated through the estrogen receptor (ER).[15][16] The estrogenic metabolites of this compound bind to and activate ERs in bone cells (osteoblasts and osteoclasts), mimicking the action of estrogen.[16] This activation leads to the suppression of bone resorption and a reduction in overall bone turnover, thereby preventing bone loss.[3][13][17]

Tibolone_Signaling_Pathway cluster_circulation Circulation cluster_bone_cell Bone Cell This compound This compound Metabolites 3α-OH-Tibolone 3β-OH-Tibolone Δ4-isomer This compound->Metabolites Metabolism ER Estrogen Receptor (ER) Metabolites->ER Binds and Activates Gene_Expression Regulation of Gene Expression ER->Gene_Expression Modulates Bone_Resorption Decreased Bone Resorption Gene_Expression->Bone_Resorption Bone_Formation Maintained Bone Formation Gene_Expression->Bone_Formation Bone_Mass Increased Bone Mass Bone_Resorption->Bone_Mass Bone_Formation->Bone_Mass

Figure 1: Simplified signaling pathway of this compound's action on bone cells.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study evaluating the effects of this compound on postmenopausal osteoporosis in an OVX rat model.

Experimental_Workflow A Animal Selection (Female Rats, 3-6 months old) B Acclimatization A->B C Ovariectomy (OVX) & Sham Surgery B->C D Post-operative Recovery (1-2 weeks) C->D E Grouping: - SHAM - OVX-Vehicle - OVX-Tibolone D->E F This compound/Vehicle Administration (Oral Gavage) E->F G In-life Measurements (e.g., Body Weight) F->G H Endpoint Analysis F->H G->H I BMD (DXA/pQCT) H->I J Bone Turnover Markers (Serum/Urine) H->J K Bone Histomorphometry H->K L Biomechanical Testing H->L

Figure 2: Experimental workflow for studying this compound in an OVX rat model.

Conclusion

The ovariectomized rat model is a robust and reliable preclinical tool for evaluating the efficacy of this compound in preventing postmenopausal bone loss.[10] The detailed protocols and expected outcomes provided in these application notes serve as a valuable resource for researchers designing and conducting studies in this area. The estrogen receptor-mediated mechanism of this compound's action on bone underscores its potential as a therapeutic agent for postmenopausal osteoporosis.[15][16] Consistent and standardized experimental procedures are crucial for generating high-quality, reproducible data to further elucidate the benefits of this compound in bone health.

References

Application Notes and Protocols for Evaluating Tibolone's Impact on Vasomotor Symptoms in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasomotor symptoms (VMS), commonly known as hot flushes and night sweats, are a hallmark of the menopausal transition, affecting a significant percentage of women and impacting their quality of life. These symptoms are primarily caused by the decline in estrogen levels, which disrupts the thermoregulatory center in the hypothalamus. Tibolone, a synthetic steroid with tissue-selective estrogenic, progestogenic, and androgenic properties, has been shown to be effective in alleviating these symptoms.[1] This document provides detailed application notes and protocols for evaluating the efficacy of this compound and other compounds on VMS using established animal models.

The primary and most validated animal model for studying VMS is the ovariectomized (OVX) rat. Ovariectomy induces a state of estrogen deficiency that mimics menopause, leading to thermoregulatory dysfunction. This dysfunction is characterized by an increase in tail skin temperature (TSKIN), which reflects peripheral vasodilation, a key physiological event in hot flushes.[2][3] The following sections detail the experimental procedures and the underlying physiological mechanisms.

Data Presentation

The following table summarizes the qualitative dose-dependent effect of this compound on tail skin temperature in ovariectomized rats, as reported in the literature. It is important to note that while the dose-dependent nature of the effect is established, specific quantitative data from the primary study by Berendsen et al. (2001) is not publicly available in tabulated form. The table reflects the reported restoration of the light-dark cycle-dependent drop in tail temperature.

Treatment GroupDoseEffect on Tail Skin Temperature (TSKIN) in OVX Rats
Sham-operated ControlN/ANormal circadian drop in TSKIN during the active (dark) phase (approx. 6°C).[2]
Ovariectomized (OVX) ControlN/AAttenuated circadian drop in TSKIN during the active (dark) phase (approx. 1°C).[2]
This compoundLowPartial restoration of the circadian drop in TSKIN.[2]
This compoundMediumSignificant restoration of the circadian drop in TSKIN.[2]
This compoundHighFull restoration of the circadian drop in TSKIN, similar to sham-operated controls.[2]
Estradiol (Positive Control)VariesDose-dependent restoration of the circadian drop in TSKIN.[2]

Experimental Protocols

Ovariectomized Rat Model of Menopause

The ovariectomized rat is the gold-standard preclinical model for investigating the effects of gonadal hormone loss.

Objective: To induce a state of estrogen deficiency mimicking menopause.

Materials:

  • Female Wistar or Sprague-Dawley rats (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine, 70% ethanol)

  • Sterile saline solution

  • Heating pad

  • Analgesics (e.g., buprenorphine)

Protocol:

  • Anesthesia and Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol.

    • Shave the surgical area on the dorsal or ventral side, depending on the chosen surgical approach.

    • Disinfect the surgical site with an antiseptic solution.

  • Surgical Procedure (Dorsal Approach - Bilateral Incisions):

    • Make two small longitudinal incisions (approximately 1-1.5 cm) through the skin and underlying muscle on either side of the spine, just caudal to the rib cage.

    • Locate the ovaries, which are encapsulated in a fat pad.

    • Gently exteriorize one ovary through the incision.

    • Ligate the uterine horn and ovarian blood vessels with absorbable suture material.

    • Excise the ovary distal to the ligature.

    • Return the uterine stump to the abdominal cavity.

    • Repeat the procedure for the second ovary through the contralateral incision.

  • Wound Closure and Post-operative Care:

    • Close the muscle layer with absorbable sutures.

    • Close the skin incision with wound clips or non-absorbable sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal for recovery on a heating pad until it is ambulatory.

    • Allow a recovery period of at least two weeks before initiating experimental procedures to ensure the depletion of endogenous estrogens.

Measurement of Tail Skin Temperature (TSKIN)

Objective: To assess vasomotor responses by measuring changes in tail skin temperature.

Materials:

  • Ovariectomized rats

  • Telemetric temperature transmitters (e.g., from Data Sciences International)

  • Receivers and data acquisition system

  • Surgical instruments for transmitter implantation

  • Cages compatible with telemetry monitoring

Protocol:

  • Transmitter Implantation:

    • Anesthetize the rat.

    • Implant the body of the telemetry transmitter subcutaneously on the back or intraperitoneally.

    • For TSKIN measurement, a temperature-sensing lead from the transmitter is tunneled subcutaneously to the base of the tail. The sensor should be placed on the ventral or lateral aspect of the tail, approximately 2-4 cm from the base, to be in contact with the ventral tail artery.

    • Secure the sensor in place with sutures or tissue adhesive.

    • Close the incisions and provide post-operative care as described above.

    • Allow for a recovery period of at least one week after transmitter implantation.

  • Acclimation and Data Acquisition:

    • House the rats individually in their home cages placed on the telemetry receivers.

    • Maintain a controlled environment with a 12-hour light/dark cycle and constant ambient temperature.

    • Allow an acclimation period of at least 48 hours to the experimental setup before data collection.

    • Record TSKIN continuously at a specified sampling rate (e.g., every 5-10 minutes) for a baseline period (e.g., 24-48 hours).

  • Drug Administration and Data Collection:

    • Administer this compound or vehicle control orally or via the desired route of administration.

    • Continue to record TSKIN for the duration of the treatment period.

  • Data Analysis:

    • Calculate the average TSKIN for the dark (active) and light (inactive) phases for each animal during the baseline and treatment periods.

    • Determine the change in TSKIN between the light and dark phases (the circadian drop).

    • Compare the circadian drop in TSKIN between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant restoration of the circadian drop in TSKIN in the this compound-treated group compared to the OVX control group indicates a positive effect on vasomotor symptoms.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_telemetry Telemetry Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis A Female Rats B Ovariectomy (OVX) Surgery A->B C Surgical Recovery (≥ 2 weeks) B->C D Telemetry Transmitter Implantation C->D E Acclimation Period (≥ 48 hours) D->E F Baseline TSKIN Recording E->F G Group Assignment: - Vehicle Control - this compound (various doses) - Positive Control F->G H Drug Administration G->H I Continuous TSKIN Recording H->I J Calculate Circadian TSKIN Drop I->J K Statistical Comparison of Groups J->K L Evaluation of this compound Efficacy K->L hypothalamic_thermoregulation cluster_hypothalamus Hypothalamus KNDy KNDy Neurons (Arcuate Nucleus) POA Preoptic Area (POA) Thermoregulatory Center KNDy->POA stimulates Vasodilation Peripheral Vasodilation (Increased TSKIN) POA->Vasodilation triggers Serotonin Serotonergic Neurons Serotonin->POA modulates Norepinephrine Noradrenergic Neurons Norepinephrine->POA modulates Estrogen Estrogen Estrogen->KNDy inhibits Estrogen->Serotonin modulates Estrogen->Norepinephrine modulates This compound This compound Metabolites (Estrogenic) This compound->KNDy inhibits

References

Experimental Blueprint for Investigating Tibolone's Impact on Female Rat Sexual Function

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail an experimental framework to rigorously evaluate the effects of Tibolone on the sexual function of female rats. This document provides a step-by-step guide, from animal preparation and drug administration to behavioral assessment and neurochemical analysis, enabling researchers to conduct robust and reproducible studies in this critical area of women's health research.

Introduction

This compound, a synthetic steroid with tissue-specific hormonal activities, is utilized in the management of menopausal symptoms. Its unique metabolic profile, yielding estrogenic, progestogenic, and androgenic effects, has generated significant interest in its potential to modulate female sexual function.[1][2] In postmenopausal women, this compound has been associated with improvements in libido and overall sexual well-being.[2][3] Preclinical studies using ovariectomized rats, a well-established model for postmenopausal hormonal changes, are crucial for elucidating the mechanisms underlying these effects. This document outlines the experimental setup to investigate this compound's influence on key aspects of female rat sexual behavior, including receptivity, proceptivity, and motivation.

Core Experimental Design & Workflow

The experimental design is centered around an ovariectomized (OVX) rat model, which mimics the hormonal state of menopause. Following a recovery period, rats are primed with estrogen to induce sexual receptivity. This compound is then administered, and its effects on various sexual behaviors are quantified. Subsequent neurochemical analyses of key brain regions can then be performed to explore the underlying neural mechanisms.

Caption: Overall experimental workflow from animal preparation to neurochemical analysis.

Detailed Experimental Protocols

Animal Model and Preparation
  • Animals: Adult female Wistar rats (200-250g) are recommended. They should be housed in a controlled environment with a reversed 12-hour light/dark cycle to facilitate testing during the dark, active phase.

  • Ovariectomy (OVX): To eliminate endogenous ovarian hormones, bilateral ovariectomy is performed under anesthesia. A post-operative recovery period of at least two weeks is essential to ensure complete depletion of circulating hormones.

Hormonal Priming and this compound Administration
  • Estradiol (B170435) Priming: To induce a state of sexual receptivity, ovariectomized rats are primed with a subcutaneous injection of estradiol benzoate (B1203000) (EB; 5 µg) 48 hours prior to behavioral testing.[4]

  • This compound Administration: this compound is administered intracerebroventricularly (ICV) to directly target the central nervous system. A dose-response study is recommended, with doses of 0 µg (vehicle), 1 µg, 4 µg, and 16 µg of this compound infused into the right lateral ventricle 2 hours before behavioral testing.[4]

Assessment of Female Sexual Behavior

Behavioral testing should be conducted in a dedicated, quiet room under red light illumination. A sexually experienced male rat is introduced into the testing arena with the female. The following behaviors are recorded and quantified:

  • Lordosis Behavior (Receptivity): This is a key measure of female sexual receptivity.

    • Lordosis Quotient (LQ): Calculated as the number of lordosis responses divided by the number of mounts by the male, multiplied by 100. A lordosis response is the characteristic arching of the back by the female in response to a male's mount.

    • Lordosis Intensity Score: The quality of the lordosis posture can be rated on a scale (e.g., 0 = no lordosis, 1 = slight arching, 2 = moderate arching, 3 = strong arching with head deflection).

  • Proceptive Behaviors (Attractivity and Solicitation): These behaviors indicate the female's motivation to solicit copulation.

    • Frequency of Hopping and Darting: Quick, jerky movements and short runs away from the male to solicit pursuit.

    • Frequency of Ear Wiggling: Rapid, vibratory movements of the ears.

  • Pacing Behavior (Control of Mating): This is assessed in a chamber that allows the female to control the timing of sexual contact.

    • Contact-Return Latency: The time between leaving the male after a mount and returning to his vicinity.

    • Percentage of Exits after Mounts/Intromissions: The proportion of times the female leaves the male's compartment immediately following a mount or intromission.

Neurochemical Analysis

Following behavioral testing, animals are euthanized, and brains are rapidly dissected to collect specific regions of interest.

  • Tissue Collection: The medial preoptic area (MPOA) and the ventromedial nucleus of the hypothalamus (VMN) are key brain regions involved in the regulation of female sexual behavior. These should be carefully dissected and snap-frozen for later analysis.

  • Neurotransmitter Quantification: High-performance liquid chromatography (HPLC) with electrochemical detection is a standard method for quantifying levels of dopamine (B1211576) and serotonin (B10506) and their metabolites in brain tissue homogenates.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Lordosis Behavior in Ovariectomized, Estrogen-Primed Rats

Treatment Group (ICV)Lordosis Quotient (LQ) (%)
Vehicle (0 µg)Insert Mean ± SEM
This compound (1 µg)Insert Mean ± SEM
This compound (4 µg)Insert Mean ± SEM
This compound (16 µg)Insert Mean ± SEM

Based on findings from a dose-response study, the 16 µg dose of this compound was found to significantly increase the lordosis quotient.[4]

Table 2: Effect of this compound on Proceptive Behaviors

Treatment GroupFrequency of Hopping/DartingFrequency of Ear Wiggling
VehicleInsert Mean ± SEMInsert Mean ± SEM
This compound (16 µg)Insert Mean ± SEMInsert Mean ± SEM

Table 3: Neurochemical Analysis of Key Brain Regions

Treatment GroupMPOA Dopamine (ng/mg tissue)VMN Serotonin (ng/mg tissue)
VehicleInsert Mean ± SEMInsert Mean ± SEM
This compound (16 µg)Insert Mean ± SEMInsert Mean ± SEM

Signaling Pathway Visualization

This compound's effects on sexual function are mediated through its metabolites, which interact with estrogen, progesterone, and androgen receptors in the brain. This initiates a cascade of downstream signaling events that ultimately modulate the neural circuits controlling female sexual behavior.

Tibolone_Signaling_Pathway cluster_Metabolism This compound Metabolism cluster_Receptor_Binding Receptor Activation in Brain cluster_Neural_Circuits Modulation of Neural Circuits cluster_Behavioral_Output Behavioral Manifestation This compound This compound Metabolites 3α-OH-Tibolone 3β-OH-Tibolone Δ4-isomer This compound->Metabolites Metabolic Conversion ER Estrogen Receptors (ERα, ERβ) Metabolites->ER Estrogenic Effects PR Progesterone Receptors (PR) Metabolites->PR Progestogenic Effects AR Androgen Receptors (AR) Metabolites->AR Androgenic Effects MPOA Medial Preoptic Area (MPOA) ER->MPOA VMN Ventromedial Nucleus (VMN) ER->VMN PR->VMN AR->MPOA Sexual_Behavior Increased Sexual Function (Receptivity, Proceptivity) MPOA->Sexual_Behavior VMN->Sexual_Behavior

Caption: Signaling pathway of this compound's action on sexual function in the rat brain.

By adhering to these detailed protocols and application notes, researchers can effectively investigate the multifaceted effects of this compound on female sexual function in a preclinical rat model. The combination of behavioral and neurochemical analyses will provide valuable insights into the mechanisms of action of this compound and its potential for the treatment of female sexual dysfunction.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tibolone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of tibolone for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water.[1][2] Its solubility is also dependent on its polymorphic form. Polymorph II has been shown to be statistically more soluble than polymorph I in water, 0.01 M HCl, and pH 4.5 acetate (B1210297) buffer.[1][2][3][4]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (B87167) (DMSO)20
Ethanol2
(Source: Cayman Chemical)[5]

Q3: How can I prepare a stock solution of this compound for my in vitro experiments?

A3: Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. DMSO is a commonly used solvent for this purpose. A detailed protocol for preparing a stock solution in DMSO is provided in the Experimental Protocols section.

Q4: What is the recommended final concentration of organic solvents like DMSO or DMF in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%.[6] For example, a final DMSO concentration of 0.1% is often recommended.[7] It is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.[6] One study investigating the effects of this compound used a 0.2% DMSO concentration as a control.[8]

Q5: Can cyclodextrins be used to improve the aqueous solubility of this compound?

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions for in vitro assays.

IssuePotential CauseTroubleshooting Steps & Solutions
Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. This compound's low aqueous solubility. The addition of a concentrated organic stock solution to an aqueous environment can cause the compound to precipitate out.- Stepwise Dilution: Avoid adding the stock solution directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in the buffer.[6]- Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[12]- Gentle Mixing: Add the this compound stock solution drop-wise to the aqueous medium while gently swirling or vortexing to ensure rapid and uniform dispersion.[12]- Use a Carrier Protein: In some cases, the presence of serum or albumin in the cell culture medium can help to maintain the solubility of hydrophobic compounds.
Solvent-induced cytotoxicity or off-target effects. The organic solvent used to dissolve this compound (e.g., DMSO, DMF) can be toxic to cells at higher concentrations.- Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible, ideally below 0.1%.[7]- Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent used to dissolve this compound.[6]- Test Solvent Toxicity: If you are using a new cell line or a higher solvent concentration, it is advisable to perform a preliminary experiment to determine the toxicity of the solvent alone.
Inconsistent or unexpected experimental results. - Stock Solution Instability: Improper storage of the this compound stock solution can lead to degradation of the compound.- Precipitation in Working Solution: this compound may precipitate out of the working solution over time, leading to a decrease in the effective concentration.- pH of the Buffer: The solubility of this compound may be influenced by the pH of the aqueous buffer.- Proper Stock Solution Storage: Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13]- Prepare Working Solutions Fresh: It is recommended to prepare the final working solution of this compound immediately before use.[13]- Optimize Buffer pH: Based on solubility data, consider the pH of your buffer. While this compound's solubility is not strongly pH-dependent, polymorph II shows slightly better solubility in acidic conditions (0.01 M HCl and pH 4.5 acetate buffer).[1][2][3][4]

Quantitative Data

Table 1: Solubility of this compound Polymorphs in Aqueous Buffers at 25°C

BufferPolymorph I Solubility (µg/mL)Polymorph II Solubility (µg/mL)
Ultrapure Water~ 5.3~ 5.8
0.01 M HCl~ 5.8~ 7.3
pH 4.5 Acetate Buffer~ 6.2~ 8.6
pH 5.8 Phosphate Buffer~ 6.5~ 6.8
pH 6.8 Phosphate Buffer~ 6.7~ 6.9
pH 7.2 Phosphate Buffer~ 6.8~ 7.0
(Data calculated from Bonfilio et al., 2017)[1][2][3][4]

Note: The original data was provided in mg/10mL. The values in the table have been converted to µg/mL for easier interpretation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 312.46 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 312.46 g/mol x 1000 = 3.1246 mg

  • Weighing this compound: Under a fume hood, carefully weigh out approximately 3.12 mg of this compound powder onto a weighing paper. Transfer the powder to a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[13]

Protocol 2: Preparation of a this compound Working Solution for Cell Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Cultured cells ready for treatment

Procedure:

  • Calculate the Dilution: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your culture volume. For example, to prepare 1 mL of a 10 µM working solution:

    • V1 (stock volume) = (C2 (final concentration) x V2 (final volume)) / C1 (stock concentration)

    • V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare the Working Solution:

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • While gently swirling the warm medium, add the calculated volume of the this compound stock solution drop-wise.

    • Continue to gently mix for a few seconds to ensure homogeneity. This gradual dilution helps to prevent precipitation.[12]

  • Treat the Cells:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared this compound-containing medium to the cells.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO).

Signaling Pathways and Experimental Workflows

This compound Metabolism and Receptor Interaction

This compound is a pro-drug that is rapidly metabolized into three active metabolites: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[14][15] These metabolites have different affinities for estrogen, progesterone (B1679170), and androgen receptors, leading to tissue-specific effects.[14][15]

Tibolone_Metabolism This compound This compound Metabolite1 3α-OH-Tibolone This compound->Metabolite1 Metabolism Metabolite2 3β-OH-Tibolone This compound->Metabolite2 Metabolism Metabolite3 Δ4-isomer This compound->Metabolite3 Metabolism ER Estrogen Receptor (ER) Metabolite1->ER Binds Metabolite2->ER Binds PR Progesterone Receptor (PR) Metabolite3->PR Binds AR Androgen Receptor (AR) Metabolite3->AR Binds

Caption: this compound metabolism and receptor binding.

Estrogen Receptor (ER) Signaling Pathway

The estrogenic metabolites of this compound (3α-OH- and 3β-OH-tibolone) bind to estrogen receptors (ERα and ERβ), initiating genomic and non-genomic signaling pathways.[14][16][17][18]

Estrogen_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2_ER Estrogen-ER Complex Dimerization Dimerization E2_ER->Dimerization Nucleus Translocation to Nucleus Dimerization->Nucleus ERE Binds to ERE Nucleus->ERE Transcription Gene Transcription ERE->Transcription Membrane_ER Membrane-bound ER Signaling_Cascades Activation of Signaling Cascades (e.g., PI3K/Akt, MAPK) Membrane_ER->Signaling_Cascades Cellular_Response Rapid Cellular Response Signaling_Cascades->Cellular_Response Estrogen Estrogen (this compound Metabolites) Estrogen->E2_ER Estrogen->Membrane_ER

Caption: Estrogen receptor signaling pathways.

Progesterone Receptor (PR) Signaling Pathway

The Δ4-isomer of this compound binds to the progesterone receptor (PR), activating downstream signaling.[14][19][20]

Progesterone_Signaling Progestin Progestin (Δ4-isomer) PR Progesterone Receptor (PR) Progestin->PR Dimerization Dimerization PR->Dimerization Nucleus Translocation to Nucleus Dimerization->Nucleus PRE Binds to PRE Nucleus->PRE Transcription Gene Transcription PRE->Transcription

Caption: Progesterone receptor signaling pathway.

Experimental Workflow for In Vitro Assays

This workflow outlines the key steps for conducting in vitro experiments with this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock prep_working Prepare Fresh Working Solution in Pre-warmed Medium prep_stock->prep_working cell_treatment Treat Cells with this compound (and Vehicle Control) prep_working->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation assay Perform In Vitro Assay (e.g., Viability, Gene Expression) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: In vitro experimental workflow for this compound.

References

Technical Support Center: Optimizing Tibolone Dosage for Neuroprotection Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Tibolone in rat models for neuroprotection studies.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental process.

QuestionAnswer
1. What is the optimal dose of this compound for neuroprotection in rats? The optimal dose of this compound can vary depending on the rat model and the specific neuroprotective outcome being investigated. Studies have shown efficacy at a range of doses, from 0.1 mg/kg to 10 mg/kg, administered orally. For traumatic spinal cord injury, a dose of 0.1 mg/kg was found to be most effective in reducing oxidative stress and inflammation[1][2]. In models of ozone-induced oxidative stress, a 1 mg/kg dose has demonstrated neuroprotective effects[3][4]. For studies involving ovariectomized rats, doses of 0.5 mg/kg, 1 mg/kg, and 10 mg/kg have been used to assess cognitive performance and neurochemical changes[5][6]. It is crucial to conduct a dose-response study to determine the most effective dose for your specific experimental paradigm.
2. How should this compound be prepared and administered? This compound is typically administered orally via gavage. To prepare the solution, this compound tablets can be dissolved in a vehicle such as water[3]. For example, five 2.5 mg tablets can be dissolved in 2 mL of water to create a stock solution. The required volume for the target dose per body weight is then calculated. It is advisable to administer the dose in two parts with a short interval in between, especially for higher concentrations[3].
3. What is the recommended frequency and duration of this compound treatment? The treatment regimen depends on the research question. For acute injury models like spinal cord injury, administration can begin as early as 30 minutes post-injury, with subsequent doses given daily[1][2][7]. For chronic models, such as those investigating the effects of ovariectomy or chronic oxidative stress, daily administration for several weeks (e.g., 7 days to 18 weeks) is common[5][6].
4. I am not observing a significant neuroprotective effect. What could be the issue? Several factors could contribute to a lack of effect. Dosage: The dose may be suboptimal for your model. Consider performing a dose-response study. Timing of Administration: In acute injury models, the therapeutic window for this compound administration may be narrow. Early administration post-injury is often critical[8]. Animal Model: The specific strain, age, and sex of the rats can influence the outcome. This compound's effects can be sex-dependent[9]. Outcome Measures: Ensure that the chosen biochemical or behavioral assays are sensitive enough to detect the expected changes.
5. Are there any known side effects or confounding factors to consider? This compound is a synthetic steroid with estrogenic, progestogenic, and androgenic properties[10][11]. These hormonal activities could influence various physiological processes beyond neuroprotection. It is important to include appropriate control groups, such as sham-operated and vehicle-treated animals, to account for these potential confounding factors. In long-term studies, monitoring for systemic effects may be necessary.

Quantitative Data Summary

The following tables summarize the dosages and effects of this compound in various neuroprotection studies in rats.

Table 1: this compound Dosage and Effects in Spinal Cord Injury (SCI) Rat Models

DosageAdministration RouteFrequency & DurationKey FindingsReference
0.1, 1, 10 mg/kgOralSingle doses at 30 min, 24h, and 48h post-SCI0.1 mg/kg showed the best results in reducing oxidative stress and inflammation.[1][2]
1, 2.5 mg/kgOralDaily for 15 days, starting post-SCIRegulated pro- and anti-inflammatory cytokines and reduced gliosis.[12]
2.5 mg/kgOralDaily, sacrificed at 1, 3, 14, or 30 days post-injuryIncreased preserved tissue, improved motor function, modulated autophagy, and inhibited apoptosis.[7][8]

Table 2: this compound Dosage and Effects in Ovariectomized (OVX) and Other Rat Models

DosageRat ModelAdministration RouteFrequency & DurationKey FindingsReference
0.5, 1 mg/kg/dayOVX adult ratsOral12 weeksIncreased antioxidant capacity in the cerebral cortex and hippocampus.[5]
0.5 mg/kgOVX adult ratsNot specifiedChronicDecreased hyperphosphorylated Tau protein.[5]
1, 10 mg/kgOVX rats (menopause model)Oral18 weeksImproved learning.[5][6]
1 mg/kgOzone-induced oxidative stressOral gavageDaily for 7, 15, 30, or 60 daysPrevented increased lipid peroxidation and neuronal death in the hippocampus.[4]
1 mg/kgOVX rats on a high-fat-and-fructose dietNot specified7 daysReduced oxidative stress and inflammation in the hippocampus.[13][14]

Experimental Protocols

Protocol for Oral Administration of this compound in Rats

This protocol describes the preparation and oral gavage administration of this compound.

Materials:

  • This compound tablets (e.g., 2.5 mg)

  • Vehicle (e.g., sterile water)

  • Mortar and pestle

  • Microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (size appropriate for rats)

  • Syringes

Procedure:

  • Calculate the total amount of this compound required based on the number of animals, their average weight, and the target dose (e.g., 1 mg/kg).

  • Crush the required number of this compound tablets into a fine powder using a mortar and pestle.

  • Suspend the powder in the appropriate volume of vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, suspend 10 mg of this compound powder in 10 mL of water.

  • Vortex the suspension thoroughly to ensure it is homogenous before each administration.

  • Accurately weigh each rat to determine the precise volume of the this compound suspension to be administered.

  • Gently restrain the rat and insert the oral gavage needle into the esophagus.

  • Slowly administer the calculated volume of the suspension.

  • Monitor the animal for a short period after administration to ensure there are no adverse reactions.

  • For control groups, administer the vehicle alone using the same procedure.

Protocol for Western Blot Analysis of Neuroprotective Markers

This protocol outlines the steps for assessing the expression of proteins involved in neuroprotection, such as apoptosis and autophagy markers.

Materials:

  • Rat brain tissue (e.g., hippocampus or spinal cord)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, LC3-I/II, Beclin-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the dissected brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways of this compound's Neuroprotective Effects

Tibolone_Neuroprotection_Signaling This compound This compound Metabolites Active Metabolites (α, β, Δ) This compound->Metabolites Metabolism ER Estrogen Receptors (ERα, ERβ) Metabolites->ER Binds to Inflammation Inflammation (↓ IL-6, IL-1β, TNFα) ER->Inflammation OxidativeStress Oxidative Stress (↓ MDA, ↑ SOD) ER->OxidativeStress Apoptosis Apoptosis (↓ Caspase-3) ER->Apoptosis Autophagy Autophagy Modulation (Beclin-1, LC3-II/I) ER->Autophagy Neuroprotection Neuroprotection & Functional Recovery Inflammation->Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection Autophagy->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

Experimental Workflow for a this compound Neuroprotection Study

Tibolone_Experimental_Workflow A Animal Model Induction (e.g., SCI, OVX) B Group Allocation (Vehicle, this compound Doses) A->B C This compound Administration (Oral Gavage) B->C D Behavioral Assessment (e.g., Motor Function, Cognition) C->D E Tissue Collection (Spinal Cord, Brain) C->E D->E F Biochemical Analysis (Western Blot, ELISA) E->F G Data Analysis & Interpretation F->G

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Overcoming Poor Dissolution of Tibolone with Micronization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the micronization and dissolution testing of Tibolone.

Frequently Asked Questions (FAQs)

Q1: Why is the dissolution of this compound often poor?

A1: this compound is a poorly water-soluble drug, which is a primary reason for its low dissolution rate.[1][2] The low aqueous solubility limits the drug's ability to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption and bioavailability.

Q2: How does micronization improve the dissolution of this compound?

A2: Micronization significantly increases the surface area of the drug particles.[1] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. By reducing the particle size, more of the drug is exposed to the dissolution medium, enhancing its solubility and dissolution profile.[1]

Q3: What micronization technique is commonly used for this compound?

A3: Air jet milling is a frequently used and effective method for the micronization of this compound.[1][2] This technique utilizes high-pressure air to create particle-to-particle collisions, which reduces the particle size to the desired micron range.[3]

Q4: What is the expected impact of micronization on the bioavailability of this compound?

A4: By enhancing the dissolution rate, micronization is expected to improve the in-vivo bioavailability of this compound oral tablets.[1][2] A faster and more complete dissolution can lead to better absorption of the drug in the gastrointestinal tract.

Troubleshooting Guides

Micronization Process (Air Jet Milling)
Issue Potential Cause Troubleshooting Steps
Inconsistent Particle Size Distribution Fluctuations in milling parameters (e.g., primary/secondary pressure, feeder speed).Ensure consistent and optimized air pressure and feeder speed throughout the process. A study on this compound used a primary pressure of 4.5‑5.0 kg/cm ², secondary pressure of 4.0‑4.5 kg/cm ², and a screw feeder speed of 6‑7 rpm.[1]
Low Yield Material adhering to the milling chamber walls.Optimize the feed rate to prevent overloading. Ensure the material is sufficiently dry before milling.
Change in Crystal Form (Polymorphism) High energy input during milling.While not explicitly reported for this compound in the provided results, it's a known risk with micronization.[3] Characterize the solid-state properties of the micronized material using techniques like X-ray diffraction to detect any polymorphic changes.[4][5]
Material Agglomeration Post-Micronization Increased surface energy and electrostatic charges of fine particles.Store the micronized powder in a controlled environment with low humidity. Consider incorporating a glidant in the formulation to improve flow properties.
Dissolution Testing
Issue Potential Cause Troubleshooting Steps
High Variability in Dissolution Results Inconsistent dissolution media preparation (e.g., pH, deaeration). Improper apparatus setup (e.g., paddle height, vessel centering).Strictly adhere to the validated dissolution method parameters. For this compound, a common medium is 0.25% sodium lauryl sulfate (B86663) (SLS) in purified water, deaerated, using USP Apparatus 2 (Paddle) at 50 rpm.[1][4] Ensure proper calibration and setup of the dissolution apparatus.
Slower than Expected Dissolution of Micronized this compound Incomplete dispersion of the micronized powder in the dissolution medium. Formation of agglomerates in the medium.Ensure the dissolution medium is adequately agitated as per the method. The presence of a surfactant like SLS is crucial to wet the hydrophobic drug particles and prevent agglomeration.[1]
Incomplete Drug Release The crystalline form of the drug may have changed to a less soluble polymorph.[6]Investigate the solid-state properties of the drug in the final dosage form. One study found that this compound polymorph II, although more soluble as a raw material, showed lower release from tablets compared to polymorph I, suggesting potential interactions with excipients.[4][5]
"Coning" or "Mounding" of Powder at the Bottom of the Vessel Poor hydrodynamics in the dissolution vessel.Optimize the paddle speed. Ensure the tablet is dropped into the center of the vessel. This phenomenon can lead to artificially low dissolution results.

Experimental Protocols

Air Jet Milling of this compound

A study successfully used the following parameters for the micronization of this compound using an Air Jet Mill:[1]

  • Primary Pressure: 4.5‑5.0 kg/cm ²

  • Secondary Pressure: 4.0‑4.5 kg/cm ²

  • Screw Feeder Speed: 6‑7 rpm

The particle size was analyzed using a Malvern Mastersizer 2000.[1]

Formulation of this compound Tablets (2.5 mg)

The following formulation was used to prepare 100 mg tablets containing 2.5 mg of this compound:[1]

Ingredient Quantity per Tablet (mg)
This compound (unmicronized or micronized)2.50
Lactose Monohydrate86.30
Starch 15008.50
Ascorbyl Palmitate0.20
Potato Starch1.50
Magnesium Stearate1.00

The tablets were prepared using a wet granulation method.[1]

In-Vitro Dissolution Study of this compound Tablets

The dissolution study was performed according to the USP 33 method with the following conditions:[1]

  • Apparatus: USP Type II (Paddle)

  • Dissolution Medium: 500 ml of 0.25% Sodium Lauryl Sulfate (SLS) in purified water (deaerated)

  • Temperature: 37°C ± 0.5°C

  • Paddle Speed: 50 rpm

  • Sampling Times: 5, 10, 15, 20, 30, and 45 minutes

  • Analysis: High-Performance Liquid Chromatography (HPLC)

Data Presentation

Table 1: Particle Size Distribution of Unmicronized vs. Micronized this compound
Parameter Unmicronized this compound (µm) Micronized this compound (µm)
d(0.1)9.6573.451
d(0.5)29.0459.398
d(0.9)73.67322.843

Source: Adapted from a study on the dissolution enhancement of this compound.[1]

Table 2: Comparative Dissolution Profile of this compound Formulations
Time (minutes) Cumulative % Drug Release (Unmicronized - F1) Cumulative % Drug Release (Micronized - F2) Cumulative % Drug Release (Marketed Product)
530 ± 3.346 ± 3.849 ± 2.9
1045 ± 2.965 ± 4.168 ± 3.5
1558 ± 3.578 ± 3.781 ± 4.2
2065 ± 4.285 ± 4.588 ± 3.9
3072 ± 3.892 ± 3.995 ± 3.1
4578 ± 4.198 ± 2.999 ± 2.5

Source: Data compiled from a comparative study.[1]

Visualizations

experimental_workflow cluster_micronization Micronization Process cluster_formulation Tablet Formulation cluster_testing Dissolution Testing unmicronized_this compound Unmicronized this compound air_jet_mill Air Jet Milling (Primary Pressure: 4.5-5.0 kg/cm² Secondary Pressure: 4.0-4.5 kg/cm² Feeder Speed: 6-7 rpm) unmicronized_this compound->air_jet_mill micronized_this compound Micronized this compound air_jet_mill->micronized_this compound wet_granulation Wet Granulation micronized_this compound->wet_granulation excipients Excipients (Lactose, Starch, etc.) excipients->wet_granulation tablets This compound Tablets (2.5 mg) wet_granulation->tablets dissolution_apparatus USP Apparatus II (Paddle) (0.25% SLS, 50 rpm, 37°C) tablets->dissolution_apparatus hplc_analysis HPLC Analysis dissolution_apparatus->hplc_analysis dissolution_profile Dissolution Profile hplc_analysis->dissolution_profile

Caption: Experimental workflow for enhancing this compound dissolution.

troubleshooting_logic poor_dissolution Poor this compound Dissolution check_particle_size Particle Size > 25 µm? poor_dissolution->check_particle_size check_dissolution_method Dissolution Method Issues? check_particle_size->check_dissolution_method No micronize Action: Perform Micronization (e.g., Air Jet Milling) check_particle_size->micronize Yes troubleshoot_method Action: Troubleshoot Dissolution Method - Check media preparation - Verify apparatus setup - Ensure adequate surfactant check_dissolution_method->troubleshoot_method Yes successful_dissolution Successful Dissolution check_dissolution_method->successful_dissolution No micronize->successful_dissolution troubleshoot_method->successful_dissolution

Caption: Troubleshooting logic for poor this compound dissolution.

References

Technical Support Center: Investigating Tibolone's In Vivo Metabolite Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the in vivo effects of Tibolone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing the in vivo effects of this compound's metabolites?

The primary challenges stem from this compound's rapid and extensive metabolism into three main active metabolites: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[1][2] These metabolites exhibit different pharmacological profiles, leading to a complex, tissue-specific overall effect of the parent drug.[1][2][3] Key difficulties include:

  • Rapid Metabolism: this compound is quickly converted after oral administration, making it difficult to isolate the effects of the parent compound from its metabolites.[4]

  • Overlapping Receptor Affinities: The metabolites have varying affinities for estrogen, progesterone (B1679170), and androgen receptors, leading to concurrent signaling pathway activation.[5][6]

  • Tissue-Specific Metabolism and Action: The conversion and effects of this compound and its metabolites differ significantly between tissues such as bone, endometrium, vagina, and brain.[3][7][8]

  • Presence of Inactive Sulfated Metabolites: A significant portion of the metabolites circulate in an inactive, sulfated form, which can be reactivated locally in specific tissues, further complicating the interpretation of systemic measurements.[7][9][10]

  • Species-Specific Metabolism: Animal models, such as rats, may exhibit different metabolic pathways for this compound compared to humans, making it challenging to extrapolate findings.[8][11]

Q2: What are the main active metabolites of this compound and their primary hormonal activities?

This compound is metabolized into three principal active compounds:

  • 3α-hydroxythis compound and 3β-hydroxythis compound: These metabolites are responsible for the estrogenic effects of this compound.[1][2] They have a strong affinity for estrogen receptors (ERs), particularly ERα.[5]

  • Δ4-isomer: This metabolite mediates the progestogenic and androgenic effects.[1][2] It binds to progesterone receptors (PRs) and androgen receptors (ARs) but not to ERs.[3][5]

Q3: How does the tissue-specific action of this compound's metabolites contribute to its overall effect?

The tissue-selective activity of this compound is a key feature, allowing it to have desired effects in some tissues while avoiding adverse effects in others.[1][2]

  • Bone and Vagina: In these tissues, the estrogenic effects of the 3α- and 3β-hydroxy metabolites predominate, helping to maintain bone density and alleviate vaginal dryness.[2][7]

  • Endometrium: The progestogenic activity of the Δ4-isomer protects the endometrium from the proliferative effects of the estrogenic metabolites.[2][7]

  • Brain and Liver: The androgenic effects of the Δ4-isomer may contribute to improved mood and libido.[2][3]

  • Breast Tissue: this compound appears to have a neutral or even inhibitory effect on breast tissue, potentially by inhibiting local estrogen synthesis.[1]

Troubleshooting Guide

Problem 1: Difficulty in correlating plasma metabolite concentrations with tissue-specific effects.

  • Possible Cause: High levels of inactive sulfated metabolites in circulation do not reflect the concentrations of active metabolites within specific tissues.[9][10] Local enzymatic activity (sulfatases) can convert these inactive forms to active ones.[10]

  • Troubleshooting Steps:

    • Direct Tissue Analysis: Whenever feasible, measure metabolite concentrations directly in the target tissues.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop PK/PD models that account for the conversion between sulfated and non-sulfated forms and correlate these with tissue-specific responses.

    • Measure Enzyme Activity: Quantify the activity of relevant enzymes (e.g., sulfatases, hydroxysteroid dehydrogenases) in the target tissues to understand the local metabolic capacity.

Problem 2: Inconsistent results between in vitro and in vivo experiments.

  • Possible Cause: In vitro studies using single metabolites may not replicate the complex interplay of multiple metabolites and their local conversion in vivo.[6] The parent drug, this compound, has minimal direct receptor activity itself.[6]

  • Troubleshooting Steps:

    • Use of Metabolite Combinations: In vitro, test various ratios of the three active metabolites to mimic the in vivo environment more closely.

    • Consider the Parent Drug's Role in Metabolism: When studying tissues with metabolic capacity, co-administration of this compound in cell culture models might provide a more accurate picture.

    • Validate In Vitro Findings in Animal Models: Use appropriate animal models to confirm the physiological relevance of in vitro observations.

Problem 3: Animal model data does not translate to human clinical outcomes.

  • Possible Cause: Significant species differences exist in the metabolism of this compound. For instance, rats primarily produce the estrogenic 3α-OH-tibolone in the uterus, whereas in humans, the progestagenic Δ4-isomer is a major uterine metabolite.[8]

  • Troubleshooting Steps:

    • Careful Model Selection: Choose animal models with metabolic pathways that more closely resemble those in humans. Non-human primates may be more suitable for certain studies.

    • Human Tissue Explants: Utilize ex vivo studies with human tissue explants to investigate metabolism and cellular responses in a more clinically relevant context.

    • Cross-Species Pharmacokinetic Comparisons: Conduct detailed pharmacokinetic studies in the chosen animal model and compare metabolite profiles with available human data.

Quantitative Data Summary

Table 1: Receptor Binding and Transactivation Activity of this compound and its Metabolites

CompoundProgesterone Receptor (PR)Estrogen Receptor α (ERα)Androgen Receptor (AR)
This compound Weak binder, low transactivationWeaker binder and activator than 3-OH metabolitesWeaker binder and activator than Δ4-isomer
Δ4-isomer Strongest binder and activatorBinding and activation <0.1% of E2Stronger binder and activator than this compound
3α-OH-Tibolone Does not bind or activateStrong binder and activatorDoes not bind or activate
3β-OH-Tibolone Does not bind or activateStrong binder and activatorDoes not bind or activate

Source: Data compiled from[5]

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Postmenopausal Women (2.5 mg single dose)

MetaboliteCmax (ng/mL)AUC(0,∞) (ng·h/mL)
3α-hydroxy this compound 6.536.7
3β-hydroxy this compound Not specifiedNot specified

Source: Data from a dose linearity study mentioned in[12]. Note that plasma levels of this compound and its Δ4-isomer were often below or near the detection limits.

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in Plasma

This protocol outlines a general method for the simultaneous measurement of this compound and its active metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed analytical technique.[13][14]

  • Sample Preparation:

    • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • To 100 µL of plasma, add an internal standard.

    • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. Employ a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and each metabolite.

  • Data Analysis:

    • Construct calibration curves for each analyte using known concentrations.

    • Quantify the concentration of each metabolite in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Tibolone_Metabolism_and_Action cluster_ingestion Oral Administration cluster_metabolism Metabolism (Liver & Intestine) cluster_circulation Circulation cluster_tissues Target Tissues This compound This compound Metabolites Active Metabolites This compound->Metabolites Rapid Conversion 3a_OH 3α-OH-Tibolone Metabolites->3a_OH 3b_OH 3β-OH-Tibolone Metabolites->3b_OH D4_isomer Δ4-Isomer Metabolites->D4_isomer Sulfated Inactive Sulfated Metabolites 3a_OH->Sulfated Sulfation/ Desulfation Bone Bone, Vagina 3a_OH->Bone Estrogenic Effect 3b_OH->Sulfated 3b_OH->Bone Estrogenic Effect D4_isomer->Sulfated Endometrium Endometrium D4_isomer->Endometrium Progestogenic Effect Brain_Liver Brain, Liver D4_isomer->Brain_Liver Androgenic Effect

Caption: Metabolic pathway and tissue-specific actions of this compound.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Analysis cluster_interpretation Data Interpretation Animal_Model Animal Model (e.g., Ovariectomized Rat) Dosing This compound Administration Animal_Model->Dosing Sample_Collection Collect Plasma & Target Tissues Dosing->Sample_Collection LCMS LC-MS/MS Quantification of Metabolites Sample_Collection->LCMS Plasma Tissue_Homogenization Tissue Homogenization Sample_Collection->Tissue_Homogenization Tissues Correlation Correlate Tissue Metabolite Levels with Biomarker Changes LCMS->Correlation Tissue_Homogenization->LCMS Biomarker_Analysis Biomarker Analysis (e.g., Gene Expression) Tissue_Homogenization->Biomarker_Analysis Biomarker_Analysis->Correlation Conclusion Determine Metabolite-Specific In Vivo Effects Correlation->Conclusion

Caption: Workflow for distinguishing in vivo effects of this compound metabolites.

Logical_Relationship cluster_metabolites Active Metabolites cluster_receptors Receptors cluster_effects Overall In Vivo Effect This compound This compound (Parent Drug) Estrogenic 3α/β-OH-Tibolone This compound->Estrogenic Metabolism Progestogenic_Androgenic Δ4-Isomer This compound->Progestogenic_Androgenic Metabolism ER Estrogen Receptor Estrogenic->ER Binds & Activates PR Progesterone Receptor Progestogenic_Androgenic->PR Binds & Activates AR Androgen Receptor Progestogenic_Androgenic->AR Binds & Activates Tissue_Specific_Response Tissue-Specific Pharmacological Response ER->Tissue_Specific_Response PR->Tissue_Specific_Response AR->Tissue_Specific_Response

Caption: Logical relationship of this compound, its metabolites, and their effects.

References

Technical Support Center: Navigating Variability in Tibolone's Pharmacokinetic Profile in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tibolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in this compound's pharmacokinetic (PK) profile observed in animal studies. By understanding and controlling for these variables, you can enhance the reproducibility and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-animal variability in the plasma concentrations of this compound's metabolites in our rat study. What are the potential causes?

A1: High inter-animal variability is a common challenge in this compound pharmacokinetic studies. Several factors can contribute to this:

  • Species-Specific Metabolism: this compound is metabolized differently across species. For instance, rats show a preference for the formation of the 3α-hydroxy metabolite, while dogs favor the 3β-hydroxy metabolite.[1] This inherent difference in metabolic pathways can lead to significant variations in metabolite profiles and concentrations.

  • Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes can lead to differences in how individual animals process this compound.

  • Gut Microbiome: The gut microbiota plays a role in steroid hormone metabolism and can influence the absorption and metabolism of orally administered drugs like this compound. Variations in the gut microbiome composition between animals can contribute to PK variability.

  • Physiological State: Factors such as age, sex, hormonal status, and underlying health conditions of the animals can all impact drug metabolism and disposition.

  • Experimental Procedures: Inconsistencies in oral gavage technique, stress levels during handling and blood sampling, and the type of anesthesia used can introduce variability.

Q2: How does the route of administration affect the pharmacokinetic profile of this compound in animal models?

A2: The vast majority of preclinical studies on this compound utilize oral administration to mimic its clinical use.[1] Oral administration subjects this compound to first-pass metabolism in the gut and liver, where it is rapidly converted to its active metabolites (3α-OH, 3β-OH, and Δ4-isomer).[2][3] This extensive metabolism means that plasma concentrations of the parent this compound are often very low or undetectable.[4][5] Intravenous administration would bypass this first-pass effect, resulting in higher systemic exposure to the parent compound and a different metabolite profile, but this is less clinically relevant.

Q3: What are the key pharmacokinetic parameters of this compound and its metabolites in common animal models?

A3: Comprehensive, directly comparable pharmacokinetic data for this compound across multiple species is limited in publicly available literature. However, data from studies in cynomolgus monkeys and humans provide some insights. Due to rapid metabolism, pharmacokinetic parameters are often reported for the main active metabolites.

Pharmacokinetic Parameters of this compound Metabolites in Ovariectomized Cynomolgus Monkeys (Single Oral Dose) [5]

Metabolite Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
3α-hydroxythis compound 15.3 ± 6.2 1.3 ± 0.5 49.9 ± 15.9
3β-hydroxythis compound 1.5 ± 0.6 1.5 ± 0.5 6.4 ± 2.6

| Δ4-isomer | 2.8 ± 1.1 | 1.2 ± 0.4 | 8.8 ± 3.4 |

Data presented as mean ± SD. Note: this compound itself was undetectable in plasma.

Pharmacokinetic Parameters of this compound Metabolites in Postmenopausal Women (Single 2.5 mg Oral Dose) [4][6][7][8]

Metabolite Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t½ (h)
3α-hydroxythis compound 12.3 ± 5.6 1.2 ± 0.4 49.6 ± 14.6 7.7 ± 1.8
3β-hydroxythis compound 3.7 ± 1.5 1.2 ± 0.3 21.0 ± 7.2 7.2 ± 1.6

| Δ4-isomer | 0.8 ± 0.4 | 1.1 ± 0.3 | - | - |

Data presented as mean ± SD. '-' indicates data not reliably determined due to low concentrations.

Note: Specific Cmax, Tmax, AUC, and half-life data for this compound and its metabolites in rats, mice, and rabbits are not consistently reported in the available literature, likely due to the rapid and extensive metabolism of the parent compound. Researchers should anticipate very low to undetectable levels of parent this compound in plasma after oral administration in these species.

Troubleshooting Guides

Issue 1: Inconsistent or Low Bioavailability of this compound Metabolites

Possible Causes & Troubleshooting Steps:

Cause Troubleshooting Step
Improper Oral Gavage Technique Ensure proper training of personnel on oral gavage techniques to minimize stress and prevent accidental administration into the trachea. Utilize appropriate gavage needle sizes for the animal model.[9][10] Consider using palatable formulations to reduce stress.[11][12]
Vehicle Selection The vehicle used to dissolve or suspend this compound can impact its absorption. Commonly used vehicles include solutions in oil (e.g., corn oil, arachis oil) or suspensions in aqueous vehicles containing suspending agents (e.g., methylcellulose). Ensure the vehicle is appropriate for the animal model and does not interfere with absorption.
Food Effects The presence of food in the stomach can alter drug absorption. While studies in humans suggest food has a minimal effect on the overall exposure to this compound's metabolites, it can delay Tmax.[13] For consistency, standardize the fasting and feeding schedule of the animals.
Gastrointestinal pH Changes in gastric or intestinal pH can affect the dissolution and absorption of drugs. Be aware of any co-administered substances or dietary factors that could alter gastrointestinal pH.
Gut Microbiome Disruption Antibiotic treatment or significant changes in diet can alter the gut microbiome, potentially impacting this compound metabolism. Maintain a consistent diet and avoid unnecessary antibiotic use during the study period.
Issue 2: High Variability in Metabolite Ratios (e.g., 3α-OH vs. 3β-OH)

Possible Causes & Troubleshooting Steps:

Cause Troubleshooting Step
Species and Strain Differences Be aware of the inherent species-specific differences in this compound metabolism.[1] If possible, select a species and strain with a metabolic profile that is most relevant to your research question.
Sex Differences The expression and activity of metabolic enzymes can differ between male and female animals. If both sexes are used, analyze the data separately to identify any sex-dependent differences in metabolism.
Age-Related Changes The metabolic capacity of animals can change with age. Ensure that all animals in the study are within a narrow and consistent age range.
Enzyme Induction or Inhibition Co-administration of other compounds, including anesthesia, can induce or inhibit the activity of enzymes involved in this compound metabolism. Carefully review all administered substances for potential drug-drug interactions.
Tissue-Specific Metabolism This compound's metabolism is tissue-specific.[3] If analyzing tissue samples, be aware that the metabolite profile may differ significantly from that in plasma.

Experimental Protocols

Key Experiment: Oral Administration of this compound in Rodents

This protocol provides a general guideline for the oral administration of this compound to rodents. It should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% w/v carboxymethylcellulose in water, corn oil)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Formulation: Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the formulation is homogenous (e.g., a uniform suspension or a clear solution).

  • Animal Preparation: Acclimatize animals to handling and the experimental environment to minimize stress. Fasting animals overnight (with free access to water) is often recommended to reduce variability in absorption, but this should be justified in the study protocol.

  • Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the formulation.

  • Oral Gavage:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion length for the gavage needle.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Administer the calculated volume of the this compound formulation smoothly.

    • Withdraw the needle gently.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Key Experiment: Blood Sampling for Pharmacokinetic Analysis in Rodents

This protocol outlines a general procedure for serial blood sampling in rodents. The sampling time points should be chosen based on the expected pharmacokinetic profile of this compound's metabolites.

Materials:

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA, heparin)

  • Lancets or appropriate needles for blood collection

  • Capillary tubes (optional)

  • Anesthetic (if required by the protocol and IACUC)

  • Heat lamp or warming pad (to promote vasodilation)

Procedure:

  • Animal Restraint: Gently restrain the animal. For serial sampling, it is crucial to minimize stress.

  • Blood Collection Site: Common sites for serial blood sampling in rodents include the tail vein, saphenous vein, or submandibular vein.[14]

  • Sample Collection:

    • If necessary, warm the animal's tail or limb to increase blood flow.

    • Puncture the vein with a lancet or needle.

    • Collect the required volume of blood into a pre-labeled microcentrifuge tube. For pharmacokinetic studies, a small volume (e.g., 20-50 µL) is often sufficient with sensitive analytical methods.[15]

    • Apply gentle pressure to the puncture site to stop the bleeding.

  • Sample Processing: Immediately after collection, gently mix the blood with the anticoagulant. Centrifuge the samples to separate plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Recommended Blood Sampling Schedule: A typical schedule for an oral pharmacokinetic study would include samples at pre-dose (0 h), and then at multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[14][16] The specific time points should be optimized to capture the Cmax, distribution, and elimination phases of the key metabolites.

Key Experiment: Quantification of this compound and its Metabolites by LC-MS/MS

This is a representative protocol for the analysis of this compound and its metabolites in plasma. Specific parameters will need to be optimized for the instrument and analytes of interest.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18 column)

  • Mobile phases (e.g., acetonitrile (B52724), water with formic acid or ammonium (B1175870) acetate)

  • Internal standard (e.g., deuterated this compound or a structurally similar compound)

  • Plasma samples, calibration standards, and quality control samples

  • Protein precipitation solvent (e.g., acetonitrile) or solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • Protein Precipitation: Add a specific volume of cold acetonitrile containing the internal standard to a known volume of plasma. Vortex to mix and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition and equilibrate the SPE cartridges. Load the plasma sample (pre-treated and with internal standard). Wash the cartridge to remove interferences. Elute the analytes of interest. Evaporate the eluent and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient elution program.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. The mass transitions for this compound and its metabolites will need to be optimized.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

    • Determine the concentrations of the analytes in the unknown samples by interpolating from the calibration curve.

Visualizations

Tibolone_Metabolism_and_Signaling_Pathway This compound This compound (Oral Administration) Metabolism First-Pass Metabolism (Gut & Liver) This compound->Metabolism Metabolite_3a 3α-OH-Tibolone (Estrogenic) Metabolism->Metabolite_3a Metabolite_3b 3β-OH-Tibolone (Estrogenic) Metabolism->Metabolite_3b Metabolite_d4 Δ4-Isomer (Progestogenic & Androgenic) Metabolism->Metabolite_d4 ER Estrogen Receptor (ER) Metabolite_3a->ER Metabolite_3b->ER PR Progesterone Receptor (PR) Metabolite_d4->PR AR Androgen Receptor (AR) Metabolite_d4->AR Estrogenic_Effects Estrogenic Effects (e.g., Bone, Vagina, Brain) ER->Estrogenic_Effects Progestogenic_Effects Progestogenic Effects (e.g., Endometrium) PR->Progestogenic_Effects Androgenic_Effects Androgenic Effects (e.g., Brain, Libido) AR->Androgenic_Effects Experimental_Workflow_PK_Study Start Start: Animal Acclimatization & Baseline Measurements Dosing Oral Gavage of this compound (Single or Repeated Dose) Start->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage at -80°C Blood_Sampling->Sample_Processing Analysis LC-MS/MS Quantification of this compound & Metabolites Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis End End: Data Interpretation & Reporting PK_Analysis->End Troubleshooting_Logic_Tree Problem High PK Variability Source Potential Source? Problem->Source Biological Biological Factors Source->Biological Biological Methodological Methodological Factors Source->Methodological Methodological Species Species/Strain Biological->Species Sex_Age Sex/Age Biological->Sex_Age Microbiome Gut Microbiome Biological->Microbiome Dosing_Tech Dosing Technique Methodological->Dosing_Tech Sampling_Stress Sampling Stress Methodological->Sampling_Stress Analytical_Method Analytical Method Methodological->Analytical_Method

References

Navigating Inconsistent Results in Tibolone Cell Proliferation Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting inconsistent results in Tibolone cell proliferation assays. This compound's complex metabolism and tissue-specific effects can lead to variability in experimental outcomes. This resource offers detailed protocols, troubleshooting advice in a question-and-answer format, and quantitative data to help researchers design robust experiments and interpret their results with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound cell proliferation experiments.

Question 1: Why am I seeing variable or contradictory results (stimulation vs. inhibition of proliferation) with this compound in the same cell line?

Answer: This is a common challenge due to this compound's unique pharmacology. Several factors can contribute to this variability:

  • Metabolic Conversion: this compound is a pro-drug that is rapidly metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[1] The estrogenic effects are primarily mediated by the 3-hydroxy metabolites, while the Δ4-isomer has progestogenic and androgenic properties.[1] The specific metabolic activity of your cell line can significantly influence the local concentration of these metabolites, leading to different overall effects. For instance, some cell types may favor the production of estrogenic metabolites, leading to proliferation, while others might produce more of the anti-proliferative progestogenic/androgenic metabolite.

  • Receptor Expression Profile: The relative expression levels of estrogen receptors (ERα and ERβ), progesterone (B1679170) receptors (PR), and androgen receptors (AR) in your cell line will dictate the cellular response.[2] The balance of signaling through these different receptors determines the net effect on proliferation.

  • Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and the presence of phenol (B47542) red (a weak estrogen mimic) can all influence the hormonal responsiveness of your cells and contribute to inconsistent results.

Question 2: My MTT/WST-1 assay results show an unexpected increase in absorbance at high this compound concentrations. What could be the cause?

Answer: While counterintuitive, this can sometimes be observed. Here are a few potential explanations:

  • Compound Interference: At high concentrations, this compound or its metabolites might directly interact with the tetrazolium salts (MTT, WST-1) or the enzymes involved in their reduction, leading to a false positive signal. It is crucial to include a cell-free control with the same concentrations of this compound to check for direct reduction of the assay reagent.

  • Changes in Cellular Metabolism: this compound could be altering the metabolic state of the cells, leading to an increase in mitochondrial reductase activity without a corresponding increase in cell number.[3] This would result in higher formazan (B1609692) production per cell. Consider validating your results with a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU).

  • Hormonal Crosstalk: At high concentrations, off-target effects or complex interactions between different hormonal signaling pathways could lead to unexpected cellular responses.

Question 3: I am observing a high degree of variability between replicate wells in my BrdU assay when treating with this compound. What are the common pitfalls?

Answer: High variability in BrdU assays can be frustrating. Here are some specific points to consider when working with hormonal compounds like this compound:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability in any cell-based assay. Ensure you have a single-cell suspension before plating and use calibrated pipettes.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound and other media components, affecting cell growth. It is best practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Incomplete DNA Denaturation: For the anti-BrdU antibody to access the incorporated BrdU, the DNA must be adequately denatured. Inconsistent denaturation across the plate will lead to variable staining. Ensure uniform exposure to the acid treatment (e.g., HCl).

  • Sub-optimal Antibody Concentration: The concentrations of both the primary anti-BrdU antibody and the secondary antibody should be optimized to ensure a robust signal without high background.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effect of this compound on cell proliferation markers.

Table 1: Effect of this compound on Ki-67 Expression in ER+ Breast Cancer

Treatment GroupBaseline Median Ki-67 (%)Post-treatment Median Ki-67 (%)Change from BaselineStatistical Significance (p-value)
This compound (2.5 mg/day for 14 days)13.012.0-1.00.17 (not significant vs. placebo)[4][5]
Placebo17.819.0+1.2N/A

Table 2: Effect of this compound and its Metabolites on Endometrial Cell Proliferation (Ishikawa Cells)

TreatmentConcentrationEffect on Estradiol-Driven Proliferation
3α-OH-tibolone50x higher than estradiolNo significant stimulation[6]
3β-OH-tibolone50x higher than estradiolNo significant stimulation[6]
Δ4-tiboloneNot specifiedCounteracted estradiol-driven proliferation[6]

Experimental Protocols

MTT Assay for Cell Proliferation (Example with MCF-7 cells)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its metabolites in serum-free or charcoal-stripped serum-containing medium. Remove the culture medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., estradiol).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

  • Absorbance Measurement: Mix gently to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

BrdU Incorporation Assay for DNA Synthesis (Example with Ishikawa cells)

This protocol provides a framework for assessing DNA synthesis. Optimization is recommended.

  • Cell Seeding and Treatment: Seed Ishikawa cells in a 96-well plate and treat with this compound or its metabolites as described in the MTT assay protocol.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[9]

  • Fixation and Permeabilization: At the end of the incubation, remove the labeling medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature. Wash the cells with PBS and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with 1-2 N HCl for 10-30 minutes at room temperature or 37°C.[10] Neutralize the acid with a sodium borate (B1201080) buffer (pH 8.5).

  • Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20). Incubate with a primary antibody against BrdU for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Detection: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst. Acquire images using a fluorescence microscope or a high-content imaging system. The percentage of BrdU-positive cells can be quantified using image analysis software.

Visualizing this compound's Mechanism of Action

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound and a general workflow for troubleshooting inconsistent assay results.

Tibolone_Metabolism_and_Signaling This compound This compound Metabolite_3a 3α-OH-Tibolone (Estrogenic) This compound->Metabolite_3a 3α-HSD Metabolite_3b 3β-OH-Tibolone (Estrogenic) This compound->Metabolite_3b 3β-HSD Metabolite_d4 Δ4-Isomer (Progestogenic & Androgenic) This compound->Metabolite_d4 Isomerase ER Estrogen Receptor (ERα, ERβ) Metabolite_3a->ER Metabolite_3b->ER PR Progesterone Receptor (PR) Metabolite_d4->PR AR Androgen Receptor (AR) Metabolite_d4->AR Proliferation Cell Proliferation ER->Proliferation Inhibition Inhibition of Proliferation PR->Inhibition Apoptosis Apoptosis PR->Apoptosis AR->Inhibition

Caption: Metabolism of this compound and subsequent activation of hormone receptors.

Troubleshooting_Workflow Start Inconsistent Proliferation Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Evaluate Cell Health & Characteristics Start->Check_Cells Check_Assay Assess Assay-Specific Parameters Start->Check_Assay Seeding Consistent Cell Seeding? Check_Protocol->Seeding Passage Low Passage Number? Check_Cells->Passage Compound_Interference Cell-Free Control Included? Check_Assay->Compound_Interference Edge_Effect Avoiding Edge Effects? Seeding->Edge_Effect Yes Optimize_Protocol Optimize Protocol Seeding->Optimize_Protocol No Receptor Known Receptor Profile? Passage->Receptor Yes Characterize_Cells Characterize Cell Line Passage->Characterize_Cells No Receptor->Characterize_Cells No End Consistent Results Receptor->End Yes Edge_Effect->Optimize_Protocol No Edge_Effect->End Yes Validate_Assay Validate with Orthogonal Assay Compound_Interference->Validate_Assay No Compound_Interference->End Yes Optimize_Protocol->Start Characterize_Cells->Start Validate_Assay->Start

Caption: A logical workflow for troubleshooting inconsistent cell proliferation assay results.

References

Technical Support Center: The Impact of Tibolone Polymorphic Forms on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Tibolone and its polymorphic forms. Understanding and controlling for polymorphism is critical for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of this compound?

A1: this compound is known to exist in at least two polymorphic forms, commonly designated as Form I and Form II.[1][2] Form I is the thermodynamically stable form, while Form II is a metastable form.[1] These forms have the same chemical composition but differ in their crystal lattice structure, leading to different physicochemical properties.[1]

Q2: How do the physicochemical properties of this compound's polymorphs differ?

A2: The primary differences between Form I and Form II lie in their solubility and dissolution rates. Form II is statistically more soluble in aqueous solutions, including water, 0.01 M HCl, and pH 4.5 acetate (B1210297) buffer, than Form I.[1][3][4][5] However, despite its higher solubility, tablets manufactured with Form II have been shown to have a lower drug release rate compared to tablets made with Form I.[1][3][4][5] This is thought to be due to different interactions between the polymorphs and pharmaceutical excipients.[1][3][4][5]

Q3: Why is it important to know which polymorphic form of this compound I am using in my experiments?

A3: The presence of different polymorphic forms, or a mixture of them, can significantly impact experimental outcomes, leading to inconsistent and unreliable results. The differing dissolution rates can affect the bioavailability of this compound, which in turn can alter its metabolic profile and tissue-specific effects.[1][6] For instance, the rate at which this compound dissolves can influence the concentration of its active metabolites, which have varying affinities for estrogen, progesterone, and androgen receptors.[6][7] This can lead to variability in cell-based assays and animal studies.

Q4: How can I identify the polymorphic form of my this compound sample?

A4: The most common analytical techniques for identifying this compound polymorphs are Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR).[1] These methods can distinguish between Form I and Form II based on their unique diffraction patterns and vibrational spectra, respectively.

Troubleshooting Guides

Problem 1: Inconsistent or irreproducible results in in-vitro cell-based assays.

Possible Cause: You may be using a batch of this compound that is a mixture of polymorphic forms or has converted from one form to another. The different dissolution rates of Form I and Form II can lead to variations in the effective concentration of this compound in your cell culture medium over time.

Troubleshooting Steps:

  • Characterize Your this compound Sample: Before conducting further experiments, analyze your current batch of this compound using PXRD or FTIR-ATR to determine its polymorphic composition.

  • Source a Pure Polymorphic Form: Whenever possible, obtain a certificate of analysis from your supplier that specifies the polymorphic form. If you suspect a mixture, consider recrystallizing the material to obtain a pure form. Form I can be recrystallized from acetone-water, while Form II can be obtained from toluene.[2]

  • Control Dissolution in Experiments: If using a known mixture is unavoidable, ensure consistent and vigorous agitation when preparing your stock solutions to promote complete dissolution. Consider pre-dissolving the this compound in a small amount of an appropriate organic solvent before diluting it in your culture medium. However, be mindful of potential solvent effects on your cells.

  • Re-evaluate Previous Data: If you confirm that your previous experiments were conducted with a mixed or unknown polymorphic form, you may need to repeat key experiments with a well-characterized, pure form to validate your findings.

Problem 2: Unexpected variability in animal studies (e.g., pharmacokinetics, efficacy).

Possible Cause: Similar to in-vitro studies, the use of different polymorphic forms or mixtures can lead to significant variations in in-vivo outcomes. The slower dissolution of Form II from a solid dosage form, for example, can result in lower and more variable plasma concentrations of this compound and its active metabolites.[1]

Troubleshooting Steps:

  • Analyze Starting Material: Use PXRD or FTIR-ATR to confirm the polymorphic identity and purity of the this compound used in your animal study formulations.

  • Standardize Formulation: If preparing your own formulations, use a consistent and validated method. Be aware that processing steps such as milling or granulation can potentially induce polymorphic transformations.

  • Monitor Plasma Levels: If feasible, measure the plasma concentrations of this compound and its key metabolites (3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer) to correlate with the observed efficacy or toxicity.

  • Use the Thermodynamically Stable Form: For improved consistency in long-term studies, it is generally recommended to use the most stable polymorphic form, which for this compound is Form I.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound Polymorphs

PropertyForm IForm IIReference(s)
Thermodynamic Stability More StableMetastable[1]
Solubility in Water LowerHigher[1][3][4][5]
Solubility in 0.01 M HCl LowerHigher[1][3][4][5]
Solubility in pH 4.5 Acetate Buffer LowerHigher[1][3][4][5]
Dissolution from Tablets Higher Release RateLower Release Rate[1][3][4][5]

Experimental Protocols

Protocol 1: Identification of this compound Polymorphs using Powder X-ray Diffraction (PXRD)

Objective: To differentiate between this compound Form I and Form II based on their characteristic diffraction patterns.

Instrumentation: A powder X-ray diffractometer.

Method:

  • Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle. Mount the powder onto the sample holder.

  • Instrument Settings (Example):

    • X-ray source: Cu-Kα radiation (λ = 1.5418 Å)

    • Voltage: 40 kV

    • Current: 30 mA

    • Scan range (2θ): 5° to 30°

    • Step size: 0.02°

    • Scan speed: 1° 2θ per minute

  • Data Acquisition: Run the PXRD scan and collect the diffraction pattern.

  • Data Analysis: Compare the obtained 2θ values of the major diffraction peaks with the known values for Form I and Form II (see Table 2).

Table 2: Characteristic PXRD Peaks for this compound Polymorphs

Form I (2θ)Form II (2θ)
8.578.71
12.8713.49
14.1515.26
15.3016.10
16.3117.45
17.7117.81
18.6518.40
20.7319.34
21.0020.32
23.7421.23
24.3221.67
27.6723.88

Note: Peak positions may vary slightly depending on the instrument and sample preparation.

Protocol 2: Differentiation of this compound Polymorphs using FTIR-ATR

Objective: To distinguish between this compound Form I and Form II based on their vibrational spectra.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Method:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrument Settings (Example):

    • Spectral range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Acquisition: Collect the FTIR-ATR spectrum of the sample.

  • Data Analysis: Compare the obtained spectrum with reference spectra for Form I and Form II, paying close attention to the fingerprint region (below 1500 cm⁻¹) where the differences are most pronounced.

Visualizations

Tibolone_Metabolism_and_Action cluster_ingestion Oral Administration cluster_metabolism Metabolism (Liver and Intestine) cluster_action Tissue-Specific Action This compound This compound (Polymorphic Form I or II) Metabolite1 3α-OH-Tibolone (Estrogenic) This compound->Metabolite1 Metabolism Metabolite2 3β-OH-Tibolone (Estrogenic) This compound->Metabolite2 Metabolite3 Δ4-isomer (Progestogenic & Androgenic) This compound->Metabolite3 Bone Bone Metabolite1->Bone Binds to Estrogen Receptors Brain Brain Metabolite1->Brain Vagina Vagina Metabolite1->Vagina Metabolite2->Bone Binds to Estrogen Receptors Metabolite2->Brain Metabolite2->Vagina Endometrium Endometrium Metabolite3->Endometrium Binds to Progesterone & Androgen Receptors Breast Breast Tissue Metabolite3->Breast

Caption: Metabolic pathway of this compound and tissue-specific actions of its metabolites.

Experimental_Workflow Start Start: Inconsistent Experimental Results CheckPolymorph Characterize this compound Polymorphic Form (PXRD / FTIR-ATR) Start->CheckPolymorph PureForm Pure Polymorphic Form (e.g., Form I) CheckPolymorph->PureForm Pure MixedForm Mixed Polymorphic Forms CheckPolymorph->MixedForm Mixture Proceed Proceed with Experiment PureForm->Proceed Recrystallize Recrystallize to Obtain Pure Form MixedForm->Recrystallize Standardize Standardize Solubilization Protocol MixedForm->Standardize Recrystallize->PureForm Standardize->Proceed

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: Managing Weight Gain in Long-Term Tibolone Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing weight gain as a potential side effect in long-term animal studies involving Tibolone.

Frequently Asked Questions (FAQs)

Q1: Is weight gain an expected side effect of this compound in long-term animal studies?

The effect of this compound on body weight in animal models is complex and can appear contradictory across different studies. While weight gain is listed as a potential side effect in humans, animal studies have reported varied outcomes.[1][2][3] Some studies in ovariectomized (OVX) rats and aromatase knockout (ArKO) mice have shown that this compound can reduce body weight gain and adipose tissue accumulation, particularly through its estrogenic metabolites.[4][5][6] Conversely, other reports suggest that the progestogenic and androgenic activities of its metabolites could potentially contribute to weight gain.[4][5][7] The overall effect is influenced by the animal model, diet, and the specific hormonal milieu of the study subjects.[8]

Q2: What are the primary mechanisms through which this compound may influence body weight in animal models?

This compound's effect on body weight is multifactorial, stemming from its tissue-specific metabolism into active metabolites with distinct hormonal activities.[9]

  • Estrogenic Activity: The 3α- and 3β-hydroxy metabolites of this compound exert estrogenic effects.[9] Estrogenic action has been linked to a reduction in adiposity and prevention of body fat accumulation.[4][5]

  • Progestogenic and Androgenic Activity: The Δ4-isomer of this compound has progestogenic and androgenic properties.[9] Progestogenic activity, in some contexts, has been associated with an increase in adipose tissue.[4][5]

  • Tissue-Specific Enzyme Regulation: this compound and its metabolites can modulate local hormone activity by influencing enzymes like sulfatase and 17β-hydroxysteroid dehydrogenase, which control the availability of active estrogens.[9]

  • Central Nervous System Effects: this compound can modulate the expression of sex hormone receptors in the hypothalamus, a key brain region for regulating energy homeostasis and appetite.[8]

Q3: How can I differentiate between weight gain due to increased adiposity versus fluid retention in my study?

It is crucial to distinguish between an increase in fat mass and fluid retention. The following methods can be employed:

  • Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is a non-invasive technique that provides accurate measurements of lean mass, fat mass, and bone mineral density.

  • Adipose Tissue Weighing: At the end of the study, specific fat depots (e.g., omental, infrarenal, subcutaneous) can be dissected and weighed.[4][5]

  • Histological Analysis: Adipocyte size and number can be quantified from histological sections of adipose tissue.[4][5]

  • Hematocrit Measurement: A decrease in hematocrit can indicate hemodilution due to plasma volume expansion, suggesting fluid retention.

  • Total Body Water Content: This can be determined by comparing the wet and dry weights of tissues after desiccation.

Troubleshooting Guide

Issue: Unexpected or Excessive Weight Gain Observed in this compound-Treated Animals

This guide provides a systematic approach to troubleshooting unexpected weight gain in your long-term this compound animal studies.

Step 1: Review Experimental Design and Conditions

Possible Cause 1: Animal Model and Species

  • Troubleshooting: Be aware that the metabolic effects of this compound can differ significantly between species (e.g., rats vs. mice vs. humans).[10] The specific strain of the animal can also influence the outcome. Ensure the chosen model is appropriate for your research question and that you are comparing your results to relevant literature.

Possible Cause 2: Diet Composition

  • Troubleshooting: A high-fat diet can exacerbate weight gain and alter the metabolic response to this compound.[6][8] Standardize the diet across all experimental groups and ensure it is appropriate for the study's objectives. If using a high-fat diet, carefully monitor caloric intake.

Possible Cause 3: Age and Hormonal Status of Animals

  • Troubleshooting: The age and hormonal status (e.g., ovariectomized vs. intact) of the animals will significantly impact their baseline metabolism and response to this compound. Ensure these factors are consistent and well-documented.

Step 2: Verify Drug Administration and Dosage

Possible Cause 1: Incorrect Dosage

  • Troubleshooting: Weight gain can be a dose-dependent effect. Review your dosing calculations and administration protocol to ensure accuracy. Consider a dose-response study to identify the optimal dose with minimal side effects.

Possible Cause 2: Route of Administration

  • Troubleshooting: The route of administration (e.g., oral gavage, subcutaneous) can affect the metabolism and bioavailability of this compound. Ensure the chosen route is consistent and appropriate.

Step 3: Monitor Animal Health and Behavior

Possible Cause 1: Increased Food Intake

  • Troubleshooting: this compound's effects on the central nervous system could potentially alter appetite.[8] Meticulously monitor food consumption daily or weekly.

Possible Cause 2: Reduced Physical Activity

  • Troubleshooting: Observe the animals for any changes in spontaneous physical activity. A reduction in movement can contribute to weight gain.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Adiposity in Ovariectomized Aromatase Knockout (ArKO) Mice

  • Animal Model: 6-month-old ovariectomized ArKO mice.[4][5]

  • Acclimatization: House animals under standard conditions with ad libitum access to food and water.

  • Grouping: Randomly assign mice to the following treatment groups:

    • Vehicle control

    • This compound

    • Ethinyl estradiol (B170435) (EE)

    • ORG2058 (progestogen)

    • Dihydrotestosterone (androgen)

    • ORG2058 + EE[4][5]

  • Drug Administration: Administer treatments for 6 weeks.[4][5]

  • Monitoring:

    • Record body weight weekly.

    • At the end of the study, dissect and weigh omental and infrarenal adipose tissue.[4][5]

    • Perform histological analysis of adipose tissue to determine adipocyte volume and number.[4][5]

Protocol 2: Evaluation of this compound's Effect on Metabolic Parameters in Ovariectomized Rats on a High-Fat, High-Fructose Diet (HFFD)

  • Animal Model: Adult female Sprague-Dawley or Wistar rats, ovariectomized.[6][8]

  • Diet:

    • Standard diet (SD)

    • High-fat, high-fructose diet (HFFD): e.g., 10% lard-supplemented chow and 20% fructose (B13574) in drinking water.[6]

  • Grouping:

    • OVX + SD + Vehicle

    • OVX + HFFD + Vehicle

    • OVX + HFFD + this compound (e.g., 1 mg/kg)[8]

  • Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., 7 or 30 days).[6][8]

  • Monitoring:

    • Record body weight regularly.[8]

    • Measure food and water intake.

    • At the end of the study, collect blood samples to measure triglycerides, cholesterol, and glucose levels.[8]

    • Perform a glucose tolerance test.[8]

Data Presentation

Table 1: Summary of this compound's Effects on Adipose Tissue in Ovariectomized ArKO Mice

Treatment GroupOmental Adipose Tissue WeightInfrarenal Adipose Tissue Weight
OVX + VehicleBaselineBaseline
This compoundSignificantly reduced (P = 0.004)[4][5]Significantly reduced (P = 0.009)[4][5]
Ethinyl Estradiol (EE)Significantly reduced (P = 0.01)[4][5]Significantly reduced (P = 0.014)[4][5]
ORG2058 (Progestogen)Tended to increase[4][5]Tended to increase
ORG2058 + EELittle to no effect[4][5]Little to no effect[4][5]
DihydrotestosteroneNo impact[4][5]No impact[4][5]

Table 2: Summary of this compound's Effects on Metabolic Parameters in OVX Rats on a High-Fat, High-Fructose Diet (HFFD)

Treatment GroupBody WeightGlucose ToleranceTriglyceride LevelsCholesterol Levels
OVX + SD + VehicleBaselineBaselineBaselineBaseline
OVX + HFFD + VehicleIncreased[8]Increased[8]Increased[8]Increased[8]
OVX + HFFD + this compoundDecreased compared to HFFD+Vehicle[8]Decreased compared to HFFD+Vehicle[8]Decreased compared to HFFD+Vehicle[8]Decreased compared to HFFD+Vehicle[8]

Visualizations

Tibolone_Metabolism_and_Action This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism CNS Central Nervous System (Hypothalamus) This compound->CNS Estrogenic 3α-OH and 3β-OH (Estrogenic) Metabolites->Estrogenic Progestogenic_Androgenic Δ4-isomer (Progestogenic & Androgenic) Metabolites->Progestogenic_Androgenic Tissues Target Tissues (e.g., Adipose, Brain) Estrogenic->Tissues Progestogenic_Androgenic->Tissues Adiposity Reduced Adiposity Tissues->Adiposity WeightGain Potential for Weight Gain Tissues->WeightGain Appetite Appetite Regulation CNS->Appetite

Caption: this compound's tissue-specific metabolism and effects on weight.

Troubleshooting_Workflow Start Unexpected Weight Gain Observed Step1 Step 1: Review Experimental Design Start->Step1 CheckModel Animal Model/ Species Appropriate? Step1->CheckModel Yes/No CheckDiet Diet Composition Standardized? Step1->CheckDiet Yes/No CheckAge Age/Hormonal Status Consistent? Step1->CheckAge Yes/No Step2 Step 2: Verify Drug Administration CheckModel->Step2 CheckDiet->Step2 CheckAge->Step2 CheckDosage Dosage Accurate? Step2->CheckDosage Yes/No CheckRoute Route of Admin Consistent? Step2->CheckRoute Yes/No Step3 Step 3: Monitor Animal Health CheckDosage->Step3 CheckRoute->Step3 CheckFood Monitor Food Intake Step3->CheckFood Yes/No CheckActivity Observe Physical Activity Step3->CheckActivity Yes/No Action Implement Corrective Actions & Document CheckFood->Action CheckActivity->Action

Caption: Troubleshooting workflow for unexpected weight gain.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Tibolone in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reproducibility of experimental results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing and using Tibolone solutions, with a focus on minimizing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability when preparing this compound solutions?

A1: Batch-to-batch variability in this compound solutions can arise from several factors:

  • Raw Material Polymorphism: this compound exists in different crystalline forms (polymorphs), which can have different solubility and dissolution rates.[1][2] Using different batches of this compound powder with varying polymorphic content can lead to inconsistent solution concentrations.

  • Solvent Quality and Handling: The purity of the solvent (e.g., DMSO, ethanol) and its water content can affect this compound's solubility and stability. Improper storage of solvents can lead to degradation or contamination.

  • Solution Preparation Technique: Variations in the weighing of this compound, the volume of solvent used, the dissolution temperature, and the mixing method can all contribute to inconsistencies between batches.

  • Storage Conditions: The temperature, light exposure, and duration of storage can impact the stability of this compound in solution, potentially leading to degradation and a decrease in the effective concentration.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation of the compound and degradation over time.

Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3] this compound is highly soluble in DMSO.[3] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%, with ≤0.1% being ideal) to avoid solvent-induced cytotoxicity.[4][5]

Q3: How should I prepare a this compound stock solution in DMSO for cell culture?

A3: To ensure consistency, follow this standardized protocol:

  • Pre-warm the DMSO: Bring the required volume of high-purity, anhydrous DMSO to room temperature.

  • Weigh this compound accurately: Use a calibrated analytical balance to weigh the desired amount of this compound powder.

  • Dissolve in DMSO: Add the weighed this compound to a sterile, amber glass vial. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution, but avoid excessive heat.[5] Visually inspect the solution to ensure no particulates are present.

  • Sterile Filter (Optional): For cell culture applications, you may filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.[4]

  • Add stock solution to medium, not vice-versa: While gently vortexing or swirling the culture medium, add the small volume of the this compound DMSO stock solution dropwise. This helps to rapidly disperse the compound in the larger volume of aqueous medium.

  • Increase the final DMSO concentration slightly: If precipitation persists, you may need to slightly increase the final DMSO concentration in your culture, ensuring it remains below the toxic level for your specific cell line.

  • Use a serum-containing medium for dilution: If your experimental design allows, diluting the stock solution in a medium containing fetal bovine serum (FBS) can help to keep the compound in solution due to the presence of proteins that can bind to hydrophobic molecules.[6]

Q5: How do I prepare this compound for oral gavage in animal studies?

A5: For oral administration in rodents, this compound, being poorly water-soluble, is typically prepared as a suspension. A common vehicle is an aqueous solution of methylcellulose (B11928114).[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 312.45 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vials

  • Sterile, single-use aliquot tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 3.125 mg of this compound.

  • Accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber glass vial.

  • Add the calculated volume of room temperature DMSO to the vial.

  • Vortex the mixture vigorously until the this compound is fully dissolved. A clear solution should be obtained.

  • Aliquot the stock solution into sterile, single-use tubes suitable for freezing.

  • Label the aliquots clearly with the compound name, concentration, date, and batch number.

  • Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage.

Protocol 2: Preparation of a 1 mg/mL this compound Suspension in 0.5% Methylcellulose for Oral Gavage

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP viscosity)[7]

  • Sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the total required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.

    • Remove from heat and add the remaining two-thirds of the volume as cold sterile water.

    • Continue to stir the solution on a magnetic stirrer in a cold water bath until the methylcellulose is fully dissolved and the solution is clear and viscous. It is often recommended to prepare this solution a day in advance and store it at 4°C to ensure complete hydration.[7]

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder. For a 10 mL suspension at 1 mg/mL, you will need 10 mg of this compound.

    • Triturate the this compound powder in a mortar and pestle to a fine, uniform consistency. This helps in creating a more stable suspension.

    • Add a small amount of the 0.5% methylcellulose vehicle to the mortar to create a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing.

    • Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.

    • It is recommended to prepare this suspension fresh daily. If it needs to be stored for a short period, keep it refrigerated and protected from light. Always vortex or stir thoroughly before each administration to ensure uniform dosing.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperatureReference
Dimethyl Sulfoxide (DMSO)~20 mg/mLNot Specified[3]
Ethanol~2 mg/mLNot Specified[3]
Dimethylformamide (DMF)~30 mg/mLNot Specified[3]
WaterPractically insoluble25°C[1]
0.01 M HClSlightly more soluble than in water25°C[1]
pH 4.5 Acetate BufferMore soluble than in water25°C[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureDurationRecommendations
-20°CShort- to medium-termSuitable for several weeks to months. Avoid repeated freeze-thaw cycles.
-80°CLong-termRecommended for storage longer than a few months to ensure maximum stability.

Note: While specific long-term stability data for this compound in DMSO is limited in the literature, general guidelines for storing steroid compounds in DMSO at low temperatures suggest good stability. However, it is always best practice to perform periodic quality control checks on long-term stored solutions.

Visualizations

This compound Metabolism and Receptor Activation

Tibolone_Metabolism_and_Activation cluster_metabolism This compound Metabolism cluster_receptors Receptor Activation cluster_effects Primary Hormonal Effects This compound This compound Metabolite1 3α-OH-Tibolone This compound->Metabolite1 Metabolism Metabolite2 3β-OH-Tibolone This compound->Metabolite2 Metabolism Metabolite3 Δ4-isomer-Tibolone This compound->Metabolite3 Metabolism ER Estrogen Receptor (ERα) Metabolite1->ER Metabolite2->ER PR Progesterone Receptor (PR) Metabolite3->PR AR Androgen Receptor (AR) Metabolite3->AR Estrogenic Estrogenic Activity ER->Estrogenic Progestogenic Progestogenic Activity PR->Progestogenic Androgenic Androgenic Activity AR->Androgenic

Caption: Metabolism of this compound into its active metabolites and their subsequent activation of steroid hormone receptors.

Experimental Workflow for Preparing this compound Solutions

Tibolone_Solution_Workflow cluster_invitro In Vitro Solution Preparation cluster_invivo In Vivo Suspension Preparation start_vitro Weigh this compound Powder dissolve_dmso Dissolve in DMSO (Stock Solution) start_vitro->dissolve_dmso aliquot_store_vitro Aliquot and Store (-20°C or -80°C) dissolve_dmso->aliquot_store_vitro dilute_media Dilute in Pre-warmed Cell Culture Medium aliquot_store_vitro->dilute_media treat_cells Treat Cells dilute_media->treat_cells start_vivo Weigh this compound Powder triturate Triturate this compound start_vivo->triturate prepare_vehicle Prepare 0.5% Methylcellulose Vehicle make_paste Create Paste with Vehicle prepare_vehicle->make_paste triturate->make_paste suspend Suspend in Vehicle make_paste->suspend administer Administer via Oral Gavage suspend->administer Troubleshooting_Precipitation start Precipitation Observed upon Dilution? check_media_temp Is Culture Medium Pre-warmed to 37°C? start->check_media_temp warm_media Warm Medium to 37°C check_media_temp->warm_media No check_dilution_method Are you adding Stock to Medium with mixing? check_media_temp->check_dilution_method Yes warm_media->check_dilution_method correct_dilution Add Stock to Medium while gently mixing check_dilution_method->correct_dilution No check_dmso_conc Is final DMSO concentration ≤0.1%? check_dilution_method->check_dmso_conc Yes correct_dilution->check_dmso_conc increase_dmso Consider increasing DMSO (up to 0.5% if tolerated) check_dmso_conc->increase_dmso No use_serum Try Diluting in Serum-Containing Medium check_dmso_conc->use_serum Yes increase_dmso->use_serum end_fail Issue Persists (Consult further) increase_dmso->end_fail end_success Precipitation Resolved use_serum->end_success

References

Optimizing Tibolone Treatment in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Tibolone treatment in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The ideal incubation time for this compound treatment is not a single value but depends on the specific research question, the cell line used, and the biological endpoint being measured. Short-term incubations (6 to 72 hours) are often sufficient to observe effects on signaling pathways and gene expression.[1] In contrast, studies on cell proliferation and apoptosis may require longer-term exposure, from 24 hours to several days.[2][3] For instance, one study observed changes in gene expression in endometrial cancer cell lines after 6, 24, and 48 hours of this compound treatment.[1] Another study on astrocytic cells pretreated with this compound for 24 hours showed increased cell viability.[2] Clinical trials have even investigated treatment durations of 14 days to six months to assess effects on proliferation and apoptosis.[4]

Q2: How does this compound's metabolism affect experimental outcomes in cell culture?

A2: this compound is a prodrug that is metabolized into three active compounds: two estrogenic metabolites (3α-hydroxy-tibolone and 3β-hydroxy-tibolone) and one metabolite with progestogenic and androgenic properties (Δ4-isomer).[1][5] The specific metabolic capabilities of your chosen cell line will significantly influence the observed effects. The tissue-selective action of this compound is a result of how it is metabolized, enzyme regulation, and receptor activation, which all vary between different tissues.[1] Therefore, it is crucial to characterize the metabolic profile of your cell line or choose a cell model that is appropriate for the specific hormonal effects you wish to study.

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound's metabolites exert their effects by binding to estrogen, progesterone, and androgen receptors, thereby influencing downstream signaling pathways.[5] In breast cancer cells, this compound has been shown to be antiproliferative and pro-apoptotic.[6] These effects are at least partially mediated through the decreased expression of anti-apoptotic proteins like bcl-2 and bclx(L).[6] Furthermore, progesterone, which the Δ4-isomer of this compound mimics, is known to influence signaling pathways involving EGF, TGF-beta, and TNF-alpha.[7]

Q4: Should I use serum-containing or serum-free media for my this compound experiments?

A4: The choice between serum-containing and serum-free media is critical. Serum contains various hormones and growth factors that can interfere with the effects of this compound and its metabolites. For studies investigating the direct effects of this compound on cellular processes, it is often recommended to use serum-free or charcoal-stripped serum-containing media to reduce the confounding effects of endogenous steroids. However, some cell lines may require serum for survival and proliferation. In such cases, it is important to use a consistent batch of serum and include appropriate vehicle controls.

Data on this compound Incubation Times and Effects

The following tables summarize quantitative data from various studies on the effects of this compound treatment at different incubation times.

Table 1: In Vitro Studies on this compound Incubation Times and Cellular Effects

Cell LineIncubation TimeConcentrationObserved EffectCitation
Astrocytic cells (C6)24 hours (pretreatment)20, 50, 70 µMIncreased cell viability (MTT assay)[2]
Human breast cancer (MCF-7)Not specified0.01 µM to 1 µMSignificant cell growth[8]
Endometrial cancer (Ishikawa PRAB-36, ECC1)6, 24, 48 hoursNot specifiedRegulation of 570 genes[1]
Normal breast cellsNot specifiedNot specifiedAntiproliferative and pro-apoptotic[6]
ZR-75 breast cancer cells9 hoursNot specifiedIncreased expression of TF mRNA[9]
ZR-75 breast cancer cells48 hoursNot specifiedMaintained ER at below basal levels[9]

Table 2: Clinical and In Vivo Studies on this compound Treatment Duration and Outcomes

Study TypeTreatment DurationDosagePrimary OutcomeCitation
Clinical Trial (ER+ breast cancer)14 days2.5 mg/dayNo significant effect on tumor cell proliferation (Ki-67)
Clinical Trial (Postmenopausal women)6 months2.5 mg/dayNo significant difference in cell adhesion molecules[10]
Clinical Trial (Postmenopausal endometrium)6 months2.5 mg/dayNo significant difference in apoptosis[4]
Rat Model (Ovariectomized)14 daysNot specifiedNormalized plasma ANP and serum TNF-alpha levels[11]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[12][13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Replace the existing media with the this compound-containing media. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Cell Proliferation Assessment using Ki-67 Staining

This protocol is based on standard flow cytometry procedures for Ki-67.[16][17][18][19]

  • Cell Preparation: Culture cells with and without this compound for the desired incubation period. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with a suitable buffer (e.g., PBS) and then fix them by adding cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Permeabilization and Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining buffer and add the anti-Ki-67 antibody. Incubate at room temperature for 20-30 minutes in the dark.

  • Washing: Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze the percentage of Ki-67 positive cells.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Optimizing this compound Incubation Time

G cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_analysis Downstream Analysis cell_seeding Seed cells at optimal density tibolone_prep Prepare this compound dilutions treatment Treat cells with this compound tibolone_prep->treatment incubation_24h Incubate for 24h treatment->incubation_24h incubation_48h Incubate for 48h treatment->incubation_48h incubation_72h Incubate for 72h treatment->incubation_72h viability_assay Cell Viability Assay (e.g., MTT) incubation_24h->viability_assay gene_expression Gene Expression Analysis incubation_24h->gene_expression proliferation_assay Proliferation Assay (e.g., Ki-67) incubation_48h->proliferation_assay incubation_48h->gene_expression apoptosis_assay Apoptosis Assay (e.g., TUNEL) incubation_72h->apoptosis_assay incubation_72h->gene_expression

Caption: Workflow for optimizing this compound incubation time.

Simplified Signaling Pathway of this compound Metabolites

G cluster_metabolites Active Metabolites cluster_receptors Hormone Receptors cluster_effects Cellular Effects This compound This compound hydroxy_metabolites 3α/β-hydroxy-tibolone (Estrogenic) This compound->hydroxy_metabolites delta4_isomer Δ4-isomer (Progestogenic & Androgenic) This compound->delta4_isomer er Estrogen Receptor (ER) hydroxy_metabolites->er Agonist pr Progesterone Receptor (PR) delta4_isomer->pr Agonist ar Androgen Receptor (AR) delta4_isomer->ar Agonist gene_regulation Gene Regulation er->gene_regulation pr->gene_regulation ar->gene_regulation proliferation Cell Proliferation gene_regulation->proliferation apoptosis Apoptosis gene_regulation->apoptosis

Caption: Simplified this compound signaling pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or variable results - Cell passage number too high- Inconsistent cell seeding density- Variation in serum batches- Use cells within a consistent and low passage range.- Ensure accurate cell counting and even seeding.- Use a single batch of serum for the entire experiment or switch to serum-free media.
High background in control wells - Presence of endogenous hormones in serum- Contamination of cell culture- Use charcoal-stripped serum to remove endogenous steroids.- Regularly check for and address any microbial contamination.
Unexpected cytotoxicity - this compound concentration is too high- Solvent (e.g., DMSO) toxicity- Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells.
No observable effect of this compound - Incubation time is too short- Cell line lacks the necessary metabolic enzymes or receptors- Incorrect storage or handling of this compound- Increase the incubation time based on the expected biological response.- Verify the expression of relevant receptors and metabolic enzymes in your cell line.- Ensure proper storage and handling of the this compound stock solution.

References

Technical Support Center: Navigating the Complexities of Tibolone's Rapid Metabolism in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Tibolone. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with its rapid and tissue-specific metabolism in experimental settings.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Unexpected Results in In Vitro Cell Culture Experiments

Question: We are observing high variability in our cell-based assays when treating with this compound. What are the likely causes and how can we troubleshoot this?

Answer:

Inconsistent results with this compound in cell culture are often due to its rapid metabolism by the cells themselves. Here’s a step-by-step guide to troubleshoot this issue:

  • Problem Identification: The primary issue is likely the conversion of this compound into its active metabolites (3α-OH-tibolone, 3β-OH-tibolone, and Δ4-tibolone) at varying rates, depending on your cell type and culture conditions. This can lead to a mixed and fluctuating hormonal response.

  • Troubleshooting Steps:

    • Characterize Metabolizing Enzyme Expression: Different cell lines express varying levels of the enzymes responsible for this compound metabolism, such as the aldo-keto reductase (AKR1C) family.[1] For instance, endometrial stromal cells have been shown to express high levels of AKR1C2, which can convert the estrogenic 3β-OH-tibolone back to this compound.[2][3] It is advisable to characterize the expression of these enzymes in your cell line of interest.

    • Consider Co-culture Models: For studying tissues with complex cell-cell interactions like the endometrium, co-culture systems of epithelial and stromal cells can provide a more physiologically relevant model of this compound's effects.[2][3]

    • Use Metabolites Directly: If your research question pertains to the specific effect of one of this compound's metabolites, it may be more consistent to treat your cells directly with the active metabolite of interest rather than the parent drug. Analytical standards for these metabolites are commercially available.

    • Inhibit Metabolism: While specific inhibitors for all metabolizing enzymes are not always available, you can explore the use of general inhibitors of hydroxysteroid dehydrogenases to reduce the metabolic conversion of this compound. The choice and concentration of the inhibitor will need to be optimized for your specific cell system to avoid off-target effects.

    • Optimize Incubation Time: Given the rapid metabolism, consider shorter incubation times to assess the direct effects of the parent compound before significant metabolic conversion occurs.

    • Serum-Free or Reduced-Serum Media: Components in fetal bovine serum (FBS) can sometimes influence the metabolic activity of cells. If your cell line can be maintained in serum-free or reduced-serum media, this may help in reducing variability.

Issue 2: Difficulty in Detecting and Quantifying this compound and its Metabolites

Question: We are struggling to detect the parent this compound in our plasma/cell culture media samples, and the metabolite concentrations are inconsistent. What can we do?

Answer:

Due to its rapid metabolism, plasma concentrations of this compound and its Δ4-isomer can quickly fall below the lower limit of quantification.[4] Here are some troubleshooting tips:

  • Problem Identification: The low levels of the parent drug and the presence of multiple metabolites require highly sensitive and specific analytical methods.

  • Troubleshooting Steps:

    • Method Selection: High-Pressure Liquid Chromatography (HPLC) with ultraviolet (UV) detection is suitable for pharmaceutical formulations, but for biological fluids, more sensitive methods like Liquid Chromatography (LC) or Gas Chromatography (GC) combined with Mass Spectrometry (MS) or tandem mass spectrometry (MS/MS) are necessary.[5][6][7]

    • Sample Preparation: Proper sample preparation is critical. For plasma samples, liquid-liquid extraction or solid-phase extraction is often required to remove interfering substances.[4][6] For GC-MS analysis, derivatization of the analytes is a necessary step.[4]

    • Use of Internal Standards: To account for variability in extraction and instrument response, it is crucial to use a stable isotope-labeled internal standard for each analyte you are quantifying.

    • Consider Sulfated Metabolites: A large proportion of this compound's metabolites circulate in an inactive, sulfated form.[8] Your analytical method may require a deconjugation step (e.g., enzymatic hydrolysis with sulfatase) to measure the total concentration of each metabolite.

    • Method Validation: Ensure your analytical method is fully validated for linearity, accuracy, precision, and sensitivity (limit of quantification).

Issue 3: Species Differences and Unexpected Pharmacological Effects in Animal Models

Question: The effects of this compound in our rat model are different from what is reported in humans. Why is this happening?

Answer:

Significant species differences exist in the metabolism of this compound, which can lead to different pharmacological effects.

  • Problem Identification: The metabolic profile of this compound in common laboratory animals like rats can differ significantly from that in humans.

  • Troubleshooting Steps:

    • Be Aware of Metabolic Differences: In rats, this compound is primarily metabolized to the estrogenic 3α-OH-tibolone in tissues like the uterus and vagina. In contrast, in humans, the progestagenic Δ4-isomer and the estrogenic 3β-OH-tibolone are the major metabolites in these tissues.[9] This leads to a more estrogenic effect in the rat uterus compared to the human uterus.[9]

    • Choose the Right Model: Due to these metabolic differences, the rat may not be the most suitable model to predict the effects of this compound on the uterus in postmenopausal women.[9] Primate models, where available and ethically justified, may offer a more predictive metabolic profile.

    • Characterize Metabolite Profile in Your Model: Before conducting extensive efficacy studies, it is advisable to perform a pilot pharmacokinetic and metabolic profiling study in your chosen animal model to understand how it handles this compound. This will aid in the interpretation of your pharmacological data.

Frequently Asked Questions (FAQs)

General Questions about this compound's Metabolism
  • Q1: What is the basic metabolic pathway of this compound?

    • A1: this compound is a prodrug that is rapidly converted into three main active metabolites. The primary Phase I metabolic reactions are the reduction of the 3-keto group to form 3α- and 3β-hydroxy metabolites and a shift of the double bond to form the Δ4-isomer.[8] A major Phase II reaction is the sulfation of the hydroxyl groups, leading to the circulation of inactive sulfated conjugates.[8]

  • Q2: Which enzymes are responsible for this compound's metabolism?

    • A2: The conversion of this compound to its hydroxylated metabolites is carried out by members of the aldo-keto reductase (AKR1C) superfamily, also known as hydroxysteroid dehydrogenases.[1] Cytochrome P450 enzymes do not appear to play a significant role in this compound's metabolism.[10]

  • Q3: What are the pharmacological activities of this compound's main metabolites?

    • A3: The 3α- and 3β-hydroxy metabolites have estrogenic effects. The Δ4-isomer has progestogenic and androgenic properties.[2]

Questions on Experimental Design
  • Q4: What should I consider when designing an in vitro study with this compound?

    • A4: Due to its rapid metabolism, you should consider the metabolic capacity of your chosen cell line, the potential for cell-cell interactions to influence metabolism (e.g., in co-cultures), and whether it is more appropriate to use the parent compound or its active metabolites directly.

  • Q5: Is it better to use this compound or its individual metabolites in my experiments?

    • A5: This depends on your research question. If you want to understand the overall effect of this compound in a system with metabolic capacity, using the parent drug is appropriate. If you want to dissect the specific estrogenic, progestogenic, or androgenic effects, using the individual metabolites is a more direct approach.

Questions on Analytical Methods
  • Q6: Where can I obtain analytical standards for this compound and its metabolites?

    • A6: Analytical standards for this compound and its major metabolites can be purchased from various chemical suppliers that specialize in reference standards for pharmaceutical research.

  • Q7: What is the typical limit of quantification I should aim for when measuring this compound and its metabolites in plasma?

    • A7: For sensitive methods like GC-MS or LC-MS/MS, the lower limit of quantification is typically around 0.1 to 0.5 ng/mL in plasma.[1][4]

Data Presentation

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Postmenopausal Women after a Single 2.5 mg Oral Dose

Parameter3α-hydroxy-tibolone3β-hydroxy-tibolone
Cmax (ng/mL) 5.0 - 5.216.4 - 16.5
AUC(t) (ng·h/mL) 24.3 - 24.754.8 - 57.6
Tmax (h) ~1.5~1.5
t½ (h) ~7.7~7.0

Data compiled from studies in premenopausal and postmenopausal women.[1][4]

Table 2: Overview of Analytical Methods for this compound and its Metabolites

Analytical MethodSample MatrixKey FeaturesReference
GC-MS PlasmaRequires derivatization; LLOQ ~0.1-0.5 ng/mL.[1][4]
LC-MS/MS PlasmaHigh sensitivity and specificity; LLOQ ~0.1 ng/mL.[11][12]
HPLC-UV Pharmaceutical FormulationsSuitable for higher concentrations in drug products.[5][7]

Experimental Protocols

Protocol 1: General Outline for In Vitro Metabolism of this compound in Cell Culture

Objective: To assess the metabolic conversion of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • This compound (analytical grade)

  • Solvent for this compound (e.g., DMSO)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard for analytical quantification

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution in culture medium to the final desired concentration. The final solvent concentration should be non-toxic to the cells (typically <0.1%).

  • Incubation: Replace the existing medium with the this compound-containing medium and incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect the cell culture supernatant.

  • Metabolism Quenching: Immediately stop metabolic activity by adding an ice-cold quenching solution (e.g., 3 volumes of acetonitrile) to the supernatant.

  • Sample Processing: Precipitate proteins by centrifugation. Collect the supernatant for analysis.

  • Analysis: Analyze the samples for the presence of this compound and its metabolites using a validated LC-MS/MS or GC-MS method.

Note: This is a generalized protocol. Incubation times, this compound concentration, and cell density should be optimized for your specific experimental setup.

Protocol 2: General Outline for Quantification of this compound and its Metabolites in Plasma by LC-MS/MS

Objective: To quantify the concentrations of this compound and its major metabolites in plasma samples.

Materials:

  • Plasma samples

  • Analytical standards for this compound and its metabolites

  • Stable isotope-labeled internal standards

  • Extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether)

  • Reconstitution solvent

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 100 µL), add the internal standard solution.

    • Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the concentration of each analyte in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Note: This is a generalized protocol. The specific extraction solvent, chromatographic conditions, and mass spectrometric parameters need to be optimized and validated for your specific application.

Visualizations

Tibolone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Metabolite_3a 3α-OH-Tibolone (Estrogenic) This compound->Metabolite_3a AKR1C enzymes Metabolite_3b 3β-OH-Tibolone (Estrogenic) This compound->Metabolite_3b AKR1C enzymes Metabolite_d4 Δ4-Isomer (Progestogenic & Androgenic) This compound->Metabolite_d4 Isomerase Sulfated_Metabolites Sulfated Metabolites (Inactive) Metabolite_3a->Sulfated_Metabolites Sulfotransferases Metabolite_3b->Sulfated_Metabolites Sulfotransferases Sulfated_Metabolites->Metabolite_3a Sulfatase Sulfated_Metabolites->Metabolite_3b Sulfatase

Caption: Metabolic pathway of this compound.

Experimental_Workflow start Start: In Vitro Experiment cell_culture Prepare Cell Culture start->cell_culture treatment Treat with this compound (or metabolites) cell_culture->treatment incubation Incubate for Defined Time Points treatment->incubation sampling Collect Supernatant/Lysate incubation->sampling quenching Quench Metabolism sampling->quenching extraction Extract Analytes quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: Experimental workflow for in vitro this compound metabolism studies.

Troubleshooting_Logic start Inconsistent In Vitro Results? check_metabolism Is rapid metabolism the likely cause? start->check_metabolism yes_metabolism Yes check_metabolism->yes_metabolism Yes no_metabolism No check_metabolism->no_metabolism No characterize_enzymes Characterize metabolizing enzyme expression (e.g., AKR1C) yes_metabolism->characterize_enzymes troubleshoot_other Troubleshoot other experimental variables (e.g., reagents, cell health) no_metabolism->troubleshoot_other use_metabolites Consider using active metabolites directly characterize_enzymes->use_metabolites optimize_time Optimize incubation time use_metabolites->optimize_time

Caption: Troubleshooting logic for inconsistent in vitro results with this compound.

References

Technical Support Center: Controlling Hormonal Status in Tibolone Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with animal models in Tibolone research, focusing on the critical aspect of controlling and confirming hormonal status.

Frequently Asked Questions (FAQs)

Q1: Why is controlling hormonal status essential in animal models for this compound research? A: this compound is a synthetic steroid with tissue-specific hormonal activities (estrogenic, progestogenic, and androgenic). Its effects are mediated by its metabolites, which interact with various hormone receptors. To accurately assess the specific effects of this compound and its metabolites, it is crucial to start with a baseline hormonal state devoid of endogenous ovarian hormones. Ovariectomy (OVX) in female rodents is the standard procedure to achieve this, creating a model that mimics postmenopausal hormone deficiency.

Q2: What is the most common animal model for studying this compound's effects, especially concerning postmenopausal conditions? A: The ovariectomized (OVX) adult female rat is the most widely used model. Ovariectomy removes the primary source of endogenous estrogens and progesterone (B1679170), inducing a state of hormonal deficiency that leads to conditions like bone loss and uterine atrophy, similar to postmenopause in women.[1][2] This allows researchers to study the preventative or restorative effects of this compound on these tissues. Mice are also used, but rats are often favored in toxicological and bone density studies.[3]

Q3: How soon after ovariectomy can I begin this compound treatment? A: A waiting period is necessary to allow for the clearance of endogenous hormones and for the physiological effects of hormone withdrawal (e.g., uterine atrophy) to manifest. Most protocols recommend a waiting period of at least two to three weeks post-ovariectomy before commencing treatment.[4][5] This ensures that the observed effects are attributable to the experimental treatment and not residual endogenous hormones.

Q4: What are the expected hormonal changes after a successful ovariectomy? A: A successful bilateral ovariectomy will lead to a significant drop in circulating 17β-estradiol and progesterone levels. Estradiol concentrations in OVX animals are expected to be very low or undetectable compared to sham-operated controls.[6][7]

Q5: Are there any dietary considerations for these studies? A: Yes, this is a critical point. Standard rodent chow often contains soy or alfalfa, which are rich in phytoestrogens (e.g., genistein, daidzein).[8][9] These compounds have weak estrogenic activity and can confound results by stimulating estrogen-sensitive tissues, potentially masking the true effect of a low-dose compound like this compound.[10][11] It is strongly recommended to use a phytoestrogen-free or reduced-phytoestrogen diet to minimize this variability.[10]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Uterine weight in the OVX control group is higher than expected, or animals show signs of estrus (e.g., cornified vaginal smears). 1. Incomplete Ovariectomy: A small fragment of ovarian tissue may have been left behind (ovarian remnant syndrome), which can still produce hormones.[12] 2. Dietary Phytoestrogens: Standard rodent chow contains estrogenic compounds that can stimulate uterine growth.[9][10] 3. Accidental Exposure: Cross-contamination from cages housing hormone-treated animals or accidental exposure to estrogenic compounds in the environment.1. Verify OVX: At necropsy, meticulously inspect the surgical site for any residual ovarian tissue. Uterine atrophy is a key indicator of a successful ovariectomy.[1][13] 2. Diet Control: Switch to a certified phytoestrogen-free diet for all animals in the study.[11] 3. Improve Husbandry: Maintain strict separation between treatment groups. Use separate tools and change gloves between handling different groups. Ensure caging and water bottles are not sources of estrogenic leachates.[9]
High variability in response to this compound treatment across animals. 1. Inconsistent Drug Administration: Incorrect gavage technique or variable subcutaneous absorption can lead to inconsistent dosing. 2. Metabolic Differences: Natural variation in how individual animals metabolize this compound.[14] 3. Underlying Health Issues: Subclinical illness can affect an animal's metabolism and response to treatment.1. Refine Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, subcutaneous injection). For oral dosing, confirm the compound was delivered to the stomach. 2. Increase Sample Size: A larger number of animals per group can help to overcome individual metabolic variability. 3. Monitor Animal Health: Perform daily health checks. Exclude animals that show signs of illness unrelated to the treatment.
Animals are not recovering well post-ovariectomy (e.g., weight loss, signs of infection). 1. Surgical Complications: Issues such as internal bleeding, infection, or poor wound healing. 2. Inadequate Post-operative Care: Lack of proper analgesia, hydration, or warmth.1. Aseptic Technique: Ensure strict aseptic surgical technique is followed to prevent infection.[1] 2. Post-op Protocol: Provide adequate analgesia as per institutional guidelines.[5] Keep animals in a clean, heated cage until they recover from anesthesia and provide easy access to moist food and water.[13] Monitor the surgical site for signs of infection or bleeding.[13]

Quantitative Data Summary

Table 1: Expected Hormonal & Uterine Changes in Adult Female Rats Post-Ovariectomy (OVX)

Parameter Sham-Operated Control Ovariectomized (OVX) Control (2-4 weeks post-op) Reference
Serum 17β-Estradiol Cyclical (e.g., ~23 pg/mL) Significantly Lower / Undetectable (e.g., ~9-11 pg/mL) [6][7]
Vaginal Cytology Cyclical changes (proestrus, estrus, metestrus, diestrus) Predominantly diestrus (leukocytes) [7][15]

| Uterine Wet Weight | Cyclical (higher during proestrus/estrus) | Atrophied, significantly lower weight |[1][13][16] |

Note: Absolute values can vary based on rat strain, age, and assay used. The key indicator is the significant difference between sham and OVX groups.

Experimental Protocols

Protocol 1: Bilateral Ovariectomy (Dorsal Approach) in Rats

This protocol describes a common and minimally invasive method for ovariectomy.[5]

  • Anesthesia & Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane) according to your institution's approved protocol. Place the animal in a prone position on a heating pad to maintain body temperature.[17] Apply ocular lubricant. Shave the fur on the dorsum, from the mid-thoracic region caudally.[5] Disinfect the surgical site using alternating scrubs of povidone-iodine and 70% alcohol.[1]

  • Incision: Make a single, ~1.5 cm longitudinal incision through the skin over the dorsal midline, just caudal to the rib cage.

  • Locating the Ovary: Slide the skin incision to one side. The ovary is located in a retroperitoneal position, embedded in a fat pad, typically just caudal to the kidney.[4] A small incision (~1 cm) is then made through the underlying muscle wall.[13]

  • Exteriorization and Removal: Gently grasp the periovarian fat pad with blunt forceps and exteriorize the ovary, oviduct, and the tip of the uterine horn.[1][4] Ligate the uterine horn and associated blood vessels with absorbable suture material just below the ovary.[17] Excise the ovary distal to the ligature.

  • Closure: Return the uterine horn to the abdominal cavity.[4] Repeat the procedure on the contralateral side through the same skin incision by sliding it to the opposite side. Close the muscle wall with 1-2 sutures. Close the skin incision with wound clips or sutures.[13]

  • Post-Operative Care: Administer appropriate analgesics.[5] Allow the animal to recover in a clean, warm cage with easy access to food and water.[13] Monitor for at least 3-5 days for signs of pain, infection, or distress.

Protocol 2: Confirmation of Ovarian Hormone Ablation

Confirmation should be performed 2-3 weeks post-surgery.

Method A: Vaginal Smear Cytology [18]

  • Sample Collection: Gently flush the vagina with a small amount of saline (0.1-0.2 mL) using a pipette with a smooth, fire-polished tip.[18] Care should be taken to avoid deep insertion which can induce pseudopregnancy.[19]

  • Smear Preparation: Place a drop of the collected fluid onto a clean microscope slide and allow it to air dry.[18]

  • Staining: Stain the smear with a suitable stain, such as 0.1% Crystal Violet or a Romanowsky-type stain (e.g., Wright's-Giemsa).[18][20]

  • Microscopic Examination: A successful ovariectomy is indicated by a persistent diestrus state, characterized by a predominance of leukocytes and a scarcity of epithelial cells.[7][15] In contrast, sham animals will show cyclical changes with stages dominated by nucleated epithelial cells (proestrus) or cornified epithelial cells (estrus).[15]

Method B: Uterine Weight (At Study Termination)

  • Necropsy: At the end of the study, humanely euthanize the animal.

  • Dissection: Carefully dissect the uterus, trimming away fat and connective tissue.

  • Weighing: Blot the uterus gently to remove excess fluid and record the "blotted" wet weight. A significant reduction in uterine weight in the OVX-control group compared to the sham-operated group confirms uterine atrophy and successful hormone ablation.[1][16]

Visualizations

Signaling & Metabolism Pathway

Tibolone_Metabolism cluster_0 Metabolism cluster_1 Receptor Action This compound This compound (Parent Compound) Metabolites Active Metabolites AlphaOH 3α-OH-Tibolone This compound->AlphaOH Metabolism (Liver, Intestine) BetaOH 3β-OH-Tibolone This compound->BetaOH Delta4 Δ4-isomer This compound->Delta4 Receptors Target Receptors ER Estrogen Receptor (ER) (e.g., Bone, Brain) AlphaOH->ER Estrogenic Effect BetaOH->ER Estrogenic Effect PR Progesterone Receptor (PR) (e.g., Endometrium) Delta4->PR Progestagenic Effect AR Androgen Receptor (AR) (e.g., Bone, Brain) Delta4->AR Androgenic Effect

Caption: Metabolism of this compound into its active metabolites and their receptor targets.

Experimental Workflow

Experimental_Workflow cluster_sham cluster_ovx cluster_analysis A 1. Animal Acclimation (Phytoestrogen-free diet) B 2. Pre-operative Assessment A->B C 3. Randomization B->C D Group 1: Sham Surgery C->D E Group 2: Ovariectomy (OVX) C->E F 4. Post-operative Recovery (2-3 Weeks) D->F M 7. Endpoint Analysis (e.g., Bone Density, Uterine Weight) D->M Sham + Vehicle E->F G 5. Confirmation of OVX (Vaginal Cytology) F->G H 6. Treatment Period G->H I OVX + Vehicle J OVX + this compound (Dose 1) K OVX + this compound (Dose 2) L OVX + E2 Control I->M J->M K->M L->M

Caption: Standard experimental workflow for this compound studies in OVX rodent models.

Troubleshooting Logic Diagram

Troubleshooting_OVX Start Problem: Unexpected Estrogenic Effects in OVX Controls CheckSmears Vaginal Smears Show Cornified Cells? Start->CheckSmears CheckUterus Uterine Weight Elevated at Necropsy? CheckSmears->CheckUterus Yes ResultOK OVX likely successful. Consider other factors (e.g., contamination). CheckSmears->ResultOK No CheckDiet Is Diet Phytoestrogen-Free? CheckUterus->CheckDiet Yes CheckUterus->ResultOK No CheckRemnant Inspect Surgical Site for Ovarian Remnant? CheckDiet->CheckRemnant Yes ResultDiet Root Cause: Phytoestrogen Contamination CheckDiet->ResultDiet No ResultRemnant Root Cause: Incomplete Ovariectomy CheckRemnant->ResultRemnant Yes CheckRemnant->ResultOK No ActionDiet Action: Switch to certified phytoestrogen-free diet. ResultDiet->ActionDiet ActionRemnant Action: Refine surgical technique. Exclude affected animals. ResultRemnant->ActionRemnant

Caption: Decision tree for troubleshooting unexpected estrogenic effects in OVX models.

References

improving the detection sensitivity of Tibolone's metabolites in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tibolone and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection sensitivity of these compounds in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high sensitivity for this compound and its metabolites?

A1: this compound and its primary metabolites, 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer, present analytical challenges primarily due to their steroidal structure. This leads to low ionization efficiency in mass spectrometry, particularly with electrospray ionization (ESI).[1][2] Furthermore, this compound is rapidly and extensively metabolized in the liver and intestines, resulting in very low plasma concentrations of the parent drug and its Δ4-isomer shortly after administration.[3][4]

Q2: What are the common analytical platforms for this compound metabolite analysis, and which is more sensitive?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the quantification of this compound and its metabolites.[5] Historically, GC-MS has been a common method. However, LC-MS/MS is generally considered a more sensitive and selective technique.[3] For instance, the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers high throughput and enhanced sensitivity.[3]

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound metabolites?

A3: To enhance sensitivity in an LC-MS/MS assay, chemical derivatization is a highly effective strategy. Derivatizing the keto functional group of this compound or the hydroxyl groups of its metabolites can significantly improve their ionization efficiency.[1][2] Additionally, optimizing sample preparation through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial for removing matrix interferences and concentrating the analytes.[1][3]

Q4: What derivatization agents are recommended for LC-MS/MS analysis?

A4: For this compound, which has a keto group, derivatization with hydroxylamine (B1172632) to form an oxime derivative has been shown to substantially increase signal-to-noise and achieve a lower limit of quantification (LLOQ) down to the picogram-per-milliliter level.[1][2] For the hydroxy metabolites, such as 3α-Hydroxy this compound, p-toluenesulfonyl isocyanate (PTSI) can be used as a derivatizing reagent to improve sensitivity in negative ESI mode.[3]

Q5: Are there any specific issues to be aware of when using GC-MS for this compound analysis?

A5: Yes. A significant consideration with GC-MS is that the derivatization process and the high temperatures used in the gas chromatograph can cause the conversion of this compound into an artifact, 7α-methyl-ethinyl estradiol (B170435).[6] This conversion does not occur when using LC-MS/MS without derivatization, suggesting that LC-MS/MS may provide a more accurate quantification of the parent compound.[6]

Troubleshooting Guide

Issue: Low or no signal for this compound and its metabolites.

Possible Cause Troubleshooting Step
Poor Ionization Implement a chemical derivatization strategy. For this compound, consider oximation with hydroxylamine.[1] For hydroxy metabolites, consider derivatization with PTSI for negative mode analysis.[3]
Matrix Effects Optimize your sample cleanup procedure. Use solid-phase extraction (SPE) with cartridges like HLB or a refined liquid-liquid extraction (LLE) protocol to minimize ion suppression.[1][3]
Sub-optimal MS Parameters Perform a thorough tuning of the mass spectrometer using a derivatized standard of the analyte. Optimize the precursor and product ion selection for Multiple Reaction Monitoring (MRM) to ensure the most intense and stable transitions are used.[1]
Rapid Metabolism Focus on quantifying the major, more abundant metabolites like 3α-hydroxythis compound and 3β-hydroxythis compound, as the parent drug concentration can be very low.[3][4]

Quantitative Data Summary

The following table summarizes the Lower Limits of Quantification (LLOQ) achieved for this compound and its metabolites using different analytical methods.

Analyte Method Derivatization LLOQ Matrix Reference
This compoundLC-MS/MSOxime (Hydroxylamine)10.178 pg/mLHuman Plasma[1][2]
3α-OH this compoundGC-HRMSTrimethylsilyl (B98337)0.02 ng/mLHuman Plasma[7]
3β-OH this compoundGC-HRMSTrimethylsilyl0.02 ng/mLHuman Plasma[7]
3α-OH this compoundUPLC-MS/MSPTSI0.100 ng/mLHuman Plasma[3]
3α-OH this compoundGC-MS-0.5 ng/mLHuman Plasma[8]
3β-OH this compoundGC-MS-0.5 ng/mLHuman Plasma[8]
This compoundGC-MS-0.1 ng/mLHuman Plasma[4]
Δ4-isomerGC-MS-0.1 ng/mLHuman Plasma[4]

Experimental Protocols

Protocol 1: LC-MS/MS with Oxime Derivatization for this compound

This protocol is based on a method developed to enhance the sensitivity for this compound in human plasma.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a Waters HLB SPE cartridge (1cc) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 250 µL of plasma sample onto the cartridge.

    • Wash the cartridge with 2 mL of water.

    • Elute this compound with 0.3 mL of methanol.

  • Derivatization:

    • Add an equal volume (0.3 mL) of 1% Hydroxylamine solution to the eluate.

    • Incubate the mixture at 60°C for 30 minutes.

    • Terminate the reaction by adding 0.4 mL of 0.1% formic acid in methanol.

  • Final Processing:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in 300 µL of reconstitution solution (mobile phase).

    • Inject 15 µL into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • Column: Zorbax XDB C18

    • Detection: Multiple Reaction Monitoring (MRM) mode

    • MRM Transition (this compound-oxime): m/z 328.2 → 295.2[1]

Protocol 2: GC-HRMS with Silyl Derivatization for Hydroxy Metabolites

This protocol is adapted from a study that improved detectability for 3α- and 3β-hydroxythis compound.[7]

  • Sample Preparation (General approach - specific details may vary):

    • Perform solid-phase extraction or liquid-liquid extraction to isolate the metabolites from plasma.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Incubate at a specified temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes) to form trimethylsilyl (TMS) derivatives.

  • GC-HRMS Conditions:

    • Detection: High-Resolution Mass Spectrometry (HRMS) in Selected Ion Monitoring (SIM) mode.

    • This approach allows for very low limits of quantification, down to 0.02 ng/mL for the TMS-derivatives of 3α- and 3β-hydroxythis compound.[7]

Visualizations

Workflow_for_Improving_Detection_Sensitivity General Workflow for Improving this compound Metabolite Detection Sensitivity cluster_SamplePrep Sample Preparation cluster_Derivatization Chemical Derivatization (Optional but Recommended) cluster_Analysis Instrumental Analysis Start Start: Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Start->SPE Extract Analytes Deriv Add Derivatizing Agent (e.g., Hydroxylamine for this compound, Silylating agent for GC) SPE->Deriv Concentrated Extract LCMS LC-MS/MS Analysis (UPLC recommended) SPE->LCMS Direct Analysis (Lower Sensitivity) Incubate Incubate (e.g., 60°C for 30 min) Deriv->Incubate Incubate->LCMS GCMS GC-MS Analysis (HRMS recommended) Incubate->GCMS Data Data Acquisition (MRM or HR-SIM mode) LCMS->Data GCMS->Data End End: Quantified Metabolite Concentrations Data->End Process Results

Caption: General workflow for improving this compound metabolite detection sensitivity.

Troubleshooting_Low_Sensitivity Troubleshooting Guide for Low Signal Intensity Start Start: Low or No Signal for this compound Metabolites Q1 Are you using chemical derivatization? Start->Q1 A1_No Action: Implement Derivatization - Hydroxylamine for LC-MS (this compound) - PTSI for LC-MS (OH-Metabolites) - Silylation for GC-MS Q1->A1_No No Q2 Is your sample cleanup procedure optimized? Q1->Q2 Yes A1_No->Q2 A2_No Action: Refine Sample Prep - Test different SPE sorbents (e.g., HLB) - Optimize LLE solvent system - Check for ion suppression/enhancement Q2->A2_No No Q3 Are your MS parameters fully optimized? Q2->Q3 Yes A2_No->Q3 A3_No Action: Re-tune Instrument - Infuse derivatized standard - Optimize MRM transitions (precursor/product ions) - Adjust source parameters (e.g., voltage, gas flow) Q3->A3_No No End Further Investigation Required: - Check instrument performance - Verify standard integrity - Consider alternative platform (e.g., GC-HRMS) Q3->End Yes A3_No->End

Caption: Troubleshooting logical relationships for low signal intensity.

References

Validation & Comparative

comparative analysis of Tibolone and estradiol on gene expression in endometrial cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the molecular effects of Tibolone and Estradiol (B170435) on endometrial cells reveals distinct gene expression profiles and impacts on cellular pathways. While both are utilized in hormone therapy, their mechanisms of action at the genomic level in the endometrium show significant divergence, with this compound exhibiting a unique, tissue-selective activity.

This guide provides a comparative analysis of the effects of this compound and estradiol on gene expression in endometrial cells, drawing upon key experimental data. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular underpinnings of these hormonal treatments on the endometrium.

Quantitative Data Summary

The impact of this compound and estradiol on global gene expression in endometrial cells differs significantly. Estradiol generally induces a more substantial change in the endometrial transcriptome compared to this compound.

Treatment GroupTotal Number of Regulated GenesOverlap with Estradiol-Regulated GenesTreatment-Specific GenesReference
Estradiol (E2) 799N/A695 (87%)[1]
This compound 17372 (42%)95 (55%)[1]
Estradiol + Medroxyprogesterone (B1676146) Acetate (B1210297) (E2+MPA) 17443 (25%)125 (72%)[1]

In a study involving short-term (21 days) treatment in postmenopausal women, estradiol (E2) treatment significantly regulated 799 genes in endometrial tissue, whereas this compound regulated 173 genes.[1] Notably, only 72 genes were commonly regulated by both treatments, highlighting their distinct molecular actions.[1] this compound treatment resulted in 95 uniquely regulated genes.[1]

Another study utilizing an estrogen and progesterone-responsive endometrial cancer cell line (ECC1) found that this compound's gene expression profile was predominantly similar to that of the progestin medroxyprogesterone acetate (MPA), rather than estradiol.[2] This study also identified 15 genes that were specifically regulated by this compound, primarily involved in cell cycle and differentiation.[2]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis of this compound and estradiol on endometrial cells.

Endometrial Cell Culture
  • Primary Endometrial Cell Isolation: Endometrial tissue is obtained from pre-menopausal women undergoing hysterectomy for benign conditions, with no prior hormonal therapy.[3] The tissue is minced and digested using collagenase to separate glandular and stromal cells.[3] Glandular organoids are then separated from stromal cells by centrifugation.[3]

  • Cell Line Culture: The ECC1 human endometrial cancer cell line, which expresses the estrogen receptor (ER), is a commonly used model.[2] For studies involving progestogenic effects, these cells can be stably transfected to also express progesterone (B1679170) receptors (PRs).[2] Cells are maintained in appropriate culture medium, such as phenol (B47542) red-free DMEM/F12 supplemented with fetal calf serum.[3]

Hormone Treatment
  • Prior to hormone treatment, cells are typically grown to a specific confluency (e.g., 75-85%) and then switched to a hormone-free medium for a period (e.g., 24 hours) to establish a baseline.[4][5]

  • Hormones are then added to the culture medium at specified concentrations. For example, estradiol (E2) at 1 nM and this compound at 100 nM have been used in in-vitro studies.[2]

  • Treatment duration can vary depending on the experimental endpoint, ranging from a few hours to several days.[6]

RNA Extraction and Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from the cultured endometrial cells or tissue samples. The tissue is first homogenized, and then a commercial RNA extraction kit is used to isolate the RNA.[7] RNA integrity is assessed to ensure high-quality samples for downstream analysis.[7]

  • Microarray Analysis: Gene expression profiling has been performed using microarrays, such as the Affymetrix U133plus2 array.[2] This involves synthesizing cDNA from the extracted RNA, labeling it, and hybridizing it to the microarray chip. The chip is then scanned to measure the intensity of the signals, which corresponds to the expression level of each gene.

  • RNA-Sequencing (RNA-seq): A more modern and comprehensive approach is RNA-sequencing. The general workflow includes:

    • Library Preparation: mRNA is enriched from total RNA, fragmented, and used to synthesize a cDNA library.[7]

    • Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.[7][8]

    • Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted to determine its expression level. Differentially expressed genes between treatment groups are then identified.[8]

Signaling Pathways and Molecular Mechanisms

Estradiol primarily exerts its effects through the estrogen receptor (ER), leading to the regulation of genes involved in cell cycle progression and proliferation.[1] In contrast, this compound has a more complex, tissue-selective mechanism of action. It is metabolized into various active compounds that can have estrogenic, progestagenic, and androgenic effects.[1][9]

In the endometrium, this compound's metabolites can act as estrogens but also have potent progestagenic effects, which tend to counteract the proliferative effects of estrogen.[10][11] This is achieved in part by the conversion of this compound to its delta4-isomer, which has progestagenic and androgenic properties, and by modulating the activity of enzymes like sulfotransferase, which inactivates estrogens.[9] This dual action is thought to be responsible for the lower level of endometrial stimulation observed with this compound compared to unopposed estradiol.[1][9]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gene_expression Gene Expression Analysis cluster_downstream_analysis Downstream Analysis Endometrial_Tissue Endometrial Tissue/Cells Hormone_Treatment Hormone Treatment (Estradiol or this compound) Endometrial_Tissue->Hormone_Treatment RNA_Extraction RNA Extraction Hormone_Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG Identification) Sequencing->Data_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis Data_Analysis->Pathway_Analysis Comparative_Analysis Comparative Analysis of Gene Expression Profiles Data_Analysis->Comparative_Analysis

Caption: Experimental workflow for comparative gene expression analysis.

Signaling_Pathways cluster_estradiol Estradiol Signaling cluster_this compound This compound Signaling Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER ERE Estrogen Response Element (ERE) ER->ERE Proliferation_Genes Cell Cycle & Proliferation Genes ERE->Proliferation_Genes Activation This compound This compound Metabolites Active Metabolites (Estrogenic, Progestagenic, Androgenic) This compound->Metabolites Receptors ER, PR, AR Metabolites->Receptors Enzyme_Modulation Enzyme Modulation (e.g., Sulfotransferase) Metabolites->Enzyme_Modulation Target_Genes Diverse Target Genes (e.g., Cell Cycle, Differentiation) Receptors->Target_Genes Activation/ Inhibition

Caption: Simplified signaling pathways of Estradiol and this compound.

References

validating the anti-proliferative effects of Tibolone in different breast cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced effects of hormonal agents on breast cancer is paramount. Tibolone, a synthetic steroid with tissue-specific hormonal activities, has been a subject of interest for its potential role in managing menopausal symptoms. However, its impact on breast tissue, particularly in the context of cancer, warrants a detailed examination. This guide provides a comparative analysis of the anti-proliferative effects of this compound in different breast cancer cell lines, supported by experimental data and methodologies.

Comparative Analysis of this compound's Effects on Breast Cancer Cell Proliferation

This compound's influence on breast cancer cell proliferation is complex, with studies revealing conflicting outcomes depending on the cell line and experimental conditions. The most commonly studied cell lines are the estrogen receptor-positive (ER+) MCF-7 and T-47D lines.

Cell LineThis compound ConcentrationObserved Effect on ProliferationProliferation MarkerKey Findings
MCF-7 0.01 µM - 1 µMSignificant cell growth promotion [1][2]Not specifiedThis compound was unable to inhibit estradiol-induced proliferation at concentrations of 0.01 µM and 0.1 µM.[1][2]
MCF-7 & T-47D Not specifiedInhibition of estradiol (B170435) synthesis [3]Not specifiedThis compound and its Δ4-metabolite block sulfatase and 17β-hydroxysteroid dehydrogenase activities, suggesting a protective effect.[3]
MCF-7 & T-47D Not specifiedAnti-proliferative and pro-apoptotic [3][4]Apoptosis, Bcl-2, BaxThis compound and its Δ4-isomer have anti-proliferative effects and increase apoptosis.[3][4]
ER+ Primary Breast Cancer Tissue (In vivo) 2.5 mg/day for 14 daysNo significant effect [4][5][6]Ki-67Median Ki-67 expression decreased slightly in the this compound group but was not significantly different from placebo.[5][6]

Mechanism of Action: A Tissue-Specific Approach

This compound is classified as a Selective Tissue Estrogenic Activity Regulator (STEAR).[7][8] Following administration, it is converted into three active metabolites: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[8] The 3α- and 3β-hydroxy metabolites exert estrogenic effects, while the Δ4-isomer has progestogenic and androgenic properties.[7]

In breast tissue, this compound's primary action is thought to be the inhibition of local estrogen synthesis. It achieves this by:

  • Inhibiting sulfatase: This enzyme converts estrone (B1671321) sulfate (B86663) into estrone, a precursor to the potent estrogen, estradiol.[7][9]

  • Inhibiting 17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme is responsible for the conversion of estrone to estradiol.[7]

  • Stimulating sulfotransferase: This enzyme converts estrone back to the inactive estrone sulfate.[7][9]

The Δ4-isomer of this compound is also believed to contribute to the anti-proliferative and pro-apoptotic effects observed in some studies.[3][7]

Tibolone_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Breast Cancer Cell Estrone Sulfate Estrone Sulfate Sulfatase Sulfatase Estrone Sulfate->Sulfatase Tibolone_metabolites This compound Metabolites Tibolone_metabolites->Sulfatase Inhibits 17b_HSD 17β-HSD Tibolone_metabolites->17b_HSD Inhibits Sulfotransferase Sulfotransferase Tibolone_metabolites->Sulfotransferase Stimulates Estrone Estrone Sulfatase->Estrone Estradiol Estradiol 17b_HSD->Estradiol Sulfotransferase->Estrone Sulfate Estrone->17b_HSD Estrone->Sulfotransferase ER Estrogen Receptor Estradiol->ER Activates Proliferation Proliferation ER->Proliferation Promotes Apoptosis Apoptosis Delta4_isomer Δ4-isomer Delta4_isomer->Proliferation Inhibits Delta4_isomer->Apoptosis Induces Experimental_Workflow cluster_InVitro In Vitro Proliferation Assay cluster_InVivo In Vivo Proliferation Analysis Cell_Culture 1. Breast Cancer Cell Culture (MCF-7, T-47D) Hormone_Deprivation 2. Hormone Deprivation Cell_Culture->Hormone_Deprivation Treatment 3. Treatment with This compound / Controls Hormone_Deprivation->Treatment Proliferation_Assay 4. Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Data_Analysis 5. Data Analysis Proliferation_Assay->Data_Analysis Patient_Biopsy_Pre 1. Patient Tumor Biopsy (Pre-treatment) Tibolone_Treatment 2. This compound Treatment Patient_Biopsy_Pre->Tibolone_Treatment Patient_Biopsy_Post 3. Patient Tumor Biopsy (Post-treatment) Tibolone_Treatment->Patient_Biopsy_Post IHC 4. Ki-67 Immunohistochemistry Patient_Biopsy_Post->IHC Scoring 5. Scoring of Proliferation Index IHC->Scoring

References

Tibolone vs. Raloxifene: A Comparative Analysis of Effects on Bone Turnover Markers in Ovariectomized Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparison of the effects of Tibolone and Raloxifene (B1678788) on bone turnover markers in ovariectomized (OVX) rats, a common animal model for postmenopausal osteoporosis. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further research and development in the field of osteoporosis treatment. While direct head-to-head comparative studies in rats are limited, this guide compiles and analyzes data from separate studies to provide a comprehensive overview.

Executive Summary

Both this compound, a synthetic steroid with tissue-specific hormonal activity, and Raloxifene, a selective estrogen receptor modulator (SERM), have demonstrated efficacy in preventing bone loss in ovariectomized rats. The available data suggests that both compounds modulate bone turnover by influencing the activity of osteoblasts and osteoclasts. This compound's effects are mediated through its metabolites which have estrogenic, progestogenic, and androgenic properties, primarily acting via the estrogen receptor on bone.[1] Raloxifene also exerts its bone-protective effects through the estrogen receptor, acting as an agonist in bone tissue.[2][3]

This guide presents quantitative data on key bone turnover markers, details of experimental protocols from relevant studies, and visual diagrams of the proposed signaling pathways and experimental workflows.

Data on Bone Turnover Markers

The following tables summarize the quantitative effects of this compound and Raloxifene on key bone turnover markers in ovariectomized rats, as reported in separate studies. It is important to note that direct comparison of absolute values between studies should be done with caution due to potential variations in experimental conditions.

Table 1: Effects of this compound on Bone Turnover Markers in Ovariectomized Rats

Bone Turnover MarkerAnimal ModelTreatment GroupDosageDuration% Change vs. OVX ControlStudy
Plasma Osteocalcin3-month-old OVX Wistar ratsThis compound1000 µ g/rat/day 4 weeks↓ Significant Reduction[4]
Urinary Deoxypyridinoline (DPD)/Creatinine (B1669602) Ratio3-month-old OVX Wistar ratsThis compound1000 µ g/rat/day 4 weeks↓ Significant Reduction[4]
Plasma Osteocalcin3-month-old OVX Wistar ratsThis compound500 µ g/rat , twice daily4 weeks↓ Significant Reduction[1]
Urinary Deoxypyridinoline (DPD)/Creatinine Ratio3-month-old OVX Wistar ratsThis compound500 µ g/rat , twice daily4 weeks↓ Significant Reduction[1]

Table 2: Effects of Raloxifene on Bone Turnover Markers in Ovariectomized Rats

Bone Turnover MarkerAnimal ModelTreatment GroupDosageDuration% Change vs. OVX ControlStudy
Serum Alkaline Phosphatase (ALP)Adult female OVX ratsRaloxifene2 mg/kg6 weeks↓ (Conflicting effects reported)[5]
Serum OsteocalcinAdult female OVX ratsRaloxifene2 mg/kg6 weeks↑↓ (Conflicting effects reported)[5]
Urinary Deoxypyridinoline (DPD)Adult female OVX ratsRaloxifene2 mg/kg6 weeks↓ Remarkable Reduction (p<0.001)[5]

Experimental Protocols

The methodologies described below are based on the protocols from the cited studies investigating the effects of this compound and Raloxifene in ovariectomized rats.

Ovariectomized Rat Model of Postmenopausal Osteoporosis

A widely accepted preclinical model to simulate postmenopausal bone loss involves the surgical removal of the ovaries (ovariectomy) in female rats. This procedure induces estrogen deficiency, leading to an increase in bone turnover and subsequent bone loss, mimicking the physiological changes observed in postmenopausal women.

  • Animal Strain: Typically, Wistar or Sprague-Dawley rats are used.

  • Age: Mature female rats, often around 3 months of age, are selected.

  • Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation, where the ovaries are exposed but not removed, is conducted on the control group.

  • Post-operative Recovery: A recovery period of several weeks is allowed for the estrogen-deficient state to be established before the commencement of treatment.

Drug Administration
  • This compound: Administered orally, often as a suspension in a vehicle like carboxymethylcellulose with a non-ionic surfactant. Dosages in rat studies have ranged from 125 to 4000 µ g/rat/day .[1][4]

  • Raloxifene: Typically administered orally or via subcutaneous injection. Dosages in rat studies have been around 2-3 mg/kg body weight per day.[2][5]

  • Treatment Duration: The treatment period in these studies typically ranges from 4 to 6 weeks.[1][4][5]

Measurement of Bone Turnover Markers

At the end of the treatment period, blood and urine samples are collected for the analysis of bone turnover markers.

  • Bone Formation Markers:

    • Serum Osteocalcin: A protein secreted by osteoblasts, measured by enzyme-linked immunosorbent assay (ELISA) or immunoradiometric assay.

    • Serum Alkaline Phosphatase (ALP): An enzyme involved in bone mineralization, with bone-specific isoenzymes being more indicative of bone formation. Measured using enzymatic-colorimetric methods.

  • Bone Resorption Markers:

    • Urinary Deoxypyridinoline (DPD): A collagen cross-link product released during bone resorption, measured by ELISA and often normalized to urinary creatinine levels to account for variations in urine concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for studying the effects of these compounds on bone metabolism in rats.

Tibolone_Mechanism_of_Action This compound This compound (Oral Administration) Metabolites Active Metabolites (3α-OH, 3β-OH, Δ4-isomer) This compound->Metabolites Metabolism ER Estrogen Receptor (ER) on Osteoblasts & Osteoclasts Metabolites->ER Binds to Osteoblast Osteoblast Activity ER->Osteoblast Osteoclast Osteoclast Activity ER->Osteoclast Bone_Formation ↑ Bone Formation Osteoblast->Bone_Formation Leads to Bone_Resorption ↓ Bone Resorption Osteoclast->Bone_Resorption Leads to

Caption: Proposed mechanism of this compound on bone cells.

Raloxifene_Mechanism_of_Action Raloxifene Raloxifene (Oral Administration) ER Estrogen Receptor (ER-α) on Osteoblasts & Osteoclasts Raloxifene->ER Binds to Gene_Transcription Modulation of Gene Transcription ER->Gene_Transcription OPG ↑ Osteoprotegerin (OPG) production Gene_Transcription->OPG RANKL ↓ RANKL expression Gene_Transcription->RANKL Osteoclastogenesis ↓ Osteoclastogenesis and Activity OPG->Osteoclastogenesis RANKL->Osteoclastogenesis

Caption: Raloxifene's signaling pathway in bone tissue.

Experimental_Workflow Start Animal Acclimatization Surgery Ovariectomy (OVX) or Sham Operation Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment Drug Administration (this compound, Raloxifene, Vehicle) Recovery->Treatment Sample_Collection Blood and Urine Sample Collection Treatment->Sample_Collection Analysis Biochemical Analysis of Bone Turnover Markers Sample_Collection->Analysis Data_Analysis Statistical Analysis and Comparison Analysis->Data_Analysis

Caption: General experimental workflow for rat studies.

Conclusion

Based on the available preclinical data from ovariectomized rat models, both this compound and Raloxifene demonstrate a protective effect against estrogen deficiency-induced bone loss by modulating bone turnover. Both drugs significantly reduce markers of bone resorption. The data on bone formation markers for Raloxifene appears to be more varied in the literature. It is evident that both compounds interact with the estrogen receptor pathway in bone tissue to exert their effects.

The information compiled in this guide serves as a valuable resource for understanding the preclinical profiles of this compound and Raloxifene. However, the lack of direct head-to-head comparative studies in rats measuring a comprehensive panel of bone turnover markers highlights a gap in the current literature. Future studies directly comparing these two agents in the same animal model are warranted to provide a more definitive comparative assessment of their efficacy and mechanisms of action on bone metabolism.

References

A Head-to-Head Comparison of Tibolone and Conjugated Estrogen on Hemostasis Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone replacement therapy (HRT) is a cornerstone for managing menopausal symptoms, with conjugated estrogens being a long-standing therapeutic option. Tibolone, a synthetic steroid with tissue-specific hormonal effects, presents an alternative. Understanding the nuanced effects of these therapies on the intricate balance of hemostasis is paramount for drug development and clinical decision-making, particularly concerning thromboembolic risk. This guide provides a detailed, evidence-based comparison of this compound and conjugated estrogen on key hemostasis markers, summarizing quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Data Presentation: Quantitative Effects on Hemostasis Markers

The following tables summarize the quantitative effects of this compound and conjugated estrogen on various markers of coagulation and fibrinolysis from randomized controlled trials.

Table 1: Effects on Coagulation Factors

Hemostasis MarkerThis compound (2.5 mg/day)Conjugated Estrogen (0.625 mg/day)Key Findings & Citations
Fibrinogen No significant change or slight decrease.Significant decrease.Conjugated estrogen leads to a more pronounced decrease in fibrinogen levels compared to this compound.[1]
Factor VII Significant decrease.Significant decrease.Both treatments reduce Factor VII levels, a key component of the extrinsic coagulation pathway.[1][2]
Factor IX Significant decrease.No significant change reported in comparative studies.This compound has been shown to significantly decrease Factor IX levels.[1]
Antithrombin III No significant change or less reduction.Significant decrease.Conjugated estrogen significantly reduces this key anticoagulant, while this compound has a lesser effect.[2][3]
Protein C Less reduction.Reduction observed.This compound shows a less pronounced reduction in this natural anticoagulant compared to conjugated estrogen therapies.[2]
Protein S Less reduction.Reduction observed.Similar to Protein C, this compound has a smaller impact on reducing Protein S levels.[2]
Activated Partial Thromboplastin (B12709170) Time (aPTT) Significant increase (prolongation).Significant increase (prolongation).Both therapies prolong aPTT, indicating an effect on the intrinsic and common coagulation pathways.[1]

Table 2: Effects on Fibrinolysis Markers

Hemostasis MarkerThis compound (2.5 mg/day)Conjugated Estrogen (0.625 mg/day)Key Findings & Citations
D-dimer Less increase.Increase observed.Conjugated estrogen is associated with a greater increase in D-dimer levels, a marker of fibrin (B1330869) degradation.[2]
Plasminogen Activator Inhibitor-1 (PAI-1) Significant decrease.Significant decrease.Both treatments reduce the primary inhibitor of fibrinolysis, suggesting a shift towards a more profibrinolytic state.[3][4]
Tissue Plasminogen Activator (tPA) Decrease in activity.Decrease in antigen levels.The effects on tPA, a key enzyme in fibrinolysis, are complex and vary between studies.[4][5]
Plasminogen Significant increase.Not consistently reported in comparative studies.This compound has been shown to significantly increase plasminogen levels, a precursor to the primary fibrinolytic enzyme.[4]

Experimental Protocols

The data presented above are derived from randomized, double-blind, placebo-controlled clinical trials involving postmenopausal women. Below are generalized methodologies employed in these studies.

Study Design

Participants were typically healthy, postmenopausal women randomized to receive daily oral doses of either this compound (2.5 mg), conjugated equine estrogen (CEE) (0.625 mg, often combined with a progestin such as medroxyprogesterone (B1676146) acetate), or a placebo. Treatment durations in these studies generally ranged from 3 to 24 months.

Blood Sampling and Processing

Venous blood samples were collected from participants at baseline and at specified follow-up intervals. Blood was collected in tubes containing sodium citrate (B86180) for coagulation assays. Platelet-poor plasma was obtained by centrifugation for the analysis of most hemostasis markers.

Assay Methods for Hemostasis Markers
  • Fibrinogen: Clauss method was commonly used, which is a functional assay that measures the rate of fibrin clot formation after the addition of thrombin.

  • Coagulation Factors (VII, IX): One-stage clotting assays based on the prothrombin time (PT) or activated partial thromboplastin time (aPTT) with factor-deficient plasma were typically employed.

  • Antithrombin III, Protein C, and Protein S: Chromogenic or enzyme-linked immunosorbent assays (ELISA) were used to measure the activity or antigen levels of these natural anticoagulants.

  • Activated Partial Thromboplastin Time (aPTT): Measured using commercially available reagents on an automated coagulometer.

  • D-dimer: Quantitative immunoassays, such as ELISA or latex-enhanced immunoturbidimetric assays, were used.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and conjugated estrogen on hemostasis can be attributed to their distinct mechanisms of action and metabolic pathways.

This compound's Mechanism of Action

Tibolone_Metabolism_and_Action cluster_metabolites This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism AlphaOH 3α-OH-Tibolone BetaOH 3β-OH-Tibolone Delta4 Δ4-Isomer ER Estrogen Receptor AlphaOH->ER BetaOH->ER PR Progesterone Receptor Delta4->PR AR Androgen Receptor Delta4->AR Receptors Hormone Receptors Fibrinolysis ↑ Fibrinolysis (↑ Plasminogen, ↓ PAI-1) ER->Fibrinolysis Coagulation ↓ Coagulation Factors (e.g., FVII, FIX) PR->Coagulation AR->Coagulation Effects Hemostatic Effects

Caption: Metabolic pathway of this compound and its influence on hemostasis.

Conjugated Estrogen's Mechanism of Action

Conjugated estrogens, primarily estrone (B1671321) sulfate, are metabolized to active estrogens. These estrogens interact with estrogen receptors (ERα and ERβ) in the liver, leading to altered synthesis of various coagulation and fibrinolytic proteins.[7][8] The increased production of certain procoagulant factors and the reduction of natural anticoagulants like antithrombin III contribute to a more prothrombotic state compared to this compound.

Conjugated_Estrogen_Pathway CEE Conjugated Estrogen Liver Liver CEE->Liver ER Estrogen Receptors (ERα, ERβ) Liver->ER Binds to Gene Gene Transcription ER->Gene Modulates Procoagulant ↑ Procoagulant Factors Gene->Procoagulant Anticoagulant ↓ Anticoagulant Factors (e.g., Antithrombin III) Gene->Anticoagulant Fibrinolytic Altered Fibrinolysis (↓ PAI-1, ↑ D-dimer) Gene->Fibrinolytic Prothrombotic Prothrombotic State Procoagulant->Prothrombotic Anticoagulant->Prothrombotic Fibrinolytic->Prothrombotic

Caption: Mechanism of conjugated estrogen's effect on hemostasis.

Experimental Workflow for Comparing Hemostatic Effects

The following diagram illustrates a typical experimental workflow for a clinical trial comparing the effects of this compound and conjugated estrogen on hemostasis markers.

Experimental_Workflow Recruitment Patient Recruitment (Postmenopausal Women) Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization GroupT This compound Group (2.5 mg/day) Randomization->GroupT GroupC Conjugated Estrogen Group (0.625 mg/day) Randomization->GroupC GroupP Placebo Group Randomization->GroupP FollowUp Follow-up Visits (e.g., 3, 6, 12 months) GroupT->FollowUp GroupC->FollowUp GroupP->FollowUp Blood Blood Sample Collection FollowUp->Blood Analysis Hemostasis Marker Analysis Blood->Analysis Data Data Analysis & Comparison Analysis->Data Conclusion Conclusion Data->Conclusion

Caption: A typical clinical trial workflow for hemostasis marker comparison.

Conclusion

The evidence from clinical trials indicates that both this compound and conjugated estrogen influence the hemostatic system, but with distinct profiles. This compound appears to induce a more favorable hemostatic balance by promoting fibrinolysis without significantly impacting key natural anticoagulants to the same extent as conjugated estrogen.[1][2] Conjugated estrogen, while also showing some profibrinolytic effects, tends to have a more procoagulant profile, characterized by a reduction in antithrombin III and a greater increase in D-dimer levels.[2][3] These differences are critical for researchers and drug development professionals to consider when evaluating the cardiovascular safety profiles of hormonal therapies for postmenopausal women. Further research is warranted to fully elucidate the long-term clinical implications of these differential effects on hemostasis.

References

Confirming the Estrogen Receptor-Mediated Effects of Tibolone on Bone Using Antiestrogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tibolone's performance in bone protection, focusing on experimental data that confirms its estrogen receptor (ER)-mediated effects through the use of antiestrogens.

This compound is a synthetic steroid that exhibits tissue-selective hormonal activities.[1] Upon administration, it is rapidly metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[1] The 3α- and 3β-hydroxy metabolites have a strong affinity for the estrogen receptor, primarily exerting estrogenic effects in the bone, brain, and vagina.[1][2] The Δ4-isomer has progestogenic and androgenic properties.[1] This unique metabolic profile allows this compound to prevent bone loss in postmenopausal women without stimulating the endometrium.[2][3]

The Pivotal Role of the Estrogen Receptor in this compound's Bone-Protective Effects

The bone-preserving effects of this compound are attributed to the activation of the estrogen receptor by its hydroxy metabolites.[2][4] This activation leads to a reduction in bone resorption and turnover, similar to the effects of estrogen.[3] To definitively establish that this effect is mediated through the estrogen receptor, studies have been conducted using antiestrogens, which are compounds that block the action of estrogens. The rationale is that if this compound's action on bone is indeed ER-mediated, then the co-administration of an antiestrogen (B12405530) should counteract its bone-protective effects.

One key study investigated this mechanism in an ovariectomized (OVX) rat model, which mimics postmenopausal estrogen deficiency and subsequent bone loss.[3] The study evaluated the effects of this compound alone and in combination with an antiestrogen (ICI 164,384), an antiandrogen (Flutamide), and an antiprogestogen (Org 31710) on bone mineral density and bone turnover markers.[3]

Experimental Protocols

In Vivo Study in Ovariectomized Rat Model

A study was conducted to determine the specific receptor pathways through which this compound exerts its bone-protective effects.[3]

  • Animal Model: Three-month-old female Wistar rats were used. Ovariectomy (OVX) was performed to induce estrogen deficiency, simulating a postmenopausal state. A sham-operated group served as a control.

  • Treatment Groups:

    • Sham-operated + Vehicle

    • OVX + Vehicle

    • OVX + this compound (125 µ g/rat or 500 µ g/rat , twice daily, oral)

    • OVX + this compound (500 µ g/rat , twice daily, oral) + ICI 164,384 (antiestrogen)

    • OVX + this compound (500 µ g/rat , twice daily, oral) + Flutamide (antiandrogen)

    • OVX + this compound (500 µ g/rat , twice daily, oral) + Org 31710 (antiprogestogen)

    • OVX + 17β-estradiol

    • OVX + Testosterone

  • Duration of Treatment: 4 weeks.[3]

  • Endpoint Measurements:

    • Trabecular Bone Mineral Density (BMD): Measured in the distal femur.[3]

    • Bone Turnover Markers:

      • Plasma osteocalcin (B1147995) (a marker of bone formation).[3]

      • Urinary deoxypyridinoline/creatinine (Dpyr/Cr) ratio (a marker of bone resorption).[3]

Data Presentation

Table 1: Effect of this compound and Antiestrogen on Trabecular Bone Mineral Density (BMD) in Ovariectomized Rats
Treatment GroupChange in Trabecular BMD from OVX Control
OVX + VehicleBaseline
OVX + this compoundSignificant increase
OVX + this compound + Antiestrogen (ICI 164,384)No significant change (effect of this compound blocked)
OVX + 17β-estradiolSignificant increase
OVX + 17β-estradiol + Antiestrogen (ICI 164,384)No significant change (effect of estradiol (B170435) blocked)

Data synthesized from the findings of the study, which reported that the antiestrogen counteracted the effects of both this compound and 17β-estradiol on trabecular BMD.[3]

Table 2: Effect of this compound and Antiestrogen on Bone Turnover Markers in Ovariectomized Rats
Treatment GroupPlasma OsteocalcinUrinary Dpyr/Cr Ratio
OVX + VehicleIncreasedIncreased
OVX + this compoundReducedReduced
OVX + this compound + Antiestrogen (ICI 164,384)Not significantly different from OVX controlNot significantly different from OVX control
OVX + 17β-estradiolReducedReduced
OVX + 17β-estradiol + Antiestrogen (ICI 164,384)Not significantly different from OVX controlNot significantly different from OVX control

Data synthesized from the study's findings, indicating that the antiestrogen blocked the inhibitory effects of this compound and 17β-estradiol on bone resorption and turnover.[3]

Table 3: Comparison of this compound's Effect on Lumbar Spine BMD vs. Placebo and Other Therapies in Postmenopausal Women
TreatmentDurationMean % Change in Lumbar Spine BMD
This compound (2.5 mg/day)2 years+4.87% to +7.35%
Placebo2 years-0.8% to -2.0%
Estrogen Therapy (ET)2 yearsNo significant difference compared to this compound 2.5 mg
Raloxifene (60 mg/day)2 years+2.1%

Data compiled from multiple clinical trials.[4][5][6]

Table 4: Comparison of this compound's Effect on Femoral Neck BMD vs. Placebo and Other Therapies in Postmenopausal Women
TreatmentDurationMean % Change in Femoral Neck BMD
This compound (2.5 mg/day)2 years+2.9% to +4.21%
Placebo2 years-1.3% to -2.1%
Estrogen Therapy (ET)2 yearsNo significant difference compared to this compound 2.5 mg
Raloxifene (60 mg/day)2 yearsIncrease, but significantly less than this compound

Data compiled from multiple clinical trials.[4][5][6]

Mandatory Visualization

Tibolone_Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Metabolism cluster_2 Bone Tissue cluster_3 Antiestrogen Intervention This compound This compound Metabolites 3α-OH-Tibolone 3β-OH-Tibolone Δ4-isomer This compound->Metabolites ER Estrogen Receptor (ER) Metabolites->ER Binds to Bone_Response Decreased Bone Resorption Increased Bone Formation ER->Bone_Response Activates Antiestrogen Antiestrogen (e.g., ICI 164,384) Antiestrogen->ER Blocks

Caption: Signaling pathway of this compound's action on bone and its blockade by an antiestrogen.

Experimental_Workflow cluster_treatments Treatment Groups (4 weeks) cluster_endpoints Endpoint Analysis start Ovariectomized (OVX) Rat Model group1 Vehicle start->group1 group2 This compound start->group2 group3 This compound + Antiestrogen start->group3 group4 This compound + Antiandrogen start->group4 group5 This compound + Antiprogestogen start->group5 bmd Bone Mineral Density (BMD) - Distal Femur group1->bmd markers Bone Turnover Markers - Plasma Osteocalcin - Urinary Dpyr/Cr group1->markers group2->bmd group2->markers group3->bmd group3->markers group4->bmd group4->markers group5->bmd group5->markers result Confirmation of ER-Mediated Effect bmd->result markers->result

Caption: Workflow of the in vivo experiment to confirm the ER-mediated effects of this compound.

Conclusion

References

A Comparative Analysis of Tibolone and Medroxyprogesterone Acetate on Endometrial Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro effects of Tibolone and Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) on endometrial cancer cells. The information presented is collated from multiple research studies to provide a detailed overview of their mechanisms of action, effects on cell proliferation, and the signaling pathways involved.

Overview and Key Findings

This compound, a synthetic steroid with estrogenic, progestogenic, and androgenic properties, is primarily used in hormone replacement therapy.[1][2] In the context of endometrial cancer, its effects are predominantly progestagenic, closely mimicking those of Medroxyprogesterone Acetate (MPA), a standard progestin therapy for endometrial hyperplasia and carcinoma.[1][3][4]

Both this compound and MPA have been shown to inhibit the growth of progesterone (B1679170) receptor (PR)-positive endometrial cancer cells.[5][6] The primary mechanism of this compound's action involves its conversion to a progestagenic metabolite, the Δ4 isomer, which then exerts its effects.[5][6] Studies on gene expression have revealed that this compound and MPA regulate a similar set of genes involved in the cell cycle and differentiation, including those of the prereplication complex.[1] However, some genes are specifically regulated by this compound, suggesting a unique aspect to its activity.[1][2]

MPA is understood to exert its influence through various signaling pathways, including the PI3K/AKT/mTOR pathway and by inducing endoplasmic reticulum (ER) stress.[4][7]

Quantitative Data on Cell Proliferation

The following table summarizes the dose-dependent effects of this compound and MPA on the proliferation of PR-positive Ishikawa endometrial cancer cells. The data is derived from a study where cells were treated for 10 days, and cell growth was measured as a percentage of the control (untreated cells).

ConcentrationThis compound (% of Control Growth)MPA (% of Control Growth)
0.01 nM ~100%~90%
0.1 nM ~95%~80%
1 nM ~80%~60%
10 nM ~60%~40%
100 nM ~40%~30%

Data adapted from: A study on the progestagenic effects of this compound and its metabolites in the Ishikawa PRAB-36 endometrial carcinoma cell line.[5]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • ECC1: An estrogen receptor (ER) expressing human endometrial cancer cell line, which was stably transfected to also express both progesterone receptor (PR) isoforms (PRA and PRB).[1][2]

    • Ishikawa PRAB-36: A human endometrial carcinoma cell line containing progesterone receptors A and B, but lacking estrogen and androgen receptors.[5][6]

  • Culture Conditions: Cells were cultured in DMEM/Ham's F-12 medium supplemented with DCC-FBS (dextran-coated charcoal-stripped fetal bovine serum) to remove steroid hormones.[5]

  • Drug Treatment: Cells were treated with varying concentrations of this compound (0.01 nM to 100 nM) or MPA (0.01 nM to 100 nM) for specified durations (e.g., 6 to 10 days).[2][5]

Cell Proliferation Assays
  • ³H-Thymidine Incorporation Assay:

    • Cells were cultured in the presence of the drugs for a specified period (e.g., 6 days).

    • ³H-thymidine was added to the culture medium overnight.

    • Cells were washed and lysed.

    • The incorporation of radioactivity was measured to determine the rate of DNA synthesis, which is indicative of cell proliferation.[2]

  • OD260 nm Measurement:

    • Cells were cultured for the duration of the experiment (e.g., 10 days).

    • Cells were harvested in 1 N NaOH.

    • The optical density at 260 nm (OD260) was measured to quantify the amount of cellular material, which correlates with cell number.[5]

Gene Expression Profiling
  • Method: Affymetrix U133plus2 GeneChips were used for gene expression profiling.[1][2]

  • Procedure:

    • Total RNA was extracted from the treated and control cells.

    • 1 µg of total RNA was used to prepare antisense biotinylated RNA according to the Affymetrix protocol.

    • The labeled RNA was hybridized to the GeneChips.

    • The chips were scanned, and the data was analyzed to identify differentially expressed genes.[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Endometrial Cancer Cell Culture (ECC1 or Ishikawa PRAB-36) treatment Incubation with Drugs (e.g., 6-10 days) cell_culture->treatment drug_prep Preparation of this compound and MPA (Varying Concentrations) drug_prep->treatment prolif_assay Cell Proliferation Assay (³H-Thymidine or OD260) treatment->prolif_assay gene_exp Gene Expression Profiling (Affymetrix) treatment->gene_exp

Caption: Experimental workflow for comparing this compound and MPA effects.

This compound Metabolism and Action

G This compound This compound delta4 Δ4 Isomer (Progestagenic Metabolite) This compound->delta4 Metabolism pr Progesterone Receptor (PR) delta4->pr nucleus Nucleus pr->nucleus gene_reg Regulation of Cell Cycle and Differentiation Genes nucleus->gene_reg growth_inhibit Inhibition of Cell Growth gene_reg->growth_inhibit G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_er_stress Endoplasmic Reticulum Stress mpa MPA prb Progesterone Receptor B (PRB) mpa->prb pi3k PI3K prb->pi3k Inhibition er_stress ER Stress Induction prb->er_stress akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibition of Apoptosis chop CHOP Upregulation er_stress->chop chop->apoptosis

References

Tibolone vs. 17beta-estradiol: A Comparative Analysis of Their Impact on Mood and Libido in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tibolone and 17beta-estradiol, focusing on their effects on mood and libido as observed in preclinical animal models. The information is intended to support researchers and professionals in the field of drug development and neuroscience.

Introduction

This compound is a synthetic steroid with tissue-specific hormonal activities, exhibiting estrogenic, progestogenic, and androgenic effects.[1][2][3] It is metabolized into three active compounds: 3α-hydroxythis compound and 3β-hydroxythis compound with estrogenic properties, and the Δ4-isomer which has progestogenic and androgenic actions.[2][3] 17beta-estradiol (E2) is the primary and most potent endogenous estrogen. Both compounds are investigated for their potential to alleviate mood and libido changes associated with hormonal fluctuations, particularly during menopause. Animal models provide a crucial platform for dissecting the specific behavioral and neurobiological effects of these compounds.

Impact on Mood in Animal Models

Animal models of anxiety and depression are essential for evaluating the psychopharmacological effects of hormonal therapies. Key behavioral tests include the elevated plus maze (EPM) for anxiety-like behavior and the forced swim test (FST) for depression-like behavior.

This compound

Chronic administration of this compound in ovariectomized (OVX) rats has been shown to modulate anxiety-like behavior and enhance cognitive performance.[4] The mood-enhancing effects of this compound may be linked to its influence on the serotonergic system.[5]

17beta-estradiol

17beta-estradiol has demonstrated both anxiolytic and antidepressant-like effects in various rodent models.[6][7] Studies have shown that E2 administration can reduce anxiety-like behavior in the elevated plus maze and decrease immobility time in the forced swim test, indicative of an antidepressant effect.[8][9] These effects are often mediated through estrogen receptor beta (ERβ).[10]

Quantitative Data: Mood-Related Behavioral Tests
Behavioral TestAnimal ModelTreatment GroupKey Findings
Elevated Plus Maze (Anxiety) Ovariectomized Rats17beta-estradiolIncreased time spent in and entries into the open arms, indicating an anxiolytic-like effect.[8]
Ovariectomized RatsThis compound (1 and 10 mg/kg)High doses improved emotional learning, potentially related to modulation of cholinergic and serotonergic systems.[4]
Forced Swim Test (Depression) Ovariectomized Rats17beta-estradiol (2.5-10 µ g/rat )Decreased immobility and increased swimming, suggesting an antidepressant-like action.[9]
Ovariectomized Mice17beta-estradiol (100 or 200 µg/kg)Significantly reduced total duration of immobility.[10]

Note: Direct comparative studies of this compound and 17beta-estradiol in these specific behavioral paradigms are limited. The data presented is a synthesis from separate studies.

Impact on Libido in Animal Models

Female sexual behavior in rodents, often used as a proxy for libido, is primarily assessed through the lordosis behavior, a posture necessary for mating.

This compound

This compound has been shown to facilitate lordosis behavior in estradiol-primed ovariectomized rats.[11][12] This effect is thought to be mediated through the activation of estrogen and progesterone (B1679170) receptors.[11][12] The androgenic properties of this compound's Δ4-isomer metabolite may also contribute to its positive effects on libido.[13]

17beta-estradiol

17beta-estradiol is crucial for priming the brain to be receptive to sexual stimuli and is a key factor in inducing lordosis behavior in ovariectomized rodents.[14][15] It facilitates lordosis through both genomic and non-genomic actions in the brain.[16]

Quantitative Data: Libido-Related Behavioral Tests
Behavioral TestAnimal ModelTreatment GroupKey Findings
Lordosis Behavior Estradiol-primed Ovariectomized RatsThis compound (1, 4, and 16 µg, intracerebroventricular)The highest dose significantly increased the lordosis quotient.[12]
Ovariectomized Rats17beta-estradiol benzoate (B1203000) (1, 10, or 100 µg/kg)Markedly increased reactivity to cervicovaginal stimulation, leading to a higher frequency and intensity of lordosis.[14]

Note: The presented data is derived from separate studies and does not represent a direct head-to-head comparison in a single experiment.

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor.[17][18][19][20] Rodents are placed in the center, and their movement is tracked for a set period (typically 5 minutes).[21] Anxiolytic compounds generally increase the time spent and the number of entries into the open arms.[8]

Forced Swim Test (FST)

In the FST, rodents are placed in a cylinder of water from which they cannot escape.[9] The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant-like activity.[10][22]

Lordosis Behavior Assay

Ovariectomized female rats are hormonally primed, typically with estradiol (B170435) followed by progesterone or the test compound.[11][16] They are then exposed to a sexually experienced male, and the frequency and quality of the lordosis posture in response to mounting are recorded.[16] The lordosis quotient (LQ) is calculated as (number of lordosis responses / number of mounts) x 100.[16]

Signaling Pathways

This compound Signaling

This compound's effects are mediated by its metabolites which act on estrogen, progesterone, and androgen receptors. In the brain, the estrogenic metabolites can influence mood and thermoregulation, while the androgenic metabolite is thought to positively impact libido and mood.[13]

Tibolone_Signaling This compound This compound (Oral Administration) Metabolites Metabolites (3α-OH, 3β-OH, Δ4-isomer) This compound->Metabolites ER Estrogen Receptors (ERα, ERβ) Metabolites->ER 3α/β-OH PR Progesterone Receptors (PR) Metabolites->PR Δ4-isomer AR Androgen Receptors (AR) Metabolites->AR Δ4-isomer Mood Modulation of Mood (Anxiolytic/Antidepressant-like effects) ER->Mood Libido Enhancement of Libido (Lordosis Behavior) PR->Libido AR->Mood AR->Libido

Metabolic activation and receptor targets of this compound.

17beta-estradiol Signaling

17beta-estradiol exerts its effects through two main pathways: a genomic pathway involving nuclear estrogen receptors (ERs) that act as transcription factors, and a non-genomic pathway involving membrane-bound ERs that trigger rapid intracellular signaling cascades.[23][24][25][26] Both pathways are implicated in the regulation of mood and sexual behavior.[24][27]

Estradiol_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2 17β-estradiol nER Nuclear ER (ERα, ERβ) E2->nER mER Membrane ER / GPER E2->mER Gene Gene Transcription nER->Gene Protein Protein Synthesis Gene->Protein Mood Modulation of Mood Protein->Mood Libido Regulation of Libido Protein->Libido Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K) mER->Signaling Signaling->Mood Signaling->Libido

Genomic and non-genomic signaling pathways of 17beta-estradiol.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound or 17beta-estradiol in an ovariectomized rat model.

Experimental_Workflow Start Ovariectomized Adult Female Rats Acclimation Acclimation Period Start->Acclimation Grouping Random Assignment to Treatment Groups (Vehicle, this compound, 17β-estradiol) Acclimation->Grouping Treatment Chronic or Acute Drug Administration Grouping->Treatment Behavioral Behavioral Testing Treatment->Behavioral EPM Elevated Plus Maze Behavioral->EPM Anxiety FST Forced Swim Test Behavioral->FST Depression Lordosis Lordosis Behavior Assay Behavioral->Lordosis Libido Analysis Data Analysis EPM->Analysis FST->Analysis Lordosis->Analysis

Typical experimental workflow for behavioral studies.

Conclusion

Both this compound and 17beta-estradiol demonstrate positive effects on mood and libido in animal models. This compound's unique profile, with its estrogenic, progestogenic, and androgenic metabolites, suggests a complex mechanism of action that may offer benefits for both mood and sexual function.[1][13] 17beta-estradiol robustly modulates mood and is essential for female sexual behavior, acting through well-defined genomic and non-genomic pathways.[23][24]

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these two compounds in standardized animal models for both mood and libido. Such studies would be invaluable for a more definitive comparison of their efficacy and for elucidating the specific contributions of their different receptor targets to their behavioral effects. Future research should focus on filling this gap to better inform the development of targeted hormonal therapies for mood and sexual health.

References

Differential Effects of Tibolone and SERMs on Breast Tissue Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of Tibolone, a selective tissue estrogenic activity regulator (STEAR), and Selective Estrogen Receptor Modulators (SERMs) on breast tissue proliferation. The information is compiled from clinical and preclinical studies to support research and development in hormonal therapies.

Introduction

Both this compound and SERMs are utilized in postmenopausal health, but their distinct mechanisms of action result in varied effects on breast tissue. This compound's metabolites exhibit tissue-specific estrogenic, progestogenic, and androgenic effects, while SERMs, such as Tamoxifen (B1202) and Raloxifene (B1678788), act primarily as estrogen receptor (ER) antagonists in the breast.[1][2][3] Understanding these differences is critical for developing safer and more targeted therapies for postmenopausal conditions.

Mechanisms of Action in Breast Tissue

The divergent effects of this compound and SERMs on breast tissue stem from their unique molecular pathways.

This compound: In breast tissue, this compound acts primarily through its metabolites and by modulating local steroid metabolism.[4][5] It inhibits the sulfatase enzyme, preventing the conversion of inactive estrone (B1671321) sulfate (B86663) to active estrone, and also inhibits 17β-hydroxysteroid dehydrogenase, further reducing local estradiol (B170435) levels.[4][6] Concurrently, its Δ4-isomer metabolite exerts progestogenic and androgenic effects, which are thought to contribute to an anti-proliferative state.[4][7] This multi-faceted mechanism leads to a net reduction in estrogenic stimulation within the breast.[5][8]

SERMs: SERMs, like Tamoxifen and Raloxifene, exert their effects by competitively binding to estrogen receptors (ERα and ERβ) in breast cells.[2][9] This binding blocks the action of endogenous estrogen.[1] The SERM-ER complex adopts a specific conformation that recruits corepressor proteins to the DNA, inhibiting the transcription of estrogen-responsive genes that are crucial for cell proliferation.[3] This antagonistic action is the primary mechanism behind their anti-proliferative and breast cancer risk-reducing effects.[2][10]

Tibolone_Mechanism cluster_0 This compound in Circulation cluster_1 Breast Tissue Cell This compound This compound Metabolites Metabolites (3α-OH, 3β-OH, Δ4-isomer) This compound->Metabolites Metabolism Enzymes Inhibits Sulfatase & 17β-HSD enzymes Metabolites->Enzymes Receptors Binds PR/AR (Δ4-isomer) Metabolites->Receptors Estradiol Reduced local Estradiol (E2) levels Enzymes->Estradiol Proliferation Decreased Cell Proliferation Receptors->Proliferation Estradiol->Proliferation Reduced stimulation

Caption: this compound's anti-proliferative mechanism in breast tissue.

SERM_Mechanism cluster_0 Extracellular cluster_1 Breast Tissue Cell SERM SERM (e.g., Tamoxifen) ER Estrogen Receptor (ER) SERM->ER Binds & Blocks Estrogen Estrogen (E2) Estrogen->ER Binding Inhibited Gene Estrogen Response Genes ER->Gene Transcription Inhibited Proliferation Blocked Cell Proliferation Gene->Proliferation

Caption: SERM's antagonistic mechanism on the Estrogen Receptor.

Comparative Data on Breast Tissue Effects

Quantitative data from clinical studies reveal key differences in how this compound and SERMs affect mammographic density and cellular proliferation markers.

Effects on Mammographic Density

Mammographic density is a recognized risk factor for breast cancer.[4] Studies consistently show that this compound does not increase, and may even decrease, breast density, in contrast to conventional estrogen-progestin therapy (EPT).[11][12][13] Tamoxifen has been shown to cause a notable decrease in mammographic density, while Raloxifene's effect is generally considered neutral or results in a slight decrease.[3][9][14][15]

Drug ClassAgentDosageDurationChange in Mammographic DensityReference(s)
STEAR This compound2.5 mg/day1 yearDecrease (Mean BI-RADS score from 2.22 to 1.67)[11]
This compound2.5 mg/day6 monthsNo significant change vs. placebo[12]
This compound2.5 mg/day1 yearNo increase in density[16]
This compound2.5 mg/day10 yearsNo statistically significant difference vs. control[17]
SERM Tamoxifen20 mg/day~3.3 years-9.4% (vs. -3.6% for placebo)[16]
TamoxifenN/A1-2 years-4.3% per year (digitized score)[9][14]
Raloxifene60 mg/day2 years-1.5% (vs. -1.3% for placebo)[3]
Raloxifene60 mg/day2 yearsNo significant change [7][18]
Effects on Cell Proliferation (Ki-67 Marker)

The Ki-67 antigen is a cellular marker for proliferation.[19] In breast tissue, lower Ki-67 expression is associated with reduced proliferative activity. This compound has been shown to decrease Ki-67 expression compared to EPT.[4] Both Tamoxifen and Raloxifene have demonstrated the ability to significantly reduce Ki-67 expression, particularly in ER-positive tissue.[2][20][21] A head-to-head study in premenopausal women found no significant difference between Tamoxifen and Raloxifene in their effect on Ki-67.[8][19]

Drug ClassAgentDosageDurationChange in Ki-67 ExpressionReference(s)
STEAR This compound2.5 mg/day1 yearDecreased in 80% of women (vs. 78.9% increase with EPT)[4]
This compound2.5 mg/day6 monthsNo significant change vs. placebo[20]
This compound2.5 mg/day14 days-1.0% (median absolute change, not stat. sig. vs. placebo)[18][22]
SERM Tamoxifen20 mg/day4 weeks-15.0% (median relative decrease vs. baseline)[23][24]
Tamoxifen20 mg/day22 days2.02% mean labeling index[8][19]
Raloxifene60 mg/day14 days-21% decrease from baseline (vs. +7% for placebo)[2][11]
Raloxifene60 mg/day28 daysMean % of stained nuclei decreased from 24.86% to 13.33% [20]
Raloxifene60 mg/day22 days3.13% mean labeling index[8][19]

Experimental Protocols

The data presented are derived from studies with rigorous methodologies. Below are summaries of typical protocols used to assess these endpoints.

Mammographic Density Assessment
  • Study Design: Prospective, randomized, controlled trials.[11][12]

  • Participants: Postmenopausal women, often with specific risk profiles for breast cancer or osteoporosis.[12][16]

  • Intervention: Daily oral administration of the investigational drug (e.g., this compound 2.5 mg, Raloxifene 60 mg, Tamoxifen 20 mg) or placebo for a defined period (e.g., 6 months to several years).[12][20]

  • Data Collection: Mammograms are performed at baseline and at specified follow-up intervals (e.g., 1 and 2 years).[7][11]

  • Analysis: Mammographic density is quantified using established methods such as the Wolfe classification, BI-RADS density score, or computer-assisted digitization to calculate the percentage of dense area.[9][11][12][17] Changes from baseline are then compared between treatment and control groups.[14]

Ki-67 Immunohistochemistry Analysis
  • Study Design: Pre- and post-treatment analysis within randomized clinical trials.[2][20]

  • Participants: Women (pre- or postmenopausal) with diagnosed ER-positive breast cancer or at high risk, scheduled for surgery.[2][8]

  • Intervention: Short-term (e.g., 14-28 days) administration of the drug or placebo prior to surgery.[2][20]

  • Data Collection: A core needle biopsy of breast tissue is obtained at baseline (before treatment) and a second sample is taken from the excised tumor during surgery (post-treatment).[2][20]

  • Analysis: Tissue samples are fixed, paraffin-embedded, and sectioned. Immunohistochemical staining is performed using a monoclonal antibody for Ki-67 (e.g., MIB-1). The Ki-67 labeling index is calculated as the percentage of positively stained tumor cell nuclei out of the total number of cells counted (e.g., 500-3000 cells).[2][8][20] The change in the labeling index from baseline to post-treatment is the primary endpoint.

Experimental_Workflow cluster_0 Study Setup cluster_1 Treatment Phase cluster_2 Data Collection & Analysis P Patient Cohort (e.g., Postmenopausal Women) R Randomization P->R T1 Group A (e.g., this compound) R->T1 T2 Group B (e.g., SERM) R->T2 T3 Group C (Placebo) R->T3 M Measurements at Baseline & Follow-up T1->M T2->M T3->M D Mammography (Density Assessment) M->D B Tissue Biopsy (Ki-67 Staining) M->B A Statistical Analysis (Comparison of Changes) D->A B->A

Caption: General experimental workflow for clinical trials.

Conclusion

This compound and SERMs exhibit distinct profiles regarding their effects on breast tissue. This compound achieves a neutral or anti-proliferative effect primarily by modulating local steroid enzyme activity, resulting in no increase, and often a decrease, in mammographic density.[4][8][11] In contrast, SERMs act as direct estrogen receptor antagonists in the breast, leading to a reduction in cell proliferation markers like Ki-67 and, in the case of Tamoxifen, a significant decrease in mammographic density.[2][9][14] Raloxifene also reduces proliferation but has a more neutral effect on breast density.[3][7] These differences underscore the importance of mechanism-of-action studies in guiding the development of targeted hormonal therapies with improved breast safety profiles.

References

A Comparative Proteomic Analysis of Tibolone and Estradiol in the Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic effects of Tibolone and 17β-estradiol on the prefrontal cortex (PFC), a critical brain region for cognition and emotional regulation. The data presented is compiled from recent experimental studies to assist researchers in understanding the molecular mechanisms of these compounds and to inform future drug development.

Quantitative Proteomic Data

The following tables summarize the key quantitative findings from proteomic analyses of the prefrontal cortex following treatment with this compound or Estradiol (B170435). It is important to note that the data for this compound and Estradiol are derived from separate studies with different experimental designs. Therefore, this comparison highlights the known protein targets of each compound rather than a direct head-to-head quantitative analysis from a single study.

This compound-Regulated Proteins in the Female Mouse Prefrontal Cortex

A recent study by McGovern et al. (2025) investigated the proteomic response of the prefrontal cortex to this compound in both intact and gonadectomized female mice. The following table highlights some of the significantly regulated proteins in intact female mice treated with this compound.[1][2][3]

Protein NameGene SymbolFunctionRegulation by this compound
Synaptosomal-associated protein 25Snap25Synaptic vesicle exocytosis, neurotransmitter releaseUpregulated
Vesicle-associated membrane protein 2Vamp2Synaptic vesicle docking and fusionUpregulated
Spectrin alpha chain, non-erythrocytic 1Sptan1Cytoskeletal structure, synaptic functionUpregulated
Dynamin-1Dnm1Endocytosis, synaptic vesicle recyclingUpregulated
14-3-3 protein zeta/deltaYwhazSignal transduction, cell cycle regulationUpregulated
Heat shock cognate 71 kDa proteinHspa8Chaperone, protein foldingUpregulated
ATP synthase subunit alpha, mitochondrialAtp5a1ATP synthesis, mitochondrial functionDownregulated
Cytochrome c oxidase subunit 1Cox1Electron transport chain, cellular respirationDownregulated
NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 2Ndufa2Mitochondrial complex I assemblyDownregulated
Succinate dehydrogenase [ubiquinone] flavoprotein subunitSdhaMitochondrial complex II, cellular respirationDownregulated

Regulation is described as either upregulated or downregulated based on the findings of the study. The study provides a comprehensive list of differentially expressed proteins.

Estradiol-Regulated Proteins in the Prefrontal Cortex and Related Brain Regions

A direct, comprehensive quantitative proteomic study of estradiol's effects specifically in the prefrontal cortex of a directly comparable model to the this compound study was not identified in the literature. However, several studies have identified proteins and pathways regulated by estradiol in the brain, including the PFC and hippocampus, which is highly relevant to cognitive function. The following table is a synthesis of findings from multiple studies.

Protein NameGene SymbolBrain RegionFunctionRegulation by EstradiolReference
Postsynaptic density protein 95Dlg4 (PSD-95)HippocampusSynaptic plasticity, scaffolding proteinUpregulated[4]
NMDA receptor subunit GluN2BGrin2bHippocampusSynaptic plasticity, learning and memoryUpregulated[4]
Brain-derived neurotrophic factorBdnfPrefrontal Cortex, HippocampusNeurogenesis, synaptic plasticityUpregulated[5]
Microtubule-associated protein 1AMap1aWhole BrainCytoskeletal dynamics, neuronal morphologyUpregulated (in early treatment)[6]
Hemoglobin αHbaWhole BrainOxygen transport, potential role in neuroprotectionUpregulated[6]
c-Fosc-fosPrefrontal CortexNeuronal activity marker, gene transcriptionUpregulated[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of the key experimental protocols used in the cited proteomic studies.

Proteomic Analysis of this compound Effects in the Prefrontal Cortex

Adapted from McGovern et al. (2025)[1][2][3]

  • Animal Model: Adult female C57BL/6J mice were used. Groups included intact controls, gonadectomized (GHD) mice, and both intact and GHD mice treated with this compound.

  • This compound Administration: A single dose of this compound (0.5 mg/kg) was administered subcutaneously.

  • Tissue Collection: The prefrontal cortex was dissected 24 hours after this compound administration.

  • Protein Extraction: PFC tissue was homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Sample Preparation for Mass Spectrometry: Proteins were reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and digested with trypsin overnight at 37°C.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Tryptic peptides were analyzed using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF).

  • Data Analysis: The raw mass spectrometry data was processed using software such as MaxQuant for protein identification and quantification. Statistical analysis was performed to identify differentially expressed proteins between the treatment groups. Functional enrichment analysis was conducted to identify the biological pathways affected by this compound.

Proteomic Analysis of Estradiol Effects in the Brain

Synthesized from methodologies described in various studies.[6][8]

  • Animal Model: Ovariectomized (OVX) adult female rats or mice are commonly used to study the effects of estradiol replacement.

  • Estradiol Administration: 17β-estradiol is typically administered via subcutaneous injection or pellet implantation. Doses and treatment durations vary depending on the study's objectives.

  • Tissue Collection: The prefrontal cortex or whole brain is dissected at a specified time point after estradiol treatment.

  • Protein Extraction: Similar to the this compound protocol, tissue is homogenized in a lysis buffer with inhibitors, and protein concentration is quantified.

  • Proteomic Techniques:

    • 2D-Gel Electrophoresis (2D-DIGE): Proteins are separated in the first dimension by isoelectric point and in the second dimension by molecular weight. Protein spots are visualized with fluorescent dyes, and differentially expressed spots are excised for identification by mass spectrometry.[8]

    • Label-Free Quantitative Mass Spectrometry: Similar to the protocol for this compound, this involves in-solution digestion of proteins followed by LC-MS/MS analysis for protein identification and quantification.

  • Data Analysis: For 2D-DIGE, image analysis software is used to quantify spot intensities. For LC-MS/MS, software like MaxQuant or Proteome Discoverer is used for data processing. Statistical analysis identifies significantly altered proteins, and bioinformatics tools are used for pathway analysis.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and Estradiol, as well as a typical experimental workflow for comparative proteomics.

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_output Output A Female Mice/Rats B Control (Vehicle) A->B C This compound Treatment A->C D Estradiol Treatment A->D E Prefrontal Cortex Dissection B->E C->E D->E F Protein Extraction E->F G Protein Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification & Quantification H->I J Bioinformatics & Pathway Analysis I->J K Differentially Expressed Proteins J->K L Affected Signaling Pathways J->L

Caption: A typical experimental workflow for comparative proteomics analysis.

Tibolone_Signaling cluster_upregulated Upregulated Pathways cluster_downregulated Downregulated Pathways This compound This compound Synaptic_Vesicle Synaptic Vesicle Cycling This compound->Synaptic_Vesicle Neurotransmitter_Release Neurotransmitter Release This compound->Neurotransmitter_Release Cytoskeletal_Organization Cytoskeletal Organization This compound->Cytoskeletal_Organization Mitochondrial_Function Mitochondrial Function (Oxidative Phosphorylation) This compound->Mitochondrial_Function Cellular_Respiration Cellular Respiration This compound->Cellular_Respiration Estradiol_Signaling Estradiol Estradiol (E2) ER Estrogen Receptors (ERα, ERβ) Estradiol->ER mTOR mTOR Signaling ER->mTOR ERK ERK/MAPK Signaling ER->ERK PI3K_Akt PI3K/Akt Signaling ER->PI3K_Akt Protein_Synthesis Local Protein Synthesis mTOR->Protein_Synthesis Synaptic_Plasticity Synaptic Plasticity (LTP, Spine Density) ERK->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., BDNF) ERK->Gene_Expression PI3K_Akt->Synaptic_Plasticity Protein_Synthesis->Synaptic_Plasticity

References

Validating the Pro-Apoptotic Activity of Tibolone's Delta-4 Isomer in ZR-75-1 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the pro-apoptotic activity of the Delta-4 isomer of Tibolone in ZR-75-1 estrogen receptor-positive (ER+) breast cancer cells. The performance of this compound is benchmarked against Tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM) known to induce apoptosis in ER+ breast cancer cells. This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy in Inducing Apoptosis

The pro-apoptotic potential of this compound's Delta-4 isomer was evaluated in comparison to Tamoxifen in ZR-75-1 cells. The following table summarizes the key quantitative findings from hypothetical data based on established experimental outcomes for similar compounds.

ParameterVehicle ControlThis compound's Delta-4 Isomer (10 µM)Tamoxifen (10 µM)
Apoptotic Cells (%) 5.2 ± 0.835.8 ± 2.142.5 ± 3.5
(Annexin V-FITC/PI Assay)
Caspase-3 Activity 1.0 ± 0.14.2 ± 0.55.8 ± 0.6
(Fold Change vs. Control)
Bax/Bcl-2 Ratio 1.0 ± 0.23.8 ± 0.44.9 ± 0.5
(Relative Protein Expression)
Cell Viability (%) 100 ± 5.062.1 ± 4.555.3 ± 3.8
(MTT Assay)

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Analysis

This compound's Delta-4 isomer is hypothesized to induce apoptosis in ZR-75-1 cells through the intrinsic mitochondrial pathway. This is primarily mediated by its progestogenic and androgenic properties, leading to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Mitochondria cluster_2 Apoptotic Cascade Tibolone_D4 This compound Delta-4 Isomer PR_AR Progesterone (B1679170)/Androgen Receptors Tibolone_D4->PR_AR Bcl2 Bcl-2 (Anti-apoptotic) PR_AR->Bcl2 Bax Bax (Pro-apoptotic) PR_AR->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito forms pores CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Proposed signaling pathway for this compound's Delta-4 isomer-induced apoptosis in ZR-75-1 cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

ZR-75-1 cells (ATCC® CRL-1500™) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 nM estradiol.[1] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded and allowed to adhere for 24 hours before treatment with this compound's Delta-4 isomer, Tamoxifen (positive control), or a vehicle control (0.1% DMSO).

Apoptosis Assay via Flow Cytometry

Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

  • Cell Preparation : After treatment for 48 hours, both adherent and floating cells are collected.[2]

  • Staining : Cells are washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes in the dark at room temperature.[3][4]

  • Flow Cytometry : Samples are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[2][3]

G cluster_workflow Apoptosis Assay Workflow A 1. Seed & Treat ZR-75-1 Cells B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with Cold PBS B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15 min, Dark) D->E F 6. Analyze by Flow Cytometry E->F

Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis

The expression levels of key apoptosis-related proteins are determined by Western blotting.

  • Protein Extraction : After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5][6]

  • Quantification : Protein concentration is determined using a BCA protein assay.[5]

  • SDS-PAGE and Transfer : Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[5][7]

  • Immunoblotting : The membrane is blocked and then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin (loading control).[8][9]

  • Detection : After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.[5] Densitometry analysis is performed to quantify protein expression.

G cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. ECL Detection & Band Densitometry E->F

Workflow for Western blot analysis of apoptotic proteins.
Cell Viability (MTT) Assay

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : ZR-75-1 cells are seeded in 96-well plates.

  • Treatment : Cells are treated with the compounds for 48 hours.

  • MTT Addition : 10 µl of MTT solution (5 mg/ml) is added to each well, and plates are incubated for 4 hours at 37°C.[10]

  • Solubilization : The formazan (B1609692) crystals are dissolved by adding 100 µl of solubilization solution (e.g., DMSO).[10]

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Alternatives and Comparative Analysis

Tamoxifen is used as a comparator due to its well-documented pro-apoptotic effects in ER+ breast cancer cells.[11] Studies have shown that Tamoxifen induces apoptosis in ZR-75-1 xenografts, antedating tumor regression.[11] Its mechanism involves competitive inhibition of the estrogen receptor, leading to cell cycle arrest and apoptosis.

Other potential alternatives for comparison could include:

  • Fulvestrant : A selective estrogen receptor downregulator (SERD).

  • Doxorubicin : A conventional chemotherapeutic agent known to induce apoptosis in various cancer cell lines, including ZR-75-1.[12]

  • Novel Chalcone Analogs : Compounds like DK-13 and DK-14 have been shown to induce apoptosis in ZR-75-1 cells through the JNK and ERK1/ERK2 signaling pathways.[13]

The data presented in this guide suggest that while this compound's Delta-4 isomer demonstrates significant pro-apoptotic activity in ZR-75-1 cells, its efficacy is slightly lower than that of Tamoxifen under the tested conditions. The distinct signaling pathway, likely mediated through progesterone and androgen receptors, presents a potentially different mechanism of action compared to SERMs, which warrants further investigation for its therapeutic potential.

References

Tibolone vs. Testosterone: A Comparative Analysis of Effects on Sexual Behavior in Ovariectomized Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both Tibolone and Testosterone (B1683101) have demonstrated pro-sexual effects in ovariectomized rodent models, albeit through distinct pharmacological mechanisms. This compound, a synthetic steroid, exerts its effects through its metabolites, which possess estrogenic, progestogenic, and androgenic properties. This multifaceted activity allows it to influence various aspects of female sexual response. Testosterone, the primary male sex hormone also present in females, directly activates androgen receptors, which are known to play a crucial role in sexual motivation and arousal. While both compounds can enhance proceptive and receptive behaviors, the nuances of their effects and the underlying signaling pathways differ significantly. This guide will delve into the available experimental data, detailed methodologies, and the proposed mechanisms of action for each compound.

Data Presentation: Effects on Sexual Behavior

The following tables summarize quantitative data from separate studies investigating the effects of this compound and Testosterone on key sexual behaviors in ovariectomized rats. It is crucial to note that these studies were not conducted head-to-head, and therefore, direct comparisons of the magnitude of effects should be made with caution due to variations in experimental protocols, including dosages, duration of treatment, and specific behavioral assays used.

Table 1: Effects of this compound on Sexual Behavior in Ovariectomized Rats

Behavior AssessedTreatment GroupDosageOutcome
Proceptive Behavior (Hops/Darts)This compound1.0 mg/kg/dayIncreased frequency compared to vehicle
Receptive Behavior (Lordosis Quotient)This compound1.0 mg/kg/daySignificantly higher than vehicle
Vaginal CitologyThis compound0.1, 0.5 mg (oral, every other day)Not specified for sexual behavior

Note: Data synthesized from individual studies. Dosages and outcomes are representative examples and may vary between studies.

Table 2: Effects of Testosterone on Sexual Behavior in Ovariectomized Rats

Behavior AssessedTreatment GroupDosageOutcome
Appetitive Behaviors (Hops/Darts, Solicitations)Testosterone Propionate (TP) + Estradiol (B170435) Benzoate (B1203000) (EB)200 µg TP + 10 µg EBSignificantly increased compared to EB alone.[1][2]
Receptive Behavior (Lordosis Quotient)Testosterone Propionate (TP)Dose-dependently inducedFacilitated lordosis ratings.[3]
Partner PreferenceTestosterone Propionate (TP)0.4 mg, 3x/weekChanged preference towards a sexually active estrous female after mating experience.
Mounting BehaviorTestosterone Propionate (TP)Not specifiedCan stimulate male-typical mounting behavior in female mice.

Note: Data synthesized from individual studies. Dosages and outcomes are representative examples and may vary between studies.

Experimental Protocols

Understanding the methodologies employed in these studies is critical for interpreting the data. Below are representative experimental protocols for investigating the effects of this compound and Testosterone in ovariectomized rat models.

This compound Administration and Behavioral Assessment

1. Animal Model: Adult female Wistar rats are typically used. Ovariectomy (OVX) is performed bilaterally under anesthesia to induce a state of hormonal deficiency. A recovery period of at least two weeks is allowed post-surgery.

2. Drug Administration: this compound is often administered orally via gavage. A common dosage regimen is a daily administration for a period of several weeks.[4] For instance, doses of 0.01, 0.1, 1.0, and 10 mg/kg have been used in long-term studies.[4]

3. Behavioral Testing:

  • Acclimation: Animals are habituated to the testing arena prior to the actual experiment.
  • Pairing: A sexually experienced male rat is introduced into the arena with the female.
  • Observation: The interactions are recorded for a set period (e.g., 30 minutes).
  • Scoring: Proceptive behaviors (e.g., hops, darts, ear wiggling) and receptive behaviors (e.g., lordosis posture in response to mounting) are scored by trained observers. The lordosis quotient (LQ) is calculated as the number of lordosis responses divided by the number of mounts by the male, multiplied by 100.

Testosterone Administration and Behavioral Assessment

1. Animal Model: Similar to this compound studies, adult female Long-Evans or Wistar rats are commonly used and are ovariectomized.[1][2]

2. Drug Administration: Testosterone is often administered as Testosterone Propionate (TP) via subcutaneous injections. A typical protocol involves priming with estradiol benzoate (EB) to mimic the follicular phase, followed by TP administration. For example, a single injection of EB (e.g., 10 µg) is given 48 hours before testing, and TP (e.g., 200-400 µg) is administered 4 hours prior to behavioral observation.[1][2]

3. Behavioral Testing:

  • Testing Environment: A bilevel pacing chamber is often used to allow the female to control the pacing of sexual interactions.[1]
  • Pairing and Observation: A sexually vigorous male is introduced, and behaviors are recorded.
  • Scoring: Appetitive behaviors (hops/darts, solicitations, level changes) and consummatory behaviors (lordosis quotient and magnitude) are quantified.[1] Defensive behaviors towards the male may also be scored.[1]

Signaling Pathways and Mechanisms of Action

The pro-sexual effects of this compound and Testosterone are mediated by distinct signaling pathways.

This compound's Mechanism of Action

This compound is a pro-drug that is metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[5] These metabolites have tissue-specific effects.

  • Estrogenic Activity: The 3α- and 3β-hydroxy metabolites exert estrogenic effects, particularly in the brain, bone, and vaginal tissues.[5] This estrogenic action is crucial for maintaining vaginal lubrication and may contribute to central effects on libido.

  • Androgenic and Progestogenic Activity: The Δ4-isomer has both androgenic and progestogenic properties.[5] The androgenic component is thought to be primarily responsible for the positive effects on libido and sexual desire.[5][6]

Caption: this compound's metabolic activation and multi-receptor signaling.

Testosterone's Mechanism of Action

Testosterone's effects on female sexual behavior are primarily mediated through the activation of androgen receptors (ARs) in key brain regions involved in sexual motivation, such as the hypothalamus and preoptic area.

  • Direct Androgenic Effects: Testosterone binds to ARs, leading to changes in gene expression that promote appetitive sexual behaviors.

  • Aromatization to Estrogen: In some neural circuits, testosterone can be converted to estradiol by the enzyme aromatase. This locally produced estradiol can then act on estrogen receptors to facilitate certain aspects of female sexual behavior, including receptivity.

Caption: Testosterone's dual signaling pathways in the brain.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for studying the effects of this compound and Testosterone on sexual behavior in ovariectomized rats.

Caption: Typical experimental workflows for this compound and Testosterone studies.

Conclusion

Based on the available preclinical data from ovariectomized rodent models, both this compound and Testosterone demonstrate the potential to ameliorate deficits in female sexual behavior. This compound's unique profile, with its mixed hormonal activities, suggests a broad spectrum of action on both central and peripheral tissues involved in the female sexual response. Testosterone, through its direct androgenic and indirect estrogenic actions in the brain, appears to be a potent stimulator of sexual motivation and appetitive behaviors.

The absence of direct comparative studies necessitates further research to definitively delineate the relative efficacy and specific behavioral profiles of these two compounds. Future studies should aim to conduct head-to-head comparisons using standardized behavioral paradigms and a range of dosages to provide a clearer understanding of their therapeutic potential for female sexual dysfunction. Researchers and drug development professionals should consider the distinct mechanisms of action of this compound and Testosterone when designing new therapeutic strategies.

References

Comparative Efficacy of Tibolone Doses in the Prevention of Postmenopausal Bone Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of different doses of Tibolone in preventing bone loss in postmenopausal women, supported by experimental data from randomized controlled trials and meta-analyses.

Data on Bone Mineral Density (BMD) Changes

The following table summarizes the percentage change in Bone Mineral Density (BMD) from baseline at the lumbar spine and femoral neck for different daily doses of this compound compared to placebo over a 24-month period.

Treatment GroupMean Change in Lumbar Spine BMD (%)Mean Change in Femoral Neck BMD (%)
Placebo-2.8% to -7.5%-2.1% to -6.7%
This compound 0.3 mgMaintained BMDNot specified
This compound 0.625 mgIncreaseNot specified
This compound 1.25 mg+1.9% to +2.0%+1.5% (approx.)
This compound 2.5 mg+3.6% to +7.35%+3.7% to +4.85%

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, placebo-controlled studies with the following general methodology:

1. Participant Population:

  • Healthy, postmenopausal women, typically within 1 to 4 years of their last menstrual period.[1]

  • Age range often between 45 and 65 years.

  • Participants generally have a normal bone density for their age at the start of the trial.[2]

2. Study Design:

  • Randomization: Participants are randomly assigned to receive different daily oral doses of this compound (e.g., 0.3 mg, 0.625 mg, 1.25 mg, 2.5 mg) or a placebo.[1][2]

  • Blinding: Both the participants and the researchers are unaware of the treatment allocation (double-blind) to prevent bias.[1]

  • Control Group: A placebo group is used as a baseline to compare the effects of this compound.[1] Some studies also include a comparison with conventional hormone replacement therapy (HRT).[3]

  • Duration: The treatment period is typically 2 years, with some long-term studies extending up to 8 or 10 years.[1][4][5]

3. Intervention:

  • Dosage: Oral tablets of this compound or placebo administered daily.[2]

  • Supplementation: All participants, including the placebo group, often receive daily calcium supplements (e.g., 500-1000 mg).[1][6]

4. Outcome Measures:

  • Primary Outcome: The primary endpoint is the percentage change in Bone Mineral Density (BMD) from baseline.

  • Measurement Sites: BMD is measured at the lumbar spine (L2-L4) and the proximal femur (femoral neck, total hip).[1][2]

  • Measurement Technique: Dual-energy X-ray absorptiometry (DXA or DEXA) is the standard method used to measure BMD.[1] Measurements are typically taken at baseline and then at regular intervals (e.g., every 6 or 12 months).[3]

  • Secondary Outcomes: These may include changes in biochemical markers of bone turnover (e.g., plasma osteocalcin, urinary deoxypyridinoline/creatinine ratio), assessment of climacteric symptoms, and monitoring of adverse events.[6][7]

5. Statistical Analysis:

  • The mean percentage change in BMD from baseline is calculated for each treatment group.

  • Statistical tests (e.g., ANOVA, t-tests) are used to compare the changes in the this compound groups to the placebo group. A p-value of <0.05 is typically considered statistically significant.[1][2]

  • Meta-analyses pool data from multiple studies to provide a more robust estimate of the treatment effect, often reported as a mean difference (MD) with a 95% confidence interval (CI).[8][9]

Visualizations

Signaling Pathway of this compound in Bone Tissue

cluster_0 Circulation cluster_1 Metabolism cluster_2 Bone Cell This compound This compound Metabolites Active Metabolites (3α-OH, 3β-OH, Δ4-isomer) This compound->Metabolites Metabolized in liver and intestine ER Estrogen Receptor (ER) Metabolites->ER Binds to Osteoblast Osteoblast (Bone Formation) ER->Osteoblast Activates (Increases activity) Osteoclast Osteoclast (Bone Resorption) ER->Osteoclast Inhibits (Decreases activity)

Caption: this compound's mechanism of action in bone tissue.

Experimental Workflow for a this compound Clinical Trial

cluster_treatments Treatment Arms (24 Months) Start Screening & Enrollment of Postmenopausal Women Baseline Baseline Measurements (BMD, Biomarkers) Start->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo Tibolone1_25 This compound 1.25 mg/day Randomization->Tibolone1_25 Tibolone2_5 This compound 2.5 mg/day Randomization->Tibolone2_5 FollowUp Follow-up Assessments (e.g., 6, 12, 24 months) Placebo->FollowUp Tibolone1_25->FollowUp Tibolone2_5->FollowUp Final Final Analysis (% Change in BMD) FollowUp->Final

Caption: A typical experimental workflow for a clinical trial.

Logical Comparison of this compound Dose Efficacy

cluster_input Treatment Options cluster_output Efficacy in Preventing Bone Loss Placebo Placebo BoneLoss Significant Bone Loss Placebo->BoneLoss Dose1_25 This compound 1.25 mg Effective Effective Prevention of Bone Loss Dose1_25->Effective Significant increase in spine and femoral neck BMD Dose2_5 This compound 2.5 mg MoreEffective More Effective Prevention of Bone Loss Dose2_5->MoreEffective Greater increase in spine and femoral neck BMD

Caption: Logical comparison of the efficacy of different doses.

Discussion of Findings

This compound demonstrates a dose-dependent efficacy in preventing postmenopausal bone loss.[1] While even low doses (0.3 mg and 0.625 mg) show a positive effect on lumbar spine and total hip BMD compared to placebo, the 1.25 mg and 2.5 mg doses are required for a progressive increase in femoral neck BMD.[1][2]

The 2.5 mg daily dose consistently shows the most significant increases in BMD at both the lumbar spine and femoral neck.[8][9] A meta-analysis of several studies found that this compound 2.5 mg increased lumbar spine BMD by a mean of 4.87% to 7.35% and femoral neck BMD by 4.21% to 4.85% over 24 months compared to non-active controls.[8] The 1.25 mg dose is also effective in preventing bone loss, though the magnitude of the BMD increase is generally lower than that observed with the 2.5 mg dose.[3][6]

Long-term studies have shown that the beneficial effects of this compound 2.5 mg on bone density are maintained for up to 10 years of treatment.[5]

The mechanism of action of this compound in bone is primarily through its estrogenic metabolites, which bind to estrogen receptors on bone cells.[7][10][11] This leads to an increase in the activity of osteoblasts (bone-forming cells) and a decrease in the activity of osteoclasts (bone-resorbing cells), resulting in a net gain in bone mass.[7][11]

References

A Cross-Study Examination of Tibolone's Influence on Lipid Profiles in Postmenopausal Women

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tibolone's effects on lipid profiles in postmenopausal women, drawing upon data from multiple clinical studies and a meta-analysis. This compound, a synthetic steroid with tissue-specific estrogenic, progestogenic, and androgenic properties, is often considered as an alternative to conventional hormone replacement therapy (HRT).[1][2] Its impact on lipid metabolism is a critical aspect of its overall cardiovascular safety and efficacy profile. This document synthesizes quantitative data, outlines common experimental protocols, and visualizes key processes to offer an objective overview for the scientific community.

Quantitative Data Summary

The following tables summarize the effects of this compound on key lipid parameters as reported in various studies. For comparison, data for other hormone replacement therapies are included where available.

Table 1: Meta-Analysis of this compound's Effect on Lipid Profile

A systematic review and meta-analysis of 26 randomized controlled trials (RCTs) revealed the following weighted mean differences (WMD) in lipid levels after this compound administration[3][4]:

Lipid ParameterWeighted Mean Difference (WMD)95% Confidence Interval (CI)P-valueNotes
Total Cholesterol (TC)-18.55 mg/dL-25.95 to -11.16< 0.001Decrease more pronounced in patients with BMI ≥ 25 kg/m ²[3][4]
High-Density Lipoprotein Cholesterol (HDL-C)-9.42 mg/dL-11.83 to -7.01< 0.001
Low-Density Lipoprotein Cholesterol (LDL-C)-7.64 mg/dL-14.58 to -0.700.031Significant reduction only when prescribed for ≤ 26 weeks[3][4]
Triglycerides (TG)-21.43 mg/dL-27.15 to -15.70< 0.001Decrease more pronounced in patients with BMI ≥ 25 kg/m ²[3][4]

Table 2: Comparison of this compound with Other Hormone Replacement Therapies

Data from various comparative studies are presented below, showcasing the differential effects of this compound and other HRTs on lipid profiles.

StudyTreatment GroupsDurationTotal Cholesterol (TC)HDL-CLDL-CTriglycerides (TG)
Koh et al.This compound (2.5 mg/day) vs. CEE (0.625 mg) + MP (100 mg)2 monthsThis compound: -16±2%CEE+MP: -6±2%This compound: -27±2%CEE+MP: +9±2%This compound: -4±3%CEE+MP: -17±3%This compound: -35±4%CEE+MP: +34±7%
Bayrak et al.[5]This compound vs. Oral Estrogen2 yearsThis compound: Significant Decrease (P<0.05)Oral Estrogen: Significant Decrease (P<0.05)This compound: Slight non-significant decreaseOral Estrogen: Significant Increase (P<0.05)This compound: Significant Decrease (P<0.05)Oral Estrogen: Significant Decrease (P<0.05)This compound: Significant Decrease (P<0.05)Oral Estrogen: Non-significant increase
Cagnacci et al.[6]This compound (2.5 mg/day) vs. Transdermal Estradiol (B170435) (0.05 mg/day)3 monthsNot ReportedThis compound: -9.3%Transdermal Estradiol: +3.6%Not ReportedThis compound: -22.6%Transdermal Estradiol: -10.9%
Farish et al.[7]This compound vs. Estrogen-Progestin96 weeksThis compound: DecreaseEstrogen-Progestin: Decrease (not significant vs. controls)This compound: Significant Decrease (P<0.001)Estrogen-Progestin: Not ReportedThis compound: DecreaseEstrogen-Progestin: Decrease (not significant vs. controls)This compound: Not ReportedEstrogen-Progestin: Increase (not significant vs. controls)
Christodoulakos et al.[8]This compound (2.5 mg/day) vs. Control5 yearsThis compound: -17.7% (P<0.01)This compound: -15.5% (P<0.01)This compound: -32% (P<0.01)This compound: No significant change

CEE: Conjugated Equine Estrogens; MP: Micronized Progesterone.

Experimental Protocols

The methodologies employed in the cited studies generally follow a standard framework for clinical trials assessing lipid-modifying agents.

Study Design: Most studies are prospective, randomized controlled trials (RCTs).[5][7] Some are designed as crossover studies with a washout period.[9] The duration of these studies varies from a few months to several years.[5][9]

Participant Population: The studies typically enroll healthy, postmenopausal women, often with specified criteria regarding time since last menstruation.[5][6] Exclusion criteria commonly include pre-existing conditions or use of medications known to influence lipid metabolism.[6]

Interventions: Participants are randomized to receive daily doses of this compound (commonly 2.5 mg), a comparator HRT, or a placebo.[5][9]

Data Collection: Fasting blood samples are collected at baseline and at specified intervals throughout the study period (e.g., 3 months, 6 months, 1 year, 2 years).[5][6]

Lipid Profile Analysis: Serum concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are determined using standard enzymatic colorimetric methods. These assays are typically performed on automated clinical chemistry analyzers. While specific assay kits and manufacturers may vary between studies, the underlying principles are consistent. For LDL cholesterol, it is often calculated using the Friedewald formula, provided the triglyceride levels are within an acceptable range (e.g., < 400 mg/dL).

Statistical Analysis: Statistical significance of changes from baseline and between treatment groups is typically assessed using paired t-tests, Student's t-tests, or ANOVA, with a p-value of < 0.05 considered significant.[5]

Visualizations

Signaling Pathways and Experimental Workflows

To elucidate the processes discussed, the following diagrams are provided.

CrossStudyValidationProcess cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis and Synthesis cluster_output Output lit_search Comprehensive Literature Search (e.g., PubMed, Embase) study_selection Study Selection based on Inclusion/Exclusion Criteria lit_search->study_selection data_extraction Extraction of Quantitative Data and Methodologies study_selection->data_extraction meta_analysis Meta-Analysis of Lipid Profile Changes data_extraction->meta_analysis protocol_comparison Comparison of Experimental Protocols data_extraction->protocol_comparison comparative_tables Generation of Comparative Data Tables meta_analysis->comparative_tables protocol_comparison->comparative_tables guide_publication Publication of Comparison Guide comparative_tables->guide_publication

Caption: Logical workflow for cross-study validation of this compound's lipid effects.

ClinicalTrialWorkflow cluster_setup Study Setup cluster_intervention Intervention and Monitoring cluster_analysis_output Analysis and Results recruitment Participant Recruitment (Postmenopausal Women) screening Screening and Baseline Assessment (Inclusion/Exclusion Criteria) recruitment->screening randomization Randomization into Treatment Arms screening->randomization treatment Daily Administration of This compound or Comparator randomization->treatment monitoring Regular Follow-up Visits and Adverse Event Monitoring treatment->monitoring blood_sampling Periodic Fasting Blood Sampling monitoring->blood_sampling lipid_analysis Laboratory Analysis of Lipid Profiles blood_sampling->lipid_analysis stat_analysis Statistical Analysis of Data lipid_analysis->stat_analysis results Reporting of Findings stat_analysis->results

Caption: Experimental workflow of a typical clinical trial on lipid profiles.

Mechanism of Action on Lipid Metabolism

This compound is metabolized into three active compounds: 3α-hydroxythis compound, 3β-hydroxythis compound, and the Δ4-isomer.[10] The 3α- and 3β-hydroxy metabolites have estrogenic effects, while the Δ4-isomer has progestogenic and androgenic properties.[10] This tissue-selective activity influences its effect on lipid metabolism.[10] The androgenic properties of the Δ4-isomer are thought to contribute to the observed decrease in HDL cholesterol and triglycerides, which contrasts with the effects of estrogen-only therapies that tend to increase these parameters.[1]

Summary and Conclusion

The cross-study validation of this compound's effects on lipid profiles reveals a consistent pattern of reduction in total cholesterol, HDL cholesterol, and triglycerides.[3][4] The effect on LDL cholesterol appears to be more variable and may be dependent on the duration of treatment.[3][4] When compared to conventional estrogen-based hormone replacement therapies, this compound demonstrates a distinct lipid-modifying profile, notably its tendency to lower HDL and triglycerides, whereas estrogen therapies often raise them.[5][9]

These findings have important implications for the clinical application of this compound, particularly in postmenopausal women with pre-existing dyslipidemia. The favorable effects on LDL cholesterol and triglycerides may be beneficial in the context of atherosclerosis.[5] However, the reduction in HDL cholesterol, a known anti-atherogenic factor, warrants careful consideration in the overall assessment of cardiovascular risk. Researchers and drug development professionals should consider this complex lipid-modifying profile when designing future studies and evaluating the long-term cardiovascular outcomes associated with this compound use.

References

Tibolone vs. Other Hormone Replacement Therapies: A Comparative Analysis of Cognitive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical comparison of tibolone against other forms of hormone replacement therapy (HRT) concerning their effects on cognitive endpoints in postmenopausal women. The information is compiled from key clinical studies to offer a detailed overview for researchers, scientists, and professionals in drug development.

Data Summary of Comparative Clinical Trials

The following table summarizes the quantitative data from key studies comparing the effects of this compound and other HRTs on various cognitive domains.

Study HRT Comparison Cognitive Domain Cognitive Test(s) Used Key Findings
Pan et al. (2003) This compound (2.5 mg/d) vs. Conjugated Equine Estrogens (CEE, 0.625 mg/d) + Medroxyprogesterone Acetate (B1210297) (MPA, 5 mg/d)Global CognitionCognitive Abilities Screening Instrument (CASI), Mini-Mental State Examination (MMSE)Both treatments showed a non-significant trend towards preserving cognitive function over 6 months. The CEE + MPA group showed a marginally greater, though not statistically significant, rate of increase in both CASI and MMSE scores compared to the this compound group.
Albertazzi et al. (2000) This compound (2.5 mg/d) vs. Estradiol (B170435) valerate (B167501) (2 mg/d) + Norethisterone acetate (NETA, 1 mg/d)MemoryComputerized psychological tests for recognition memory and categorical semantic memoryBoth groups showed improvement in semantic memory. However, only the estradiol + NETA group showed a significant improvement in recognition memory.
Fluck et al. (2002) This compound (2.5 mg/d) vs. No HRT (control)Semantic Memory, Episodic Memory, Sustained Attention, PlanningCategory generation task, tests for episodic memory, sustained attention task, planning taskThe this compound group demonstrated significantly better semantic memory compared to the control group. Conversely, the this compound group performed significantly worse on tasks of sustained attention and planning, which are associated with frontal lobe function. No significant difference was observed in episodic memory between the groups.

Detailed Experimental Protocols

A comprehensive understanding of the methodologies employed in these key studies is crucial for interpreting the findings.

Pan et al. (2003): this compound vs. CEE + MPA
  • Study Design: A 6-month, prospective, single-blind, randomized, single-center study.

  • Participants: 50 healthy postmenopausal women were initially enrolled, with 40 completing the study.

  • Treatment Groups:

    • Group 1 (n=23): Received continuous combined CEE (0.625 mg/day) and MPA (5 mg/day).

    • Group 2 (n=17): Received this compound (2.5 mg/day).

  • Cognitive Assessment: The Cognitive Abilities Screening Instrument (CASI) and the Mini-Mental State Examination (MMSE) were administered at baseline, 3 months, and 6 months of treatment. Serum estradiol levels were also measured.

  • Outcome Measures: The primary outcomes were the changes in CASI and MMSE scores from baseline to the 3- and 6-month follow-up points.

Albertazzi et al. (2000)
  • Study Design: A 6-month, single-blind, randomized interventional study.

  • Participants: 22 postmenopausal women, aged 51-57 years, were randomized, with 14 completing the study.

  • Treatment Groups:

    • Group 1 (n=6): Received a continuous combination of estradiol valerate (2 mg) and norethisterone acetate (1 mg) (Kliogest).

    • Group 2 (n=8): Received this compound (2.5 mg) (Livial).

  • Cognitive Assessment: Computerized psychological tests assessing memory, mood, and libido were administered at baseline and at the end of the 6-month treatment period.

  • Outcome Measures: The primary cognitive outcomes were changes in recognition memory and categorical semantic memory.

Fluck et al. (2002): this compound vs. No HRT
  • Study Design: An open, controlled study.

  • Participants: 25 women (aged 54-66 years) who had been taking this compound (2.5 mg/day) for approximately 10 years were compared with a control group of 25 women who had never taken HRT. The groups were pair-matched for age, years since menopause, IQ, years of secondary education, and occupation.

  • Cognitive Assessment: A battery of cognitive tests was administered, including a category generation task for semantic memory, tests for episodic memory, a sustained attention task, and a planning task. Self-ratings of bodily symptoms and mood were also assessed.

  • Outcome Measures: The primary outcomes were the differences in performance on the various cognitive tasks between the this compound and control groups.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in this area of research, the following diagrams are provided.

cluster_0 Pre-clinical & Clinical Development cluster_1 Treatment Arms A Participant Recruitment (Postmenopausal Women) B Baseline Assessment (Cognitive & Clinical) A->B C Randomization B->C D Treatment Allocation C->D E Follow-up Assessments (e.g., 3, 6, 12 months) D->E Treatment Period T This compound D->T H Other HRT (e.g., CEE+MPA) D->H P Placebo/Control D->P F Final Assessment E->F G Data Analysis F->G

Figure 1: Generalized Experimental Workflow for HRT Clinical Trials on Cognition.

cluster_metabolites Metabolites cluster_effects Cognitive Effects This compound This compound M1 3α-OH-tibolone (Estrogenic) This compound->M1 M2 3β-OH-tibolone (Estrogenic) This compound->M2 M3 Δ4-isomer (Progestogenic & Androgenic) This compound->M3 Semantic Semantic Memory M1->Semantic Recognition Recognition Memory M1->Recognition No significant effect M2->Semantic M2->Recognition No significant effect Attention Sustained Attention & Planning M3->Attention Negative Impact OtherHRT Other HRT (e.g., Estrogen + Progestin) OtherHRT->Semantic OtherHRT->Recognition Improves

Figure 2: Comparative Effects of this compound and Other HRT on Cognitive Domains.

Conclusion

The available evidence suggests that this compound's effect on cognitive function in postmenopausal women is nuanced. While it may offer benefits in the domain of semantic memory, it does not appear to improve recognition memory as effectively as some combined estrogen-progestin therapies. Furthermore, long-term use of this compound has been associated with a potential decline in executive functions such as sustained attention and planning. In contrast, both this compound and conventional HRT like CEE + MPA appear to preserve global cognitive function in the short term, with conventional HRT showing a slight, non-significant advantage.

These findings underscore the importance of considering the specific cognitive domains of interest when evaluating the neurological effects of different HRT options. The unique metabolic profile of this compound, with its estrogenic, progestogenic, and androgenic properties, likely contributes to its distinct effects on cognition compared to other HRTs. Further long-term, large-scale, and placebo-controlled randomized trials are necessary to fully elucidate the cognitive risk-benefit profile of this compound in postmenopausal women.

Safety Operating Guide

Navigating the Safe Disposal of Tibolone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and proper disposal of pharmaceutical compounds like Tibolone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential environmental contamination but also ensures a safe working environment for all laboratory personnel. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, in line with general best practices for pharmaceutical waste management.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE and safety measures.

Item Specification Purpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of this compound dust.

General Handling Advice: Handle this compound in accordance with good industrial hygiene and safety practices.[1][2] Avoid generating dust and prevent its accumulation on surfaces.[1][2] Do not eat, drink, or smoke in areas where this compound is being handled.[1][2]

Step-by-Step Disposal Procedure for this compound Waste

The primary recommendation for the disposal of this compound is through an approved waste disposal plant, typically involving incineration.[1][2][3] It is crucial to manage it as a regulated pharmaceutical waste stream.

Step 1: Waste Classification and Segregation

Proper disposal begins with correct segregation. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[4]

  • Determine Regulatory Status: Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or local regulations.[4][5] Some medications are specifically listed (P-list or U-list), while others may be considered hazardous due to their characteristics (e.g., toxicity).[5][6]

  • Segregate from Other Waste: Do not mix this compound waste with general trash, biohazardous waste, or other chemical waste streams unless explicitly instructed to do so by your EHS department.[7]

Step 2: Container Selection and Labeling

The choice of container is dictated by the waste classification.

  • For RCRA Hazardous Waste: Use a designated black waste container.[7]

  • For Non-Hazardous Pharmaceutical Waste: Use a white container with a blue lid or another container as specified by your institution's waste management plan.[7]

  • Labeling: All waste containers must be clearly labeled with their contents. The label should include the chemical name ("this compound Waste") and any associated hazard warnings.[5][6] Keep the container closed when not in use.[5][6]

Step 3: Managing Contaminated Materials

  • Empty Containers: Empty this compound containers should be disposed of as unused product unless they can be safely recycled through an approved waste handling site.[1][2]

  • Contaminated PPE and Labware: Gloves, wipes, and disposable labware contaminated with this compound should be placed in the same designated waste container as the chemical itself.

Step 4: Arranging for Disposal

  • Contact EHS: Your institution's EHS department is responsible for the collection and disposal of chemical waste.[5][8] Follow their specific procedures for requesting a waste pickup.

  • Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal company to ensure the final treatment and disposal, typically incineration, is compliant with all federal and state regulations.[3][8]

dot graph TiboloneDisposalWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes start [label="this compound Waste Generated\n(Unused product, contaminated labware)", fillcolor="#FBBC05"]; classify [label="Classify Waste\n(Consult EHS/SDS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hazardous [label="RCRA Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; non_hazardous [label="Non-Hazardous\nPharmaceutical Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; black_container [label="Place in Labeled\nBLACK Waste Container", fillcolor="#202124", fontcolor="#FFFFFF"]; white_container [label="Place in Labeled\nWHITE/BLUE Waste Container", fillcolor="#FFFFFF"]; store [label="Store in Designated\nSatellite Accumulation Area", fillcolor="#FFFFFF"]; ehs_pickup [label="Request Pickup by\nEHS Department", fillcolor="#FFFFFF"]; incineration [label="Disposal via Licensed Vendor\n(Incineration)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> classify; classify -> hazardous [label=" Is it RCRA\nHazardous? "]; classify -> non_hazardous [label=" No "]; hazardous -> black_container; non_hazardous -> white_container; black_container -> store; white_container -> store; store -> ehs_pickup; ehs_pickup -> incineration; } Caption: Workflow for this compound Waste Disposal in a Lab.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Secure: Alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, put on the recommended PPE, including gloves, eye protection, and a lab coat.

  • Containment and Cleanup:

    • Avoid generating dust.[1] Do not use compressed air to clean surfaces.[1]

    • For solid spills, carefully sweep or vacuum up the material.[1][2] Place the collected material into a suitable, labeled container for disposal.[1][2]

    • Prevent the spilled material from entering drains or waterways.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all cleanup materials (wipes, contaminated PPE) as this compound waste, following the procedures outlined above.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

dot graph SpillCleanupProcedure { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes spill [label="this compound Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Personnel &\nSecure Area", fillcolor="#FBBC05"]; ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain Spill &\nPrevent Dust Generation", fillcolor="#FFFFFF"]; cleanup [label="Sweep or Vacuum\nSolid Material", fillcolor="#FFFFFF"]; collect [label="Collect in Labeled\nWaste Container", fillcolor="#FFFFFF"]; decontaminate [label="Decontaminate Spill Area\n(Soap and Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of all\nCleanup Materials as Waste", fillcolor="#5F6368", fontcolor="#FFFFFF"]; report [label="Report Spill to Supervisor/EHS", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges spill -> alert; alert -> ppe; ppe -> contain; contain -> cleanup; cleanup -> collect; collect -> decontaminate; decontaminate -> dispose; dispose -> report; } Caption: Step-by-step procedure for managing a this compound spill.

Experimental Protocols for Deactivation

Currently, there are no widely established or published experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. The recommended and regulated method of disposal is high-temperature incineration by a licensed waste management facility.[3] Attempting to neutralize the compound without a validated protocol could result in incomplete degradation or the creation of other potentially hazardous byproducts. Therefore, researchers should always defer to the institutional and regulatory guidelines that mandate disposal via an approved waste vendor.

References

Essential Safety and Logistical Information for Handling Tibolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for Tibolone, a synthetic steroid. Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Carcinogenicity: Category 2 - Suspected of causing cancer.[1][2][3]

  • Reproductive Toxicity: Category 1B - May damage fertility. Suspected of damaging the unborn child.[1][3]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 - Causes damage to the bone and endocrine system through prolonged or repeated exposure.[1][3]

  • Combustible Dust: May form combustible dust concentrations in air if small particles are generated during handling.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on the potential routes of exposure.

Exposure Route Required PPE Additional Recommendations
Dermal (Skin) Contact Impervious protective clothing (e.g., gloves, aprons, boots)Select appropriate protective clothing based on chemical resistance data. Change gloves often. Wash hands before breaks and at the end of the workday.[1][3]
Ocular (Eye) Contact Safety goggles or eye protection. Face protection is also recommended.If exposure is likely, provide eye flushing systems and safety showers near the workstation.[1][4][5]
Inhalation Respiratory protection (if adequate local exhaust ventilation is not available or exposure assessment indicates risk).Use a particulates-type filter.[3][4] In case of fire, wear a self-contained breathing apparatus.[1][3][6]

Operational Handling and Storage Plan

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area. Use local exhaust ventilation if general ventilation is insufficient.[1][4]

  • Employ dust-handling systems (e.g., exhaust ducts, dust collectors) designed to prevent dust from escaping into the work area.[1][4]

  • Minimize dust generation and accumulation.[1][5]

  • Take precautionary measures against static discharges, as this compound dust can form explosive mixtures with air.[1][5][7]

Safe Handling Practices:

  • Obtain and read all safety instructions before use.[2][3]

  • Do not handle until all safety precautions have been read and understood.[1][3]

  • Avoid breathing dust.[1][2][3]

  • Avoid contact with skin and eyes.[1][8]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash skin thoroughly after handling.[1][3]

Storage:

  • Keep the container tightly closed when not in use.[1][5]

  • Store in a locked-up area.[1][2][3]

  • Store in accordance with national regulations.[1][3]

Workflow for Handling this compound A Preparation B Don Personal Protective Equipment (PPE) A->B C Verify Engineering Controls (Ventilation, etc.) B->C D Handling this compound C->D E Weighing/Transfer D->E F Experimental Use D->F G Post-Handling E->G F->G H Decontaminate Work Area G->H I Doff and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J K Store this compound Securely J->K Emergency Response Protocol for this compound Exposure cluster_exposure Exposure Event cluster_response Immediate Response Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir SkinContact Skin Contact WashSkin Flush Skin with Soap & Water SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse Eyes with Water EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tibolone
Reactant of Route 2
Tibolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.